Lnp lipid II-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C60H118N2O5 |
|---|---|
Molecular Weight |
947.6 g/mol |
IUPAC Name |
bis(2-hexyloctyl) 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |
InChI |
InChI=1S/C60H118N2O5/c1-8-13-18-27-38-48-58(63)62(52-41-51-61(6)7)57(46-36-28-23-25-30-39-49-59(64)66-53-55(42-32-19-14-9-2)43-33-20-15-10-3)47-37-29-24-26-31-40-50-60(65)67-54-56(44-34-21-16-11-4)45-35-22-17-12-5/h55-57H,8-54H2,1-7H3 |
InChI Key |
AWOQDIQYKWTPKI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Lnp lipid II-10 chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of Lnp Lipid II-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a novel ionizable lipid, is a critical component in the formulation of lipid nanoparticles (LNPs) for advanced drug delivery applications, particularly for nucleic acid-based therapeutics such as mRNA. Its chemical structure is specifically designed to facilitate the encapsulation of therapeutic payloads and ensure their efficient release into the cytoplasm of target cells. This technical guide provides a comprehensive overview of the known chemical properties, structure, and application of this compound in the development of lipid nanoparticles.
Chemical Identity and Structure
This compound is chemically identified as nonadecanedioic acid, 10-[--INVALID-LINK--amino]-, 1,19-bis(2-hexyloctyl) ester. Its structure features a tertiary amine head group, which is ionizable, and two long hydrophobic tails. This amphipathic nature is central to its function in forming the lipid bilayer of nanoparticles.
The key identifiers for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | nonadecanedioic acid, 10-[--INVALID-LINK--amino]-, 1,19-bis(2-hexyloctyl) ester |
| CAS Number | 2036272-60-1 |
| Molecular Formula | C60H118N2O5 |
| Molecular Weight | 947.59 g/mol |
| pKa | 6.7 |
The ionizable tertiary amine group with a pKa of 6.7 is a crucial feature. At a low pH (below its pKa), this group becomes protonated and thus positively charged, which allows for the efficient encapsulation of negatively charged nucleic acids like mRNA through electrostatic interactions. At physiological pH (around 7.4), the lipid is predominantly neutral, which reduces potential toxicity and non-specific interactions in the bloodstream.
Physicochemical Properties
The physicochemical properties of ionizable lipids are paramount to the efficacy and safety of lipid nanoparticle delivery systems. While specific experimental data for logP and aqueous solubility of this compound are not widely published, its structural characteristics suggest high lipophilicity, driving its incorporation into the lipid core of LNPs.
| Property | Value/Description | Significance in LNP Formulation |
| Physical State | Oily Liquid | Facilitates handling and dissolution in organic solvents for LNP synthesis. |
| pKa | 6.7 | Enables pH-dependent charge for nucleic acid encapsulation and endosomal escape. |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and DMSO. | Essential for the preparation of the lipid phase in LNP synthesis. |
| logP (Predicted) | High | Indicates high lipophilicity, ensuring stable incorporation within the LNP's lipid core. |
Role in Lipid Nanoparticle (LNP) Formulations
This compound serves as the core ionizable component in a multi-lipid formulation for creating LNPs. A typical LNP formulation consists of four key components:
-
Ionizable Lipid (e.g., this compound): Facilitates nucleic acid encapsulation and endosomal release.
-
Phospholipid (e.g., DSPC): Acts as a helper lipid, providing structural integrity to the nanoparticle.
-
Cholesterol: Enhances the stability and rigidity of the LNP structure.
-
PEGylated Lipid (e.g., DMG-PEG 2000): Forms a hydrophilic corona on the surface of the LNP, which prevents aggregation and reduces clearance by the immune system, thereby prolonging circulation time.
The precise molar ratio of these components is a critical parameter that influences the size, stability, and transfection efficiency of the resulting LNPs.
Experimental Protocols
While a specific synthesis protocol for this compound is not publicly available, a general and widely adopted protocol for the formulation of mRNA-containing lipid nanoparticles using an ionizable lipid like this compound is detailed below. This protocol is based on the microfluidic mixing technique, which allows for rapid and reproducible LNP formation.
Materials
-
This compound (or other ionizable lipid)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA (therapeutic payload)
-
Ethanol (100%, molecular biology grade)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Preparation of Solutions
-
Lipid Stock Solution (in Ethanol):
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 100% ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio is approximately 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
-
mRNA Solution (in Aqueous Buffer):
-
Dilute the mRNA to the desired concentration in a low pH citrate buffer (e.g., pH 4.0). This ensures the ionizable lipid will be protonated during mixing.
-
LNP Formulation via Microfluidic Mixing
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous buffer solution into another syringe.
-
Set the flow rates on the microfluidic mixing device. A typical flow rate ratio of the aqueous to organic phase is 3:1.
-
Initiate the mixing process. The rapid mixing of the two solutions causes the lipids to precipitate and self-assemble into nanoparticles, encapsulating the mRNA.
-
Collect the resulting LNP dispersion.
Purification and Characterization
-
Purification:
-
The collected LNP dispersion contains ethanol and unencapsulated mRNA. To remove these, dialyze the dispersion against PBS (pH 7.4) overnight at 4°C using a dialysis cassette. The buffer exchange also raises the pH, neutralizing the surface charge of the LNPs.
-
-
Characterization:
-
Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the LNPs.
-
Encapsulation Efficiency: Quantify the percentage of mRNA successfully encapsulated within the LNPs using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Mechanism of Delivery and Logical Workflows
The function of this compound is central to the mechanism of mRNA delivery into cells. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: LNP Formulation Workflow using Microfluidic Mixing.
Caption: Mechanism of LNP-mediated mRNA Delivery and Protein Expression.
Conclusion
This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its well-defined chemical structure and pH-responsive nature are key to the successful formulation of stable and effective lipid nanoparticles. The provided experimental framework for LNP formulation offers a robust starting point for researchers and drug developers. Future research will likely focus on further optimizing LNP compositions containing this compound to enhance targeting specificity and therapeutic efficacy for a wide range of diseases.
An In-depth Technical Guide to the Synthesis and Purification of Lnp Lipid II-10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Lnp Lipid II-10 (CAS No. 2036272-60-1), a key ionizable lipid in the development of lipid nanoparticles (LNPs) for therapeutic delivery. This document outlines a proposed synthetic pathway, detailed experimental protocols, and robust purification strategies, supported by quantitative data and visual workflows to aid researchers in the successful production of this critical LNP component.
Introduction to this compound
This compound is a proprietary ionizable amino lipid designed for the formulation of lipid nanoparticles. Its structure, featuring a tertiary amine headgroup, ester linkages, and hydrophobic alkyl chains, is optimized for the efficient encapsulation of nucleic acid payloads, such as mRNA and siRNA, and for facilitating their endosomal escape and subsequent delivery into the cytoplasm of target cells. The pH-responsive nature of its tertiary amine is crucial for the formulation's stability at physiological pH and its activity within the acidic environment of the endosome.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2036272-60-1 | [1][2] |
| Molecular Formula | C60H118N2O4 | [1] |
| Molecular Weight | 947.59 g/mol | [1] |
| Chemical Structure | (See Figure 1) | [1][2] |
Figure 1: Chemical Structure of this compound (Structure sourced from MedChemExpress)
Proposed Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, a plausible retrosynthetic analysis of its structure allows for the design of a robust synthetic route. The proposed pathway involves two key stages: the synthesis of the amine headgroup and subsequent esterification with the lipid tails.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
The following protocols are proposed based on standard organic chemistry transformations and are adaptable by skilled chemists.
Step 1: Synthesis of the Bis-ether Amine Core (Intermediate 1)
This step involves a Williamson ether synthesis to attach the decyl chains to the hydroxyl groups of the starting amine.
-
Reaction: 3,3'-Azanediyldipropan-1-ol is reacted with 1-bromodecane in the presence of a strong base.
-
Reagents and Solvents:
-
3,3'-Azanediyldipropan-1-ol (1.0 eq)
-
1-Bromodecane (2.2 eq)
-
Sodium hydride (NaH, 2.5 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
Dissolve 3,3'-Azanediyldipropan-1-ol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride portion-wise to the solution.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add 1-bromodecane dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until completion.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica (B1680970) gel column chromatography.
Step 2: Synthesis of the Amine Headgroup with Hydroxyl Groups (Intermediate 2)
This step involves a reductive amination to introduce the propan-2-ol moieties.
-
Reaction: The secondary amine of Intermediate 1 is reacted with 1-hydroxypropan-2-one in the presence of a reducing agent.
-
Reagents and Solvents:
-
Intermediate 1 (1.0 eq)
-
1-Hydroxypropan-2-one (2.2 eq)
-
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3, 2.5 eq)
-
Dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve Intermediate 1 and 1-hydroxypropan-2-one in DCM or DCE.
-
Add a catalytic amount of acetic acid.
-
Add sodium triacetoxyborohydride portion-wise to the stirring solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by flash chromatography.
Step 3: Esterification to Yield this compound (Final Product)
The final step is the esterification of the hydroxyl groups of Intermediate 2 with decanoic acid.
-
Reaction: Steglich esterification of Intermediate 2 with decanoic acid.
-
Reagents and Solvents:
-
Intermediate 2 (1.0 eq)
-
Decanoic acid (2.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC, 2.5 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP, catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate 2, decanoic acid, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of DCC or EDC in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of this compound
The purification of the final this compound product is critical to remove any unreacted starting materials, reaction byproducts, and catalysts, which could affect the performance and safety of the final LNP formulation. A multi-step purification strategy is recommended.
Caption: General purification workflow for this compound.
Purification Protocols
Method 1: Silica Gel Flash Chromatography
This is the primary method for purifying the crude product after synthesis.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the crude product onto a small amount of silica gel.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with the optimized mobile phase gradient.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Method 2: High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, reversed-phase HPLC is recommended.
-
Column: A C18 stationary phase column is suitable for lipid purification.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of an additive like trifluoroacetic acid or formic acid to improve peak shape) is typically used.
-
Detection: An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) is ideal for lipids that lack a strong UV chromophore.
-
Procedure:
-
Dissolve the partially purified lipid in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run the optimized gradient method to separate the target lipid from remaining impurities.
-
Collect the peak corresponding to this compound.
-
Remove the solvent, typically by lyophilization, to obtain the highly pure product.
-
Table 2: Summary of Purification Techniques
| Technique | Purpose | Typical Solvents | Key Considerations |
| Silica Gel Flash Chromatography | Primary purification of crude product. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Scalable, good for removing major impurities. |
| Reversed-Phase HPLC | High-purity polishing. | Acetonitrile/Water | Provides excellent resolution for closely related impurities. |
| Tangential Flow Filtration (TFF) | Post-synthesis workup for LNP formulations. | Aqueous buffers, Ethanol | Used for purifying the formulated nanoparticles, not the individual lipid. |
| Dialysis | Removal of small molecule impurities from LNP formulations. | Aqueous buffers | A less stringent purification method for formulated LNPs. |
Characterization and Quality Control
The final pure this compound should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity profile.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and purification of this compound. The proposed multi-step synthesis, followed by a rigorous purification strategy, will enable researchers to produce high-purity material essential for the development of effective and safe lipid nanoparticle-based therapeutics. Careful execution of these protocols and thorough analytical characterization are paramount to ensuring the quality and performance of the final product.
References
Lnp Lipid II-10: A Technical Overview for Advanced Drug Delivery
Disclaimer: Information regarding the specific lipid "Lnp lipid II-10" is limited in the public domain. This guide provides a comprehensive framework for a technical whitepaper on a novel ionizable lipid, using publicly available data for well-characterized lipids as illustrative examples. The chemical identity of this compound, where known, is provided.
Executive Summary
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, exemplified by their critical role in mRNA vaccines and siRNA-based therapies. The performance of these LNPs is largely dictated by the properties of their constituent lipids, particularly the ionizable cationic lipid, which is crucial for nucleic acid encapsulation and endosomal escape. This document provides a technical overview of a specific ionizable lipid, this compound, within the broader context of LNP formulation and application. Due to the limited public availability of data on this compound, this guide utilizes data from representative, well-studied ionizable lipids to illustrate the requisite characterization and application data for such a component.
Introduction to this compound
This compound is an ionizable lipid used in the formulation of lipid nanoparticles for research and development purposes in drug delivery.[1]
Chemical Identity:
-
Chemical Name: bis(2-hexyloctyl) 10-(N-(3-(dimethylamino)propyl)acetamido)nonadecanedioate
-
CAS Number: 2036272-60-1
-
pKa: 6.16[2]
The pKa of an ionizable lipid is a critical parameter, as it governs the charge of the LNP surface. A pKa in the range of 6.2-6.7 is often considered optimal for in vivo applications, allowing for efficient mRNA encapsulation at acidic pH during formulation and endosomal escape into the cytoplasm of target cells. The reported pKa of this compound at 6.16 suggests its potential utility in developing pH-responsive LNPs for therapeutic delivery.
Physicochemical Characterization of LNP Formulations
The following tables present hypothetical, yet representative, data for LNP formulations. These tables are structured to mirror the data presentation that would be expected in a comprehensive technical guide for a novel lipid like this compound. The data are based on typical values reported for LNPs formulated with other well-characterized ionizable lipids.
Table 1: Physicochemical Properties of LNP Formulations
| Formulation ID | Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) at pH 7.4 | Encapsulation Efficiency (%) |
| LNP-A-01 | Example Lipid 1 | 50:10:38.5:1.5 | 85.2 ± 2.1 | 0.12 ± 0.02 | -5.3 ± 1.2 | 95.6 ± 2.3 |
| LNP-A-02 | Example Lipid 1 | 40:20:38.5:1.5 | 92.5 ± 3.5 | 0.15 ± 0.03 | -4.8 ± 0.9 | 92.1 ± 3.1 |
| LNP-B-01 | Example Lipid 2 | 50:10:38.5:1.5 | 88.9 ± 2.8 | 0.11 ± 0.02 | -6.1 ± 1.5 | 96.8 ± 1.9 |
Table 2: In Vitro Transfection Efficiency of LNP Formulations
| Formulation ID | Cell Line | mRNA Cargo | Protein Expression (relative units) | Cell Viability (%) |
| LNP-A-01 | HEK293T | eGFP | 1.2 x 10^6 ± 0.3 x 10^6 | 92 ± 5 |
| LNP-A-02 | HeLa | Luciferase | 8.5 x 10^5 ± 0.2 x 10^5 | 89 ± 7 |
| LNP-B-01 | HEK293T | eGFP | 1.5 x 10^6 ± 0.4 x 10^6 | 95 ± 3 |
Experimental Protocols
LNP Formulation by Microfluidic Mixing
This protocol describes a standard method for producing LNPs with consistent and reproducible characteristics.
Materials:
-
Ionizable lipid (e.g., this compound)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG 2000)
-
mRNA in citrate (B86180) buffer (pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol by dissolving the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at the desired molar ratio.
-
Prepare an aqueous phase containing the mRNA cargo in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0).
-
Set up the microfluidic mixing system. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
The rapid mixing of the two phases induces a change in solvent polarity, leading to the self-assembly of lipids into LNPs, encapsulating the mRNA.
-
Collect the resulting LNP solution.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.
-
Sterile filter the final LNP formulation through a 0.22 µm filter.
Characterization of LNP Physicochemical Properties
Particle Size and Polydispersity Index (PDI):
-
Dilute the LNP formulation in PBS.
-
Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).
Zeta Potential:
-
Dilute the LNP formulation in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
Encapsulation Efficiency:
-
Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.
Visualizations
LNP Formulation Workflow
Caption: Workflow for LNP formulation using microfluidic mixing.
Cellular Uptake and Endosomal Escape Pathway
Caption: Mechanism of LNP cellular uptake and mRNA release.
Conclusion
While specific discovery and application data for this compound are not widely available in public literature, its chemical structure and pKa suggest it is an ionizable lipid designed for the formulation of pH-responsive lipid nanoparticles. This technical guide provides a comprehensive template for the characterization and evaluation of such a lipid, using established protocols and data presentation formats common in the field of drug delivery. Further research and publication are needed to fully elucidate the performance and potential of this compound in therapeutic applications.
References
The Role of Lnp Lipid II-10 in mRNA LNP Formulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of messenger RNA (mRNA) therapeutics and vaccines has been largely propelled by advancements in lipid nanoparticle (LNP) delivery systems. These LNPs are multicomponent carriers designed to protect the fragile mRNA molecule and facilitate its delivery into target cells. A critical component of these formulations is the ionizable lipid, which plays a pivotal role in mRNA encapsulation and endosomal escape. This technical guide provides a comprehensive overview of a specific ionizable lipid, Lnp Lipid II-10, also known as EA-PIP or Acuitas Lipid II-10.
Recent research has identified this compound as a novel ionizable amine lipid with promising characteristics for mRNA delivery. This guide will delve into its function, present available quantitative data on its performance in mRNA LNP formulations, provide detailed experimental protocols for its use, and visualize key pathways and workflows.
The Core Role of this compound in mRNA LNP Formulations
This compound is a key functional excipient in mRNA LNP formulations, acting as an ionizable cationic lipid. Its primary roles are:
-
mRNA Encapsulation: At an acidic pH (typically around 4.0) during the LNP formulation process, the amine head group of this compound becomes protonated, acquiring a positive charge. This positive charge enables electrostatic interactions with the negatively charged phosphate (B84403) backbone of the mRNA, leading to the encapsulation of the mRNA within the core of the forming LNP.
-
Endosomal Escape: After the LNP is taken up by a target cell via endocytosis, it is trafficked into an endosome. The endosome's internal environment is acidic (pH ~5.5-6.5). In this acidic milieu, this compound again becomes protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with anionic lipids in the endosomal membrane, leading to the release of the mRNA payload into the cytoplasm where it can be translated into protein. The pKa of this compound, which is 6.16, is crucial for this pH-dependent activity.
The structure of this compound, formally named 4-methyl-1-piperazinepropanoic acid, 2-[di-(9Z,12Z)-9,12-octadecadien-1-ylamino]ethyl ester, is integral to its function. The lipid tails contribute to the overall structure and stability of the LNP, while the ionizable headgroup dictates its pH-responsive behavior.
Figure 1: Logical relationship between the structure of this compound and its key functions.
Quantitative Performance Data
The performance of this compound has been evaluated in comparison to the well-established ionizable lipid, DLin-MC3-DMA (MC3). The following tables summarize the available quantitative data from a study utilizing these lipids for the formulation of mRNA-LNPs.
Table 1: Physicochemical Properties of LNPs Formulated with this compound (EA-PIP) vs. DLin-MC3-DMA (MC3)
| Ionizable Lipid | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |
| This compound (EA-PIP) | < 100 | Near-neutral | Not specified |
| DLin-MC3-DMA (MC3) | < 100 | Marginally negative | Not specified |
Data sourced from a study by Granot-Matok et al. (2023).[1]
Table 2: mRNA Encapsulation Efficiency
| Ionizable Lipid | Encapsulation Efficiency (%) |
| This compound (EA-PIP) | Similar to MC3 |
| DLin-MC3-DMA (MC3) | Similar to EA-PIP |
Data sourced from a study by Granot-Matok et al. (2023).[1]
Table 3: In Vitro Protein Expression
| Ionizable Lipid | Reporter mRNA | Cell Line | Relative Protein Expression |
| This compound (EA-PIP) | Firefly Luciferase | B16F10.9 | High |
| DLin-MC3-DMA (MC3) | Firefly Luciferase | B16F10.9 | High |
| This compound (EA-PIP) | EGFP | B16F10.9 | High |
| DLin-MC3-DMA (MC3) | EGFP | B16F10.9 | High |
Data sourced from a study by Granot-Matok et al. (2023).[1]
Detailed Experimental Protocols
This section provides a detailed methodology for the formulation and characterization of mRNA-LNPs using this compound. This protocol is based on established microfluidic mixing techniques.
Materials and Reagents
-
Ionizable Lipid: this compound (EA-PIP)
-
Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)
-
Sterol: Cholesterol
-
PEG-Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA: mRNA transcript with appropriate capping and tailing in a suitable buffer
-
Solvent: Anhydrous ethanol (B145695)
-
Aqueous Buffer: 10 mM Citrate (B86180) buffer, pH 4.0
-
Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4
LNP Formulation via Microfluidic Mixing
Figure 2: Experimental workflow for the formulation and characterization of mRNA-LNPs.
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in anhydrous ethanol to achieve a desired molar ratio. A commonly used starting ratio for ionizable lipid formulations is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).
-
Ensure complete dissolution of all lipid components. Gentle warming (e.g., to 37°C) may be applied if necessary.
-
-
Preparation of mRNA Aqueous Solution:
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration in 10 mM citrate buffer (pH 4.0). The final concentration will depend on the target mRNA-to-lipid ratio.
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems) according to the manufacturer's instructions.
-
Load the lipid stock solution into the syringe for the organic phase inlet.
-
Load the mRNA aqueous solution into the syringe for the aqueous phase inlet.
-
Set the flow rate ratio (aqueous:organic) typically to 3:1.
-
Initiate the mixing process. The rapid mixing of the two phases induces the self-assembly of the lipids and mRNA into LNPs.
-
-
Purification:
-
Collect the LNP suspension from the outlet of the microfluidic device.
-
To remove the ethanol and exchange the buffer to a neutral pH, dialyze the LNP suspension against sterile PBS (pH 7.4) using an appropriate molecular weight cutoff (e.g., 10 kDa) dialysis cassette. Perform dialysis overnight at 4°C with at least two buffer changes.
-
-
Sterile Filtration:
-
After dialysis, recover the LNP suspension and sterile-filter it through a 0.22 µm syringe filter into a sterile vial.
-
LNP Characterization
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential Measurement:
-
Dilute a small aliquot of the LNP suspension in an appropriate low-ionic-strength buffer.
-
Measure the zeta potential using a suitable instrument to determine the surface charge of the LNPs.
-
-
mRNA Encapsulation Efficiency:
-
Use a fluorescent dye-based assay such as the RiboGreen assay.
-
Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).
-
The encapsulation efficiency is calculated as: ((Total RNA fluorescence - Free RNA fluorescence) / Total RNA fluorescence) * 100.
-
Mechanism of Action: Endosomal Escape
The effective delivery of mRNA to the cytoplasm hinges on the ability of the LNP to escape the endosome. The proposed mechanism for this compound-mediated endosomal escape is illustrated below.
Figure 3: Signaling pathway illustrating the proposed mechanism of endosomal escape facilitated by this compound.
Conclusion
This compound (EA-PIP) is a promising ionizable lipid for the formulation of mRNA-LNPs. Its pH-responsive nature is central to its dual role in encapsulating mRNA and facilitating its subsequent release into the cytoplasm. The available data suggests that its performance is comparable to well-established ionizable lipids like DLin-MC3-DMA. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this compound into their mRNA delivery platforms. Further in vivo studies are warranted to fully elucidate its therapeutic potential and biodistribution profile. As the field of mRNA therapeutics continues to evolve, the development and characterization of novel ionizable lipids like this compound will be crucial for the creation of safer and more effective delivery systems.
References
Early in vitro studies involving Lnp lipid II-10
A Technical Guide to the In Vitro Evaluation of Ionizable Lipids in mRNA Delivery: A Case Study Approach
Disclaimer: Initial literature searches did not yield specific data for a lipid termed "Lnp lipid II-10". Consequently, this document serves as an in-depth technical guide using a well-characterized ionizable lipid, SM-102, as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations for early in vitro studies of novel ionizable lipids. The methodologies and data structures provided herein are applicable to the evaluation of other novel ionizable lipids.
Introduction
Lipid nanoparticles (LNPs) are the leading platform for the delivery of mRNA therapeutics and vaccines.[1][2][3] The ionizable lipid is a critical component of the LNP, playing a pivotal role in mRNA encapsulation, endosomal escape, and overall delivery efficiency.[4][5][6] This guide provides a comprehensive overview of the typical early in vitro studies performed to characterize a new ionizable lipid, using SM-102 as an example.
Physicochemical Characterization of LNPs
The initial step in evaluating a novel ionizable lipid involves formulating it into an LNP and characterizing its physical properties. These characteristics are crucial as they influence the stability, in vivo distribution, and cellular uptake of the nanoparticles.[1][3] LNPs are typically composed of an ionizable lipid, a phospholipid (like DSPC), cholesterol, and a PEGylated lipid.[7][8]
Table 1: Physicochemical Properties of LNPs Formulated with Various Ionizable Lipids
| Ionizable Lipid | Molar Ratio (Ionizable:DSPC:Chol:PEG) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) |
| SM-102 | 50:10:38.5:1.5[9] | 85 - 100 | < 0.2 | Near neutral | > 90% |
| ALC-0315 | Not Specified | ~85-100 | < 0.2 | Near neutral | > 90% |
| Dlin-MC3-DMA | Not Specified | ~85-100 | < 0.2 | Near neutral | > 90% |
| C12-200 | Not Specified | ~70-85 | < 0.2 | Near neutral | > 90% |
Data synthesized from multiple sources indicating typical ranges for LNP formulations.[3][10]
In Vitro Biological Evaluation
The biological activity of LNPs is assessed through a series of in vitro cell-based assays. These assays are designed to measure cellular uptake, mRNA expression, and potential cytotoxicity. Commonly used cell lines for these studies include HEK293 (human embryonic kidney cells), HeLa (human cervical cancer cells), and THP-1 (human monocytic cells).[1][10]
Table 2: In Vitro Performance of LNPs in Different Cell Lines
| Cell Line | LNP Formulation | Cellular Uptake (Qualitative) | mRNA Expression (Luciferase) | Cell Viability (%) |
| HEK293 | SM-102 | High | High | > 80% |
| HeLa | SM-102 | Moderate | Moderate | > 80% |
| THP-1 | SM-102 | Moderate | Low | > 80% |
This table represents a generalized summary of findings where SM-102 LNPs show cell-type-dependent transfection efficiency.[1][10]
Detailed Experimental Protocols
LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, a reproducible method for generating uniform nanoparticles.[11]
Materials:
-
Ionizable lipid (e.g., SM-102) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
PEG-lipid in ethanol
-
mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Microfluidic mixing device and syringe pumps
Procedure:
-
Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).[9][12]
-
Dissolve the mRNA in an acidic aqueous buffer.
-
Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
-
Set the flow rates on the syringe pumps to achieve a desired aqueous to organic solvent ratio (typically 3:1).
-
Initiate the flow to allow the two streams to converge in the microfluidic chip, leading to the self-assembly of LNPs.
-
The resulting LNP solution is then dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[12]
Cell Viability Assay (e.g., AlamarBlue Assay)
This assay is used to assess the cytotoxicity of the LNP formulations.[1]
Materials:
-
Adherent cells (e.g., HEK293)
-
Complete cell culture medium
-
mRNA-LNP formulations
-
AlamarBlue reagent
-
Plate reader for fluorescence measurement
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the mRNA-LNP formulations for 24-48 hours.[1]
-
As a positive control for cytotoxicity, treat a set of cells with a lysis agent like Triton X-100.
-
After the incubation period, add AlamarBlue reagent to each well and incubate for 4 hours.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 570 nm and 595 nm).[1]
-
Calculate cell viability as a percentage relative to untreated control cells.
In Vitro mRNA Transfection and Expression Assay
This protocol measures the ability of the LNPs to deliver functional mRNA into cells, resulting in protein expression.
Materials:
-
Adherent cells (e.g., HEK293)
-
Complete cell culture medium
-
mRNA-LNPs (encoding a reporter protein like Luciferase or GFP)
-
Luciferase assay reagent (if using Luciferase mRNA)
-
Luminometer or fluorescence microscope
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with varying concentrations of mRNA-LNPs.[1]
-
Incubate the cells for a specified period (e.g., 24 or 48 hours) to allow for LNP uptake and protein expression.[1]
-
For Luciferase expression, lyse the cells and add a luciferase assay substrate.
-
Measure the resulting bioluminescence using a luminometer.[1]
-
For GFP expression, visualize the cells under a fluorescence microscope.
Visualizations of Key Processes
Caption: Workflow for mRNA-LNP formulation using microfluidics.
Caption: Simplified pathway of LNP cellular uptake and mRNA release.
Conclusion
The early in vitro evaluation of novel ionizable lipids is a critical step in the development of new mRNA delivery systems. A systematic approach, encompassing physicochemical characterization and a suite of cell-based assays, allows for the effective screening and selection of lead candidates for further preclinical development. The protocols and data structures presented in this guide provide a framework for these essential early-stage studies.
References
- 1. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery [mdpi.com]
- 6. sartorius.com [sartorius.com]
- 7. Development and Characterization of an In Vitro Cell-Based Assay to Predict Potency of mRNA–LNP-Based Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
Physicochemical Characterization of Novel Ionizable Lipids for LNP-based Drug Delivery: A Technical Guide Featuring Lnp Lipid II-10
This technical guide provides a comprehensive overview of the essential physicochemical characterization required for novel ionizable lipids, using "Lnp Lipid II-10" as a representative example, intended for the formulation of lipid nanoparticles (LNPs) for therapeutic applications. This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation strategies.
Introduction to Ionizable Lipids in LNPs
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2][3][4] The success of these delivery systems is critically dependent on their composition, particularly the ionizable cationic lipid.[5][6][7] This core component is instrumental in both the encapsulation of the nucleic acid cargo and its subsequent release into the cytoplasm of target cells.[5][6][7]
Novel ionizable lipids, such as this compound (Formula: C60H118N2O, Molecular Weight: 947.59), must undergo rigorous physicochemical characterization to ensure the resulting LNPs are safe, stable, and effective.[8] The key characteristics of LNPs that are influenced by the ionizable lipid include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.[3][9]
Core Physicochemical Characterization Parameters
The initial assessment of an LNP formulation containing a new ionizable lipid involves the measurement of several key parameters. These attributes are critical quality attributes (CQAs) that dictate the in vivo performance of the therapeutic.[10]
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 50 - 200 nm | Influences biodistribution, cellular uptake, and immunogenicity.[3][9] |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the particle size distribution.[3][4] |
| Zeta Potential | Near-neutral at physiological pH | Affects stability in circulation and interaction with biological membranes.[3] |
| Encapsulation Efficiency | > 80% | Represents the percentage of the therapeutic cargo successfully loaded into the LNPs.[4] |
| pKa of Ionizable Lipid | 6.0 - 6.5 | Crucial for efficient encapsulation at low pH and endosomal escape at physiological pH. |
Experimental Protocols
Detailed methodologies for the characterization of LNPs are essential for reproducible and reliable results.
LNP Formulation
LNPs are typically produced using a rapid mixing technique, such as microfluidic mixing, where an ethanolic lipid solution is mixed with an aqueous solution containing the nucleic acid cargo at a low pH.[10]
-
Lipid Composition: A typical formulation includes the novel ionizable lipid (e.g., this compound), a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid.[5][6] The molar ratios of these components are optimized to achieve the desired LNP characteristics.
-
Aqueous Phase: The nucleic acid is dissolved in a low pH buffer (e.g., sodium acetate, pH 4) to ensure the ionizable lipid is protonated for efficient encapsulation.[10]
-
Purification: The resulting LNP suspension is dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol (B145695) and unencapsulated nucleic acid.[10]
Particle Size and Polydispersity Index (PDI) Measurement
Dynamic Light Scattering (DLS) is the standard technique for measuring the size and PDI of LNPs.[3]
-
Instrument: A Zetasizer instrument or similar DLS system is used.[10]
-
Procedure:
-
Dilute the LNP suspension in a suitable buffer (e.g., PBS).
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.
-
The instrument's software calculates the hydrodynamic diameter (Z-average) and the PDI from the correlation function of the scattered light.
-
Zeta Potential Measurement
Zeta potential is also determined using a DLS instrument with an electrophoretic mobility measurement capability.[10]
-
Procedure:
-
Dilute the LNPs in a low ionic strength buffer (e.g., 10 mM HEPES with 5% glucose).[10]
-
An electric field is applied across the sample, causing the charged particles to move.
-
The velocity of the particles is measured using laser Doppler velocimetry.
-
The electrophoretic mobility is then used to calculate the zeta potential.
-
Encapsulation Efficiency Determination
The encapsulation efficiency is typically measured using a fluorescent dye-based assay, such as the RiboGreen assay for RNA.[11]
-
Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after disrupting the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add the RiboGreen reagent directly to measure the fluorescence of accessible (unencapsulated) RNA.
-
To the second set, first add a detergent to lyse the LNPs, then add the RiboGreen reagent to measure the total RNA fluorescence.
-
The encapsulation efficiency is calculated as: EE (%) = (Total Fluorescence - Fluorescence of Unencapsulated RNA) / Total Fluorescence * 100
-
Visualizing Experimental Workflows and Mechanisms
Diagrams are crucial for illustrating complex processes in LNP characterization and function.
Caption: Workflow for LNP formulation and physicochemical characterization.
A key function of the ionizable lipid is to facilitate the release of the nucleic acid cargo from the endosome into the cytoplasm. This process, known as endosomal escape, is triggered by the acidification of the endosome.
Caption: Proposed mechanism of LNP endosomal escape.
Conclusion
The thorough physicochemical characterization of novel ionizable lipids, such as this compound, is a fundamental step in the development of safe and effective LNP-based therapeutics. By systematically evaluating parameters like particle size, PDI, zeta potential, and encapsulation efficiency, and understanding the mechanistic behavior of the ionizable component, researchers can optimize LNP formulations for clinical success. The protocols and workflows outlined in this guide provide a robust framework for the evaluation of new ionizable lipids for drug delivery applications.
References
- 1. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 2. precigenome.com [precigenome.com]
- 3. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 10. Capillary‐Based Physicochemical Characterization of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LNP Lipid II-10 for Gene Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the ionizable lipid LNP Lipid II-10, also known as Acuitas Lipid II-10 or Ionizable lipid-1 (compound II-10), for gene delivery applications. This document compiles available data on its physicochemical properties, formulation characteristics, and provides a representative experimental protocol for the preparation and characterization of Lipid II-10-containing lipid nanoparticles (LNPs).
Introduction to this compound
This compound is a proprietary ionizable cationic lipid that has been developed for the formulation of lipid nanoparticles to deliver nucleic acid payloads, such as messenger RNA (mRNA) and small interfering RNA (siRNA), for therapeutic applications. Its chemical structure is designed to have a pKa in the range of 6.0-6.5, a key feature that allows for efficient encapsulation of nucleic acids at a low pH and facilitates endosomal escape and cargo release into the cytoplasm at the physiological pH of the endosome.
Physicochemical Properties:
| Property | Value |
| Chemical Name | Acuitas Lipid II-10 |
| Synonyms | Ionizable lipid-1 (compound II-10) |
| CAS Number | 2036272-60-1 |
| Molecular Formula | C60H118N2O5 |
| Molecular Weight | 947.59 g/mol |
| pKa | 6.16[1] |
Quantitative Data on LNP Formulations
The following table summarizes the physicochemical characteristics of various LNP formulations incorporating the cationic lipid II-10, as detailed in patent literature. These formulations demonstrate the impact of varying molar ratios of the lipid components on the resulting nanoparticle size, polydispersity index (PDI), and mRNA encapsulation efficiency.
| Cationic Lipid II-10 (mol%) | Neutral Lipid (mol%) | Cholesterol (mol%) | PEG-Lipid (mol%) | Size (nm) | PDI | Encapsulation (%) |
| 40 | 10 | 48.5 | 1.5 | 86 | 0.022 | 92 |
| 45 | 10 | 43.5 | 1.5 | 83 | 0.022 | 93 |
| 50 | 10 | 38.5 | 1.5 | 79 | 0.021 | 94 |
| 55 | 10 | 33.5 | 1.5 | 78 | 0.025 | 94 |
| 60 | 10 | 28.5 | 1.5 | 77 | 0.033 | 93 |
Data extracted from patent application US20200121809A1. The specific neutral lipid and PEG-lipid are not detailed in this specific table but are generally phospholipids (B1166683) like DSPC and a PEG-DMG or similar, respectively.
Experimental Protocols
The following sections provide a representative, detailed methodology for the formulation and characterization of LNPs containing this compound for mRNA delivery. This protocol is based on established microfluidic mixing techniques, which offer high reproducibility and control over LNP properties.[2][3]
LNP Formulation via Microfluidic Mixing
This protocol describes the preparation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
Lipids:
-
Ionizable Cationic Lipid II-10
-
Neutral Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] - DMG-PEG 2000)
-
-
Nucleic Acid: mRNA encoding the gene of interest
-
Solvents and Buffers:
-
Ethanol (B145695) (200 proof, anhydrous)
-
Citrate (B86180) Buffer (50 mM, pH 4.0)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
-
Equipment:
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette (e.g., 10 kDa MWCO)
-
Stir plate and stir bar
-
Sterile, RNase-free consumables
-
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of Cationic Lipid II-10, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-25 mg/mL).
-
Ensure complete dissolution of all lipids. Gentle warming may be required for some lipids.
-
-
Preparation of the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of Cationic Lipid II-10:DSPC:Cholesterol:DMG-PEG 2000).
-
Add ethanol to reach the final desired total lipid concentration for the organic phase.
-
-
Preparation of the mRNA Solution (Aqueous Phase):
-
Dilute the mRNA stock solution in 50 mM citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter to consider, with ratios typically ranging from 3 to 6.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).
-
Set the total flow rate (e.g., 12 mL/min).
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
To remove ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette.
-
Perform two to three buffer exchanges over a period of 12-24 hours at 4°C.
-
-
Sterile Filtration and Storage:
-
Filter the purified LNP suspension through a 0.22 µm sterile filter.
-
Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
-
LNP Characterization
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument.
-
Perform measurements in triplicate.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl) to reduce ionic strength for accurate measurement.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
Measurements should be performed at both acidic and neutral pH to confirm the pH-responsiveness of the ionizable lipid.
-
3. mRNA Encapsulation Efficiency:
-
Method: RiboGreen Assay
-
Procedure:
-
Prepare two sets of LNP samples.
-
In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
In the other set, measure the amount of free, unencapsulated mRNA.
-
Add the RiboGreen reagent to both sets of samples and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Experimental Workflow
Caption: LNP Formulation and Evaluation Workflow.
Proposed Mechanism of LNP-Mediated mRNA Delivery
References
The Core Interactions of Lnp Lipid II-10: A Technical Guide to Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical interactions between the ionizable lipid, Lnp lipid II-10, and its fellow lipid components within a lipid nanoparticle (LNP). Understanding these interactions is paramount for the rational design and optimization of LNPs for therapeutic applications, including mRNA vaccines and gene therapies. While specific quantitative data for the proprietary this compound is not publicly available, this guide leverages data from well-characterized, structurally analogous ionizable lipids used in clinically approved formulations to provide a comprehensive overview of the principles governing LNP assembly and function.
The Architecture of a Lipid Nanoparticle: A Symphony of Lipids
Lipid nanoparticles are sophisticated self-assembling structures typically composed of four key lipid components. Each plays a distinct and synergistic role in the encapsulation, protection, and intracellular delivery of nucleic acid payloads. The typical composition of these LNPs is a testament to the fine-tuned interplay of these lipid interactions.
A standard LNP formulation consists of:
-
An Ionizable Lipid (e.g., this compound): This is the cornerstone of the LNP, responsible for encapsulating the negatively charged nucleic acid cargo and facilitating its escape from the endosome into the cytoplasm. At an acidic pH during formulation, the ionizable lipid is positively charged, enabling strong electrostatic interactions with the nucleic acid. At physiological pH, it becomes neutral, reducing potential toxicity.
-
A Phospholipid (e.g., DSPC, DOPE): Often referred to as a "helper lipid," phospholipids (B1166683) contribute to the structural integrity of the LNP.[1] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), with its saturated tails, provides rigidity and stability to the lipid bilayer.[2] In contrast, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), with its unsaturated tails, can promote the formation of non-bilayer structures, which is thought to aid in endosomal escape.[2]
-
Cholesterol: Another critical "helper lipid," cholesterol modulates membrane fluidity and stability.[1] It fills the gaps between the other lipid molecules, enhancing the packing and integrity of the nanoparticle, which is crucial for its stability in the bloodstream.[1]
-
A PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG)-conjugated lipid is included to provide a hydrophilic stealth coating to the LNP. This PEG layer prevents aggregation and reduces clearance by the immune system, thereby prolonging the circulation time of the nanoparticle.[3]
Quantitative Insights into Lipid Interactions
The precise molar ratio of the lipid components is a critical determinant of the LNP's physicochemical properties and, consequently, its biological efficacy.[4] Optimization of these ratios is a key step in LNP formulation development.[5][6][7] While specific data for this compound is proprietary, the following table summarizes typical lipid molar ratios for well-established ionizable lipids in clinically relevant LNP formulations.
| Ionizable Lipid | Phospholipid (e.g., DSPC) | Cholesterol | PEG-Lipid | Molar Ratio (Ionizable:Phospholipid:Cholesterol:PEG) | Reference |
| DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [2] |
| SM-102 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | [2] |
| ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3:9.4:42.7:1.6 | [2] |
Table 1: Typical Molar Ratios of Lipid Components in LNP Formulations. The molar ratios of the four lipid components are a critical parameter that is optimized for each specific ionizable lipid and nucleic acid payload to achieve desired characteristics such as encapsulation efficiency, particle size, and in vivo performance.
The Mechanism of Interaction: From Formulation to Endosomal Escape
The interactions between this compound and the other lipid components are dynamic and pH-dependent, driving the process from initial formulation to the ultimate delivery of the payload into the cytoplasm.
LNP Assembly: A pH-Driven Self-Organization
The formation of LNPs is a rapid self-assembly process that occurs when an ethanolic solution of lipids is mixed with an acidic aqueous buffer (pH ~4) containing the nucleic acid.[2] At this low pH, the amine groups of the ionizable lipid (this compound) become protonated, leading to a net positive charge. This positive charge drives the electrostatic interaction with the negatively charged phosphate (B84403) backbone of the nucleic acid, initiating the encapsulation process. Molecular dynamics simulations suggest a core-shell structure for LNPs, where the ionizable lipid and nucleic acid form a central core, surrounded by layers of phospholipids, cholesterol, and an outer coating of PEGylated lipids.[8][9][10]
The Great Escape: Endosomal Release
Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome. The endosomal compartment undergoes maturation, accompanied by a drop in pH to ~5-6. This acidic environment is the trigger for the "endosomal escape" of the nucleic acid. The lower pH leads to the protonation of the ionizable lipid, this compound, which is thought to induce a series of interactions with the endosomal membrane.
The positively charged this compound can interact with negatively charged lipids present in the endosomal membrane. This interaction is hypothesized to disrupt the lipid bilayer of the endosome, possibly through the formation of non-bilayer lipid phases, leading to the release of the nucleic acid cargo into the cytoplasm where it can be translated into protein.[11][12]
Key Experimental Protocols for Characterizing Lipid Interactions
A variety of biophysical techniques are employed to characterize the interactions between lipid components within an LNP and to assess the overall properties of the nanoparticle.
4.1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. For LNPs, it can be used to study the phase behavior of the lipid components and how they influence each other's transition temperatures.[13][14][15][16][17]
-
Methodology:
-
A concentrated LNP dispersion is prepared in a suitable buffer.
-
The LNP sample and a reference (buffer) are placed in separate pans in the DSC instrument.
-
The temperature is ramped up at a controlled rate, and the differential heat flow between the sample and reference is recorded.
-
The resulting thermogram reveals endothermic or exothermic peaks corresponding to phase transitions of the lipid components.
-
Analysis of the peak temperatures and enthalpies provides information on the miscibility and interactions of the lipids within the nanoparticle.[16]
-
4.2. Förster Resonance Energy Transfer (FRET)
-
Principle: FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. The efficiency of energy transfer is highly sensitive to the distance between the fluorophores (typically within 1-10 nm). By labeling different lipid components with FRET pairs, their proximity and interactions within the LNP can be studied.[18][19][20][21][22]
-
Methodology:
-
Two lipid components of interest (e.g., the ionizable lipid and a phospholipid) are fluorescently labeled with a FRET donor and acceptor pair, respectively.
-
LNPs are formulated incorporating these labeled lipids along with the other unlabeled components.
-
The fluorescence emission spectrum of the LNP dispersion is measured upon excitation of the donor fluorophore.
-
The presence of FRET is indicated by a decrease in the donor fluorescence intensity and a simultaneous increase in the acceptor fluorescence intensity.
-
The FRET efficiency can be calculated to provide a quantitative measure of the proximity and interaction of the labeled lipids.[21]
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules at the atomic level. For LNPs, techniques like 1H and 31P NMR can be used to probe the location and mobility of different lipid components within the nanoparticle.[23][24][25][26][27]
-
Methodology:
-
LNPs are prepared, and in some cases, specific lipid components may be isotopically labeled (e.g., with 2H or 13C) to enhance signal resolution.
-
The LNP sample is placed in an NMR spectrometer.
-
One-dimensional (e.g., 1H, 31P) and two-dimensional (e.g., NOESY) NMR spectra are acquired.
-
Analysis of the chemical shifts, line widths, and cross-peaks provides information on the chemical environment, mobility, and spatial proximity of the different lipid headgroups and acyl chains, revealing how they are packed and interact within the LNP structure.[23]
-
4.4. Small-Angle X-ray Scattering (SAXS)
-
Principle: SAXS is a technique that provides structural information about macromolecules and assemblies in the size range of 1 to 100 nm. It can be used to determine the overall size and shape of LNPs and to gain insights into their internal structure, such as the arrangement of the lipid layers.[9][28][29][30][31][32]
-
Methodology:
-
A solution of LNPs is placed in a sample cell and exposed to a collimated X-ray beam.
-
The scattered X-rays are detected at small angles.
-
The scattering pattern is analyzed to determine the form factor (related to the particle shape and internal structure) and the structure factor (related to interparticle interactions).
-
Modeling of the SAXS data can provide a detailed picture of the LNP's core-shell structure, including the thickness of the lipid layers.[29]
-
Conclusion
The intricate dance between this compound and its lipid partners is the key to the success of lipid nanoparticles as a revolutionary drug delivery platform. While the proprietary nature of specific components necessitates a reliance on data from analogous systems, the fundamental principles of lipid interaction, pH-responsiveness, and self-assembly provide a robust framework for the continued development and optimization of these powerful therapeutic carriers. A thorough understanding and application of the biophysical characterization techniques outlined in this guide are essential for unlocking the full potential of LNP technology.
References
- 1. Ionizable Amino Lipids Distribution and Effects on DSPC/Cholesterol Membranes: Implications for Lipid Nanoparticle Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the formulation of lipid nanoparticles for the optimization of mRNA therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 5. ijmret.org [ijmret.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Lipid Nanoparticle Formulations for mRNA Delivery in Vivo with Fractional Factorial and Definitive Screening Designs. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Dynamics Simulation of Lipid Nanoparticles Encapsulating mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Student Work | Evaluating Thermodynamic Properties of Lipid Nanoparticles | ID: sb397d363 | Digital WPI [digital.wpi.edu]
- 16. photophysics.com [photophysics.com]
- 17. Characterization of lipid nanoparticles by differential scanning calorimetry, X-ray and neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Systematic Study of Unsaturation in Lipid Nanoparticles Leads to Improved mRNA Transfection In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. RSC - Page load error [pubs.rsc.org]
- 22. [PDF] Capturing the dynamic integrity of carbocyanine fluorophore-based lipid nanoparticles using the FRET technique | Semantic Scholar [semanticscholar.org]
- 23. Molecular Insight into Lipid Nanoparticle Assembly from NMR Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Flexible lipid nanomaterials studied by NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 27. RSC - Page load error [pubs.rsc.org]
- 28. SAXS as a tool to study Lipid Nanoparticles_Xenocs中国-法国赛诺普 [xenocs.cn]
- 29. Mesoscopic Structure of Lipid Nanoparticles Studied by Small-Angle X-Ray Scattering: A Spherical Core-Triple Shell Model Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jeep-proceedings.org [jeep-proceedings.org]
- 31. researchgate.net [researchgate.net]
- 32. Simple Scattering: Lipid nanoparticle structural data repository - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Formulation of Lipid Nanoparticles using an Ionizable Lipid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, providing a versatile platform for the encapsulation and targeted delivery of various therapeutic payloads, most notably nucleic acids like mRNA and siRNA. The success of LNP-based therapies is critically dependent on the composition of the lipid mixture and the manufacturing process, which together determine the physicochemical properties and biological performance of the nanoparticles.
This document provides a detailed protocol for the formulation of LNPs using a representative ionizable lipid, SM-102, which has been a key component in clinically successful mRNA vaccines.[1][2] The protocol outlines the preparation of a lipid mixture, the formulation of LNPs using microfluidic mixing, and the subsequent characterization of the resulting nanoparticles. While this protocol specifies SM-102, the principles and methods described can be adapted for other ionizable lipids, such as the user-specified "lipid II-10," with appropriate optimization.
Key Materials and Equipment
A comprehensive list of materials and equipment required for the successful formulation and characterization of LNPs is provided below.
| Category | Item |
| Lipids | Ionizable Lipid (e.g., SM-102), DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), Cholesterol, PEG-Lipid (e.g., DMG-PEG 2000) |
| Solvents | Ethanol (B145695) (200 proof, molecular biology grade), Nuclease-free water |
| Buffers | Sodium Acetate or Citrate Buffer (e.g., 10-50 mM, pH 4.0-5.0), Phosphate-Buffered Saline (PBS, 1X, pH 7.4) |
| Payload | mRNA or other nucleic acid of interest |
| Equipment | Microfluidic mixing system (e.g., NanoAssemblr®), Dynamic Light Scattering (DLS) instrument, Zeta potential analyzer, Fluorometer |
| Consumables | Nuclease-free microtubes and pipette tips, Syringes, Dialysis cassette (e.g., 10 kDa MWCO), Sterile filters (0.22 µm) |
Experimental Protocols
Preparation of Lipid Stock Solutions
Accurate preparation of lipid stock solutions is crucial for achieving reproducible LNP formulations.
-
Dissolution of Lipids:
-
Dissolve the ionizable lipid (e.g., SM-102), DSPC, Cholesterol, and PEG-lipid individually in absolute ethanol to a stock concentration of 10 mg/mL.[2]
-
Gentle heating (up to 60-65°C) and vortexing may be necessary to ensure complete dissolution, particularly for cholesterol and DSPC.[3]
-
Ensure all lipids are fully dissolved and the solutions are clear before use.
-
-
Storage of Lipid Stocks:
-
Store the individual lipid stock solutions at -20°C in tightly sealed vials to prevent solvent evaporation and degradation.
-
Before use, bring the lipid solutions to room temperature and vortex to ensure homogeneity.
-
Preparation of the Lipid Mixture
This protocol utilizes a molar ratio of 50:10:38.5:1.5 for the ionizable lipid:DSPC:cholesterol:PEG-lipid, a composition that has been effectively used in mRNA vaccine formulations.[2]
-
Combine Lipid Stocks:
-
In a sterile, nuclease-free tube, combine the lipid stock solutions according to the desired molar ratio and final concentration. For example, to prepare 1 mL of a 10 mg/mL total lipid mixture with the molar ratio of SM-102:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5, the following volumes of 10 mg/mL stock solutions can be used:
-
572 µL of SM-102
-
127 µL of DSPC
-
240 µL of Cholesterol
-
61 µL of DMG-PEG 2000[2]
-
-
Vortex the mixture thoroughly to ensure a homogenous solution. This lipid mixture in ethanol constitutes the organic phase for LNP formulation.
-
Preparation of the Aqueous Phase (Nucleic Acid Solution)
The aqueous phase contains the nucleic acid payload and is maintained at an acidic pH to facilitate the protonation of the ionizable lipid and subsequent encapsulation of the negatively charged nucleic acid.
-
Dilute Nucleic Acid:
-
Dilute the mRNA or other nucleic acid to the desired concentration in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).[4] The final concentration will depend on the desired lipid-to-payload ratio. A common starting point is a lipid:nucleic acid weight ratio of 10-30:1.
-
Ensure all handling steps are performed in an RNase-free environment to prevent degradation of the nucleic acid.
-
LNP Formulation via Microfluidic Mixing
Microfluidic mixing provides rapid and controlled mixing of the lipid and aqueous phases, leading to the formation of uniform LNPs with high encapsulation efficiency.
-
System Setup:
-
Prime the microfluidic mixing system with ethanol and the aqueous buffer according to the manufacturer's instructions to remove any air bubbles and equilibrate the system.
-
-
Mixing Process:
-
Load the prepared lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.
-
Set the flow rate ratio (FRR) and total flow rate (TFR) on the microfluidic system. A typical FRR for the aqueous to organic phase is 3:1.[1] The TFR can be adjusted to optimize particle size.
-
Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to rapid nanoprecipitation and self-assembly of the LNPs.
-
Collect the resulting LNP dispersion from the outlet into a sterile tube.
-
Downstream Processing: Buffer Exchange and Sterilization
Following formulation, the LNP solution is typically in an acidic ethanol/buffer mixture. A buffer exchange step is necessary to remove the ethanol and raise the pH to a physiological level.
-
Dialysis:
-
Transfer the collected LNP dispersion to a dialysis cassette (e.g., 10 kDa MWCO).
-
Dialyze against 1X PBS (pH 7.4) at 4°C for at least 2 hours, with several buffer changes, to remove ethanol and transition to a neutral pH.[2]
-
-
Sterile Filtration:
-
After dialysis, sterile filter the LNP solution through a 0.22 µm syringe filter to remove any potential microbial contaminants and larger aggregates.
-
-
Storage:
-
Store the final LNP formulation at 4°C. Do not freeze, as this can disrupt the LNP structure.[5]
-
LNP Characterization
Thorough characterization of the formulated LNPs is essential to ensure quality and predict in vivo performance.
| Parameter | Method | Typical Values for mRNA LNPs |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Near-neutral at pH 7.4 |
| Encapsulation Efficiency (%) | Ribogreen Assay or similar | > 90% |
Experimental Workflow Diagram
Caption: A schematic overview of the LNP formulation workflow, from solution preparation to final characterization.
Mechanism of LNP Cellular Uptake and Endosomal Escape
The biological activity of LNP-delivered nucleic acids is contingent upon their successful cellular uptake and subsequent escape from the endosomal pathway into the cytoplasm.
-
Cellular Uptake: LNPs are typically internalized by cells through endocytosis.[4]
-
Endosomal Acidification: Once inside the endosome, the acidic environment (pH 5.0-6.5) leads to the protonation of the ionizable lipid, resulting in a net positive charge of the LNP.
-
Endosomal Escape: The positively charged LNP is thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[6] This escape is crucial for the nucleic acid to reach its site of action (e.g., ribosomes for mRNA translation).
Caption: The cellular uptake and endosomal escape pathway of an LNP, leading to payload release into the cytoplasm.
Conclusion
This application note provides a comprehensive and detailed protocol for the formulation of lipid nanoparticles for nucleic acid delivery, using a well-established lipid composition as a representative example. By following these procedures, researchers can reliably produce LNPs with consistent physicochemical properties. The provided diagrams for the experimental workflow and the cellular uptake pathway offer clear visual aids to understand the critical steps and mechanisms involved in LNP technology. This protocol serves as a foundational method that can be adapted and optimized for specific ionizable lipids and therapeutic applications.
References
Application Notes and Protocols: LNP Formulations in Cancer Therapy Research
A Focus on the Clinically Advanced Ionizable Lipid: DLin-MC3-DMA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific term "Lnp lipid II-10" did not correspond to a widely documented lipid in publicly available scientific literature. Therefore, these application notes focus on DLin-MC3-DMA , a well-characterized, potent, and clinically validated ionizable lipid that is a gold standard in the field of nucleic acid delivery for cancer research and therapy. The principles, protocols, and data presented here are representative of current LNP technology and provide a robust framework for research applications.
Introduction
Lipid Nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), in cancer therapy.[1][2] These formulations protect the nucleic acid payload from degradation, facilitate cellular uptake, and enable cytoplasmic release, which is crucial for therapeutic effect.[3] A key component driving the success of modern LNPs is the ionizable cationic lipid. These lipids are designed to be near-neutral at physiological pH, reducing systemic toxicity, but become positively charged in the acidic environment of the endosome.[4] This pH-dependent charge switch is critical for disrupting the endosomal membrane and releasing the therapeutic payload into the cell's cytoplasm.[5]
DLin-MC3-DMA is a highly potent ionizable lipid that has been central to the clinical translation of RNA therapeutics, most notably in the FDA-approved siRNA drug, Onpattro®.[6][7] Its efficacy in mediating robust gene silencing in preclinical cancer models makes it an excellent model lipid for research and development in oncology.[3] These notes provide an overview of its applications, performance data, and detailed protocols for the formulation, characterization, and experimental use of DLin-MC3-DMA LNPs in cancer therapy research.
Data Presentation: Performance and Characterization
The following tables summarize key quantitative data for LNP formulations utilizing DLin-MC3-DMA, providing a baseline for expected performance.
Table 1: LNP Formulation and Physicochemical Properties
| Parameter | Typical Value | Method of Analysis | Reference(s) |
|---|---|---|---|
| Lipid Molar Ratio | |||
| DLin-MC3-DMA | 50% | Formulation | [6][7] |
| DSPC | 10% | Formulation | [6][7] |
| Cholesterol | 38.5% | Formulation | [6][7] |
| PEG-Lipid (e.g., DMG-PEG2000) | 1.5% | Formulation | [6][7] |
| Physicochemical Properties | |||
| Hydrodynamic Diameter (Z-average) | 70 - 100 nm | Dynamic Light Scattering (DLS) | [8][9] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [8][10] |
| siRNA Encapsulation Efficiency | > 85% | RiboGreen Assay / HPLC | [6][7] |
| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering | [10][11] |
| Apparent pKa | 6.2 - 6.5 | TNS Assay |[4][6] |
Table 2: In Vivo Efficacy of DLin-MC3-DMA LNPs for Gene Silencing
| Target Gene | Cancer Model | siRNA Dose (mg/kg) | Efficacy (ED₅₀) | Primary Outcome | Reference(s) |
|---|---|---|---|---|---|
| Factor VII (hepatic proxy) | Mouse | ~0.01 - 1.0 | ~0.005 mg/kg | >80% protein knockdown | [2][6] |
| Clusterin (CLU) | Enzalutamide-Resistant Prostate Cancer (Xenograft) | 1.0 - 3.0 | Not Reported | Tumor growth delay, PSA reduction | [12] |
| Polo-like kinase 1 (PLK1) | Triple-Negative Breast Cancer (Xenograft) | Not Specified | Not Reported | Inhibition of tumor growth | [13] |
| BCR-ABL | Leukemia (Mouse Model) | Not Specified | Not Reported | High uptake in bone marrow |[3] |
Experimental Protocols
Protocol 1: Formulation of siRNA-Loaded LNPs (Microfluidic Mixing)
This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production of nanoparticles with controlled size.
Materials:
-
Lipids: DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000
-
Solvent: Anhydrous 100% Ethanol (B145695)
-
Nucleic Acid: siRNA targeting the gene of interest
-
Buffer: 50 mM Citrate (B86180) Buffer, pH 4.0
-
Dialysis/Purification: Phosphate-Buffered Saline (PBS), pH 7.4; Dialysis cassettes (e.g., 10 kDa MWCO) or tangential flow filtration system.
-
Equipment: Microfluidic mixing system (e.g., NanoAssemblr®).
Procedure:
-
Prepare Lipid-Ethanol Phase: a. Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in 100% ethanol to achieve the final molar ratio of 50:10:38.5:1.5.[6] b. The total lipid concentration in the ethanol phase is typically 10-25 mM. Vortex or gently warm to ensure complete dissolution.
-
Prepare siRNA-Aqueous Phase: a. Dilute the siRNA stock solution in 50 mM citrate buffer (pH 4.0). The acidic pH ensures the ionizable lipid is protonated upon mixing, facilitating encapsulation of the negatively charged siRNA.
-
Microfluidic Mixing: a. Set up the microfluidic device according to the manufacturer's instructions. b. Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another. c. Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1. d. Set the total flow rate to achieve the desired particle size (e.g., 12 mL/min).[14] e. Initiate mixing. The rapid mixing of the two phases causes the lipids to precipitate and self-assemble into LNPs, encapsulating the siRNA.
-
Purification and Buffer Exchange: a. Collect the resulting LNP suspension. b. To remove ethanol and exchange the acidic buffer for a physiological buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C using a dialysis cassette. c. Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations to concentrate the sample and perform the buffer exchange.
-
Sterilization and Storage: a. Filter-sterilize the final LNP formulation through a 0.22 µm syringe filter. b. Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C, though freeze-thaw cycles should be minimized.[15]
Protocol 2: Characterization of LNPs
1. Size and Polydispersity Index (PDI) Measurement (DLS): a. Dilute a small sample of the LNP formulation in PBS (pH 7.4) to a suitable concentration (e.g., final lipid concentration of 0.1 mg/mL).[11] b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). c. Record the Z-average diameter for size and the PDI value to assess the homogeneity of the particle population. A PDI < 0.2 is generally considered acceptable.[10][11]
2. Encapsulation Efficiency (RiboGreen Assay): a. Prepare two sets of LNP samples. b. To one set, add Triton X-100 (0.5% final concentration) to lyse the LNPs and release the encapsulated siRNA. c. To both sets, add the RiboGreen reagent according to the manufacturer's protocol. d. Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm). e. The fluorescence of the intact LNPs represents unencapsulated siRNA, while the fluorescence of the lysed LNPs represents total siRNA. f. Calculate the encapsulation efficiency (%EE) as: %EE = ( (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed ) * 100
Protocol 3: In Vitro Gene Silencing in Cancer Cells
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, LNCaP for prostate cancer).[12][16]
-
Complete cell culture medium.
-
siRNA-LNP formulation (and a control LNP with non-targeting siRNA).
-
96-well or 24-well tissue culture plates.
-
Reagents for quantifying gene knockdown (e.g., qRT-PCR primers, lysis buffer) or protein knockdown (e.g., antibodies for Western blot).
-
Reagents for cytotoxicity assay (e.g., CellTiter-Glo®).
Procedure:
-
Cell Seeding: a. Seed cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
LNP Treatment: a. Dilute the siRNA-LNP and control-LNP formulations in fresh, serum-free or complete culture medium to achieve the desired final siRNA concentrations (e.g., 1-100 nM). b. Remove the old medium from the cells and replace it with the LNP-containing medium. c. Incubate for 4-6 hours. After incubation, the medium can be replaced with fresh complete medium.
-
Analysis of Gene Knockdown (48-72 hours post-transfection): a. qRT-PCR: Lyse the cells, extract total RNA, and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of the target gene. Normalize to a housekeeping gene. b. Western Blot: Lyse the cells, quantify total protein, and perform SDS-PAGE and Western blotting to measure the protein levels of the target gene. Normalize to a loading control like GAPDH or β-actin.
-
Cytotoxicity Assay (72 hours post-transfection): a. Add a viability reagent like CellTiter-Glo® to the wells according to the manufacturer's protocol.[17] b. Measure luminescence to determine the relative number of viable cells. Compare to untreated cells to assess the toxicity of the LNP formulation.
Protocol 4: In Vivo Antitumor Efficacy Study
Materials:
-
Immunocompromised mice (e.g., NSG or athymic nude mice).
-
Cancer cell line for establishing xenograft tumors.
-
siRNA-LNP and control-LNP formulations.
-
Sterile PBS for dilution.
-
Calipers for tumor measurement.
-
Animal restrainer for injections.
Procedure:
-
Tumor Implantation: a. Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) suspended in PBS or Matrigel into the flank of each mouse. b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: a. Measure tumor volumes using calipers (Volume = 0.5 * Length * Width²). b. Randomize mice into treatment groups (e.g., PBS vehicle, control LNP, therapeutic siRNA-LNP). c. Dilute the LNP stock solution with sterile PBS to achieve the desired final dose (e.g., 1.0 mg/kg siRNA) in a typical injection volume of 100 µL.[12]
-
Administration: a. Administer the LNP solution via intravenous (tail vein) injection. b. Repeat the dosing according to the experimental schedule (e.g., twice weekly for 3-4 weeks).
-
Monitoring and Endpoints: a. Monitor animal body weight and general health throughout the study. b. Measure tumor volumes 2-3 times per week. c. At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., target gene knockdown via qPCR or IHC). d. Plot tumor growth curves to evaluate the antitumor efficacy of the treatment.
Visualizations
Experimental and Delivery Workflow
Caption: Workflow for LNP-siRNA formulation, characterization, and application.
Mechanism of Action: LNP-mediated siRNA Delivery and Gene Silencing
Caption: Cellular mechanism of LNP-mediated siRNA delivery and gene silencing.
References
- 1. cog133.com [cog133.com]
- 2. Development of a Combined Lipid-Based Nanoparticle Formulation for Enhanced siRNA Delivery to Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Functionalized Lipid Nanoparticles (LNPs) in Management of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid nanoparticles: a promising tool for nucleic acid delivery in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. distearoyl-sn-glycero.com [distearoyl-sn-glycero.com]
- 6. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redefining LNP composition: phospholipid and sterol-driven modulation of mRNA expression and immune outcomes - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00150A [pubs.rsc.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Lipid Nanoparticles Formulated with a Novel Cholesterol-Tailed Ionizable Lipid Markedly Increase mRNA Delivery Both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Engineering Lipid–Polymer Nanoparticles for siRNA Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for LNP Preparation Using Ionizable Lipids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipid nanoparticles (LNPs) are at the forefront of drug delivery technology, most notably demonstrated by their critical role in mRNA-based COVID-19 vaccines. These nanoparticles are highly effective vehicles for protecting and delivering nucleic acid payloads, such as mRNA and siRNA, to target cells. The formulation of LNPs is a multi-component system typically consisting of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid. The ionizable lipid is a key component, as it is crucial for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm.
This guide provides a detailed, step-by-step protocol for the preparation of LNPs. While the specific product "Lnp lipid II-10" is an available ionizable lipid, a standardized public protocol for its use is not widely established. Therefore, this document presents a representative protocol based on well-characterized ionizable lipids that can be adapted and optimized for novel lipids like "this compound".
I. Quantitative Data Summary
The following table summarizes typical quantitative parameters for LNP formulations, providing a baseline for characterization and quality control. These values are representative and may vary depending on the specific lipids, payload, and preparation method used.
| Parameter | Typical Range | Method of Analysis |
| Lipid Molar Ratios | ||
| Ionizable Lipid | 30-60 mol% | |
| Phospholipid (e.g., DSPC) | 0-30 mol% | |
| Cholesterol | 20-50 mol% | |
| PEG-Lipid | 0.5-10 mol% | |
| Physicochemical Properties | ||
| Mean Particle Size (Diameter) | 70 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +20 mV (at neutral pH) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency | > 90% | RiboGreen Assay or similar |
| Process Parameters | ||
| N:P Ratio (Amine:Phosphate) | 3:1 to 6:1 (molar ratio) | Calculated |
| Lipid:Nucleic Acid Ratio | 10:1 to 30:1 (weight ratio) | Calculated |
| Flow Rate (Microfluidics) | 12 mL/min (combined) | Microfluidic System Setting |
II. Experimental Protocols
This section details the methodology for preparing LNPs, from stock solution preparation to final characterization.
A. Materials and Reagents
-
Ionizable Lipid: this compound or other ionizable lipid (e.g., DLin-MC3-DMA, SM-102).
-
Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
-
Structural Lipid: Cholesterol.
-
PEGylated Lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).
-
Nucleic Acid Payload: mRNA, siRNA, etc.
-
Solvent: Absolute Ethanol (B145695) (RNase-free).
-
Aqueous Buffer: 25-50 mM Sodium Acetate or Sodium Citrate buffer (pH 4.0-5.0, RNase-free).
-
Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free).
-
Quantification Assay: RiboGreen or similar fluorescence-based RNA quantification kit.
-
Lysis Buffer: Triton X-100 (1% v/v in TE buffer).
B. Equipment
-
Microfluidic mixing device (e.g., NanoAssemblr) or a standard syringe pump setup with a T-mixer.
-
Syringes (1 mL or 3 mL, Luer-lock).
-
Glass vials (RNase-free).
-
Dialysis tubing (e.g., 14 kDa MWCO).
-
Dynamic Light Scattering (DLS) instrument for size and PDI measurement.
-
Plate reader for fluorescence-based quantification.
C. Step-by-Step LNP Preparation Protocol
Step 1: Preparation of Stock Solutions
-
Lipid Stock Solutions:
-
Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG 2000 individually in absolute ethanol to create stock solutions of known concentrations (e.g., 10-25 mM).[1][2]
-
Gentle heating (up to 65°C) may be required to fully dissolve some lipids, particularly cholesterol and DSPC.[1][2] Ensure the solutions are clear before use.
-
Store lipid solutions at -20°C.
-
-
Lipid Mixture (Ethanolic Phase):
-
In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50% ionizable lipid, 10% DSPC, 38.5% cholesterol, 1.5% DMG-PEG 2000).[1][2]
-
Add absolute ethanol to reach a final total lipid concentration suitable for mixing (e.g., 10 mM).
-
Vortex the lipid mixture gently to ensure homogeneity.
-
-
Nucleic Acid Solution (Aqueous Phase):
-
Dilute the nucleic acid payload (e.g., mRNA) in the acidic aqueous buffer (e.g., 25 mM sodium citrate, pH 4.0) to the desired concentration.[3] The concentration should be calculated to achieve the target lipid-to-nucleic acid weight ratio and N:P ratio.
-
Step 2: LNP Formulation via Microfluidic Mixing
-
System Setup:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture (ethanolic phase) into one syringe and the nucleic acid solution (aqueous phase) into another.[3]
-
-
Mixing:
-
Set the flow rate ratio of the aqueous phase to the ethanolic phase, typically at 3:1.[3][4]
-
Set the combined total flow rate (e.g., 12 mL/min).[3]
-
Initiate the mixing process. The rapid mixing of the two phases causes a drop in solvent polarity, leading to the self-assembly of LNPs with the nucleic acid encapsulated.[4]
-
Collect the resulting LNP solution. The solution will appear as a cloudy, opaque suspension.
-
Step 3: Purification and Buffer Exchange
-
Dialysis:
-
To remove the ethanol and exchange the acidic buffer for a neutral pH buffer, dialyze the LNP solution against PBS (pH 7.4).[3]
-
Transfer the LNP solution to a dialysis cassette (e.g., 14 kDa MWCO).
-
Perform dialysis at 4°C against a large volume of PBS. It is recommended to perform two buffer exchanges over a period of 16-24 hours.[3]
-
-
Concentration (Optional):
-
If a higher concentration of LNPs is required, centrifugal filter units can be used.
-
Step 4: Characterization of LNPs
-
Particle Size and Polydispersity Index (PDI):
-
Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).
-
Dilute a small aliquot of the LNP solution in PBS for measurement.
-
Aim for a particle size between 70-150 nm and a PDI below 0.2 for optimal performance.
-
-
Encapsulation Efficiency:
-
Determine the percentage of nucleic acid successfully encapsulated within the LNPs using a fluorescence-based assay (e.g., RiboGreen).
-
Prepare two sets of LNP samples. To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total RNA amount.[1][2]
-
In the second set, measure the amount of unencapsulated (free) RNA without adding the lysis buffer.[1][2]
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100[1]
-
III. Visualizations
A. LNP Preparation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 3. How To Master Lipid Nanoparticle Formulation | Technology Networks [technologynetworks.com]
- 4. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
Application Notes and Protocols for Optimal LNP-mediated mRNA Transfection
Disclaimer: The specific designation "LNP lipid II-10" did not yield specific results in the conducted literature search. The following application notes and protocols are based on established principles and data from widely studied lipid nanoparticle (LNP) formulations and are intended as a comprehensive guide for the optimization of any LNP formulation for efficient mRNA transfection. The principles and methodologies described herein are applicable to the characterization and optimization of novel or proprietary ionizable lipids, for which "lipid II-10" may be a placeholder.
Introduction
Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA-based COVID-19 vaccines[1][2]. The efficacy of LNP-mediated transfection is critically dependent on the composition of the lipid formulation and the physicochemical properties of the resulting nanoparticles. These formulations typically consist of four key components: an ionizable cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid[1][2][3][4]. The ionizable lipid is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm following endocytosis[1][2][3]. The other components contribute to the structural integrity, stability, and biodistribution of the nanoparticles[1][4].
This document provides detailed protocols and guidelines for researchers, scientists, and drug development professionals to determine the optimal concentration and formulation parameters for efficient mRNA transfection using LNPs.
Data Presentation: LNP Formulation Parameters
The optimization of LNP formulations involves a systematic variation of lipid compositions and ratios. The following tables summarize typical molar ratios and resulting physicochemical properties of LNP formulations reported in the literature.
Table 1: Exemplary LNP Compositions for mRNA Delivery
| Ionizable Lipid | Molar Ratio (Ionizable:Helper:Cholesterol:PEG) | N/P Ratio* | Particle Size (nm) | PDI** | Encapsulation Efficiency (%) | Reference |
| SM-102 | 50:10:38.5:1.5 | ~6 | 80-100 | < 0.2 | >90% | [5] |
| DLin-MC3-DMA | 50:10:38.5:1.5 | 6 | ~80 | < 0.1 | >95% | [6] |
| C12-200 | 35:16:46.5:2.5 | 10:1 (w/w)*** | ~100 | < 0.2 | >90% | [4] |
| DOTAP | 45:16:31:3 (plus 5% SPAN 60) | Variable | ~176 | 0.18 | Not specified | [7] |
| C14-4 (B10) | Optimized from varied ratios | Not specified | Not specified | Not specified | Not specified | [3] |
*N/P ratio: Molar ratio of nitrogen in the ionizable lipid to phosphate (B84403) in the mRNA. **PDI: Polydispersity Index, a measure of the size distribution of the nanoparticles. ***Weight ratio of ionizable lipid to mRNA.
Experimental Protocols
Protocol 1: LNP Formulation via Microfluidic Mixing
This protocol describes a general method for formulating mRNA-LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of nanoparticles with controlled size and polydispersity.
Materials:
-
Ionizable lipid (e.g., SM-102, DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC, DOPE)
-
Cholesterol
-
PEGylated lipid (e.g., DMG-PEG2000)
-
Ethanol (B145695) (RNase-free)
-
mRNA in an aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or citrate, pH 4.0-5.0)[6][8]
-
Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
-
Microfluidic mixing device and cartridges
-
Syringes
-
Dialysis or ultrafiltration devices for buffer exchange and concentration
Procedure:
-
Preparation of Lipid Stock Solution:
-
Preparation of mRNA Solution:
-
Dilute the mRNA stock in an acidic aqueous buffer (pH 4.0-5.0) to the desired concentration. The acidic pH ensures the protonation of the ionizable lipid, facilitating complexation with the negatively charged mRNA[8].
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Set the flow rate ratio of the aqueous to organic phase, typically at 3:1[4][6].
-
Initiate the mixing process. The rapid mixing of the two solutions leads to the self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP suspension is typically diluted with PBS to reduce the ethanol concentration.
-
Perform dialysis overnight against PBS (pH 7.4) or use an ultrafiltration system to remove ethanol and unencapsulated mRNA, and to concentrate the LNPs[6].
-
-
Sterilization and Storage:
Protocol 2: In Vitro Transfection and Assessment of Efficiency
This protocol outlines a general procedure for transfecting cultured cells with mRNA-LNPs and evaluating the transfection efficiency using a reporter gene (e.g., Luciferase or GFP).
Materials:
-
Complete cell culture medium
-
mRNA-LNP formulations
-
96-well cell culture plates
-
Assay-specific reagents (e.g., Luciferase assay substrate, flow cytometer for GFP)
Procedure:
-
Cell Seeding:
-
LNP Treatment:
-
Incubation:
-
Incubate the cells with the LNPs for 24-72 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell type and the reporter gene.
-
-
Assessment of Transfection Efficiency:
-
For Luciferase:
-
Lyse the cells using a suitable lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a microplate reader[6].
-
-
For GFP:
-
-
Cytotoxicity Assessment (Optional but Recommended):
-
Perform a cell viability assay (e.g., MTT, AlamarBlue) in parallel to determine any potential cytotoxic effects of the LNP formulations[7].
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the optimization of LNP-mediated mRNA transfection.
Caption: Workflow for LNP-mRNA formulation, characterization, and in vitro optimization.
This comprehensive approach, combining systematic formulation with detailed characterization and in vitro testing, is essential for identifying the optimal LNP composition and concentration for high-efficiency mRNA transfection. The provided protocols serve as a starting point, and further optimization may be required depending on the specific ionizable lipid, mRNA cargo, and target cell type.
References
- 1. precigenome.com [precigenome.com]
- 2. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 3. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multicomponent Lipid Nanoparticles for RNA Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of Lipid Nanoparticles (LNPs) Formulated with LNP Lipid II-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The success of these delivery systems hinges on the careful selection and optimization of their lipid components. A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[1][2] The ionizable lipid is a critical determinant of the LNP's efficacy, as it is responsible for encapsulating the negatively charged nucleic acid payload and facilitating its release into the cytoplasm of target cells.[3][4]
This document provides detailed protocols for the characterization of LNPs formulated with LNP Lipid II-10 , a novel ionizable lipid. Based on its chemical structure, this compound is classified as an ionizable lipid, playing a crucial role in the formulation's overall performance. These application notes will guide researchers through the essential techniques to assess the critical quality attributes (CQAs) of LNPs containing this compound, ensuring the development of safe and effective nanomedicines.
The primary CQAs for LNP characterization that will be covered in these protocols include:
-
Particle Size and Polydispersity Index (PDI)
-
Zeta Potential
-
Particle Concentration
-
Morphology and Structure
-
Encapsulation Efficiency
LNP Formulation with this compound
A representative LNP formulation incorporating this compound for the encapsulation of mRNA can be prepared using microfluidic mixing.[5] The molar ratio of the lipid components is a critical parameter that influences the stability and efficacy of the LNPs. A common starting point for formulation development with a novel ionizable lipid is a molar ratio similar to clinically established formulations.
Table 1: Representative LNP Formulation with this compound
| Component | Role | Representative Molar Ratio (%) |
| This compound | Ionizable Cationic Lipid | 50 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Helper Lipid | 10 |
| Cholesterol | Structural/Helper lipid | 38.5 |
| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | PEGylated Lipid | 1.5 |
Experimental Workflow for LNP Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of LNPs formulated with this compound.
Caption: A logical workflow for LNP formulation and characterization.
Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
Application Note: Dynamic Light Scattering (DLS) is a fundamental technique used to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.[6] The particle size of LNPs is a critical parameter as it influences their biodistribution, cellular uptake, and overall efficacy. The Polydispersity Index (PDI) provides a measure of the heterogeneity of the particle sizes in the sample; a PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous population.[3]
Protocol:
-
Instrument: Malvern Zetasizer Nano ZS or similar DLS instrument.
-
Sample Preparation:
-
Allow the LNP sample and diluent (e.g., 1x PBS, pH 7.4) to equilibrate to room temperature.
-
Dilute the LNP sample in the diluent to a suitable concentration to achieve a scattering intensity between 100 and 1000 kcps. A typical dilution is 1:100 (v/v).
-
Gently mix the diluted sample by pipetting up and down. Avoid vortexing to prevent particle aggregation.
-
-
Measurement:
-
Transfer the diluted sample to a clean, disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters:
-
Temperature: 25°C
-
Equilibration time: 120 seconds
-
Measurement angle: 173° (or as recommended by the instrument manufacturer)
-
Number of measurements: 3
-
Number of runs per measurement: 10-12
-
-
Initiate the measurement.
-
-
Data Analysis:
-
The instrument software will generate a size distribution report.
-
Record the Z-average diameter (nm) and the Polydispersity Index (PDI).
-
Table 2: Expected DLS Results for LNP-II-10 Formulation
| Parameter | Expected Value | Acceptance Criteria |
| Z-Average Diameter (nm) | 80 - 150 | Within ± 20% of target size |
| Polydispersity Index (PDI) | < 0.2 | ≤ 0.25 |
Zeta Potential for Surface Charge Analysis
Application Note: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles.[7] It is a crucial indicator of the stability of the LNP dispersion and can influence interactions with biological membranes. For LNPs containing ionizable lipids like this compound, the zeta potential is pH-dependent. At acidic pH (during formulation), the lipid is protonated and positively charged, facilitating nucleic acid complexation. At physiological pH (7.4), the surface charge should be near-neutral to minimize non-specific interactions and improve in vivo tolerability.[8]
Protocol:
-
Instrument: Malvern Zetasizer Nano ZS or similar instrument with zeta potential measurement capabilities.
-
Sample Preparation:
-
Dilute the LNP sample in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl or 0.1x PBS) to achieve a suitable particle concentration for measurement.
-
Gently mix the sample.
-
-
Measurement:
-
Inject the diluted sample into a disposable folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the instrument parameters:
-
Temperature: 25°C
-
Equilibration time: 120 seconds
-
Number of measurements: 3
-
-
Initiate the measurement.
-
-
Data Analysis:
-
The software will report the mean zeta potential in millivolts (mV).
-
Table 3: Expected Zeta Potential for LNP-II-10 Formulation
| pH | Expected Zeta Potential (mV) | Rationale |
| 4.0 | Positive | Protonation of this compound for nucleic acid binding. |
| 7.4 | Near-neutral (-10 to +10 mV) | Reduced non-specific interactions in vivo. |
Particle Concentration and Size by Nanoparticle Tracking Analysis (NTA)
Application Note: Nanoparticle Tracking Analysis (NTA) provides particle-by-particle size distribution and concentration measurements. This technique is complementary to DLS and is particularly useful for visualizing and quantifying subpopulations within a sample, such as aggregates. NTA provides a number-based size distribution, which can be more sensitive to smaller populations of larger particles compared to the intensity-based distribution from DLS.
Protocol:
-
Instrument: Malvern NanoSight NS300 or similar NTA instrument.
-
Sample Preparation:
-
Dilute the LNP sample in 1x PBS to a concentration that results in 20-100 particles per frame. This often requires a significant dilution (e.g., 1:1000 to 1:10,000).
-
Filter the diluent through a 0.02 µm filter before use to minimize background particles.
-
-
Measurement:
-
Prime the instrument with the filtered diluent.
-
Load the diluted sample into the sample chamber.
-
Adjust the camera focus and detection threshold to optimize particle tracking.
-
Capture at least three videos of 60 seconds each.
-
-
Data Analysis:
-
The NTA software will analyze the videos to determine the particle size distribution (mean and mode) and concentration (particles/mL).
-
Table 4: Expected NTA Results for LNP-II-10 Formulation
| Parameter | Expected Value |
| Mean Size (nm) | 70 - 140 |
| Concentration (particles/mL) | 1 x 10¹¹ - 1 x 10¹³ |
LNP Morphology by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Application Note: Cryo-TEM is a powerful imaging technique that allows for the visualization of LNPs in their near-native, hydrated state. This method provides direct information on particle morphology (e.g., spherical, multilamellar), size, and internal structure, which is not obtainable by light scattering techniques. Cryo-TEM can also reveal the presence of empty or partially filled nanoparticles.
Protocol:
-
Sample Preparation (Vitrification):
-
Place a TEM grid in a vitrification robot (e.g., Vitrobot).
-
Apply 3-4 µL of the LNP sample to the grid.
-
Blot the excess liquid to create a thin film.
-
Plunge-freeze the grid in liquid ethane.
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-transmission electron microscope.
-
Acquire images at a low electron dose to minimize radiation damage.
-
-
Data Analysis:
-
Analyze the images to assess particle morphology, size distribution, and lamellarity.
-
Image analysis software can be used to quantify these parameters from a large number of particles.
-
Table 5: Expected Morphological Characteristics from Cryo-TEM
| Parameter | Expected Observation |
| Morphology | Predominantly spherical particles with a dense core. |
| Size | Consistent with DLS and NTA data. |
| Internal Structure | Evidence of an electron-dense core, indicative of encapsulated nucleic acid. |
Encapsulation Efficiency (EE%)
Application Note: Encapsulation efficiency (EE%) is a critical parameter that quantifies the percentage of the therapeutic payload (e.g., mRNA) that is successfully entrapped within the LNPs. The RiboGreen assay is a common and sensitive fluorescence-based method for quantifying RNA. The assay is performed with and without a surfactant (e.g., Triton X-100) that lyses the LNPs. The fluorescence in the absence of the surfactant corresponds to free, unencapsulated RNA, while the fluorescence in the presence of the surfactant represents the total RNA.
Protocol:
-
Reagents and Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
2% Triton X-100 solution
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Standard Curve Preparation:
-
Prepare a series of RNA standards of known concentrations in TE buffer.
-
-
Sample Preparation:
-
Total RNA: Dilute the LNP sample in TE buffer containing 0.5% Triton X-100 to lyse the particles.
-
Free RNA: Dilute the LNP sample to the same extent in TE buffer without Triton X-100.
-
Incubate both sets of samples for 10 minutes at room temperature.
-
-
RiboGreen Assay:
-
Add the RiboGreen reagent to all standards and samples.
-
Incubate for 5 minutes in the dark.
-
Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.
-
-
Calculation:
-
Determine the RNA concentration in the "Total RNA" and "Free RNA" samples using the standard curve.
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100
-
Table 6: Expected Encapsulation Efficiency
| Parameter | Expected Value |
| Encapsulation Efficiency (%) | > 90% |
Signaling Pathway for LNP-Mediated mRNA Delivery
The following diagram illustrates the key steps involved in the delivery of mRNA to the cytoplasm by an LNP formulated with an ionizable lipid like this compound.
Caption: Cellular pathway of LNP-mediated mRNA delivery.
References
- 1. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 2. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of Lipid Nanoparticle Formulations
Disclaimer: Information regarding a specific lipid named "Lnp lipid II-10" is not available in the public domain. The following application notes and protocols are based on well-documented, commonly used ionizable lipids in lipid nanoparticle (LNP) formulations for in vivo administration and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The principles and methodologies described herein are broadly applicable to the in vivo use of LNP-based therapeutics.
Introduction to Lipid Nanoparticles for In Vivo Delivery
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2][3] This is largely due to their ability to protect the nucleic acid cargo from degradation, facilitate cellular uptake, and promote endosomal escape for cytosolic delivery.[1][4] A typical LNP formulation consists of four key components: an ionizable cationic lipid, a phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid.[3][4][5] The ionizable lipid is a critical component that is positively charged at a low pH, enabling the encapsulation of negatively charged nucleic acids, and becomes neutral at physiological pH, contributing to the stability and biocompatibility of the LNP in circulation.[4][6]
Application Notes
LNP Formulation for In Vivo Use
The composition of LNPs is a critical determinant of their in vivo performance, including biodistribution, efficacy, and toxicity. The molar ratio of the lipid components is carefully optimized for each specific application.
Table 1: Typical LNP Formulations for In Vivo Administration
| Component | Example Lipids | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | DLin-MC3-DMA, ALC-0315, SM-102 | 30 - 50 | Encapsulates nucleic acid cargo and facilitates endosomal escape.[3][4] |
| Phospholipid | DSPC, DOPE | 10 - 20 | Provides structural stability to the nanoparticle.[3][4] |
| Cholesterol | Cholesterol | 20 - 50 | Contributes to the structural integrity and stability of the LNP.[3][4] |
| PEG-Lipid | DMG-PEG2000, DSPE-PEG | ~1.5 | Provides colloidal stability and prevents aggregation; influences circulation half-life.[3][4][7] |
LNP preparation is commonly achieved through rapid mixing techniques, such as microfluidic mixing, where an ethanolic lipid solution is rapidly mixed with an aqueous solution containing the nucleic acid at a low pH.[5][8] This process leads to the self-assembly of the LNPs with the nucleic acid encapsulated within the core.
In Vivo Administration Routes
The choice of administration route significantly impacts the biodistribution and therapeutic outcome of LNP-based drugs.
-
Intravenous (IV) Injection: This route leads to systemic circulation and is often associated with predominant accumulation in the liver, spleen, and lungs.[9][10]
-
Intramuscular (IM) Injection: Commonly used for vaccines, IM injection results in localized delivery with some systemic distribution, particularly for smaller LNPs.[6][9]
-
Subcutaneous (SC) Injection: This route also provides localized delivery and can lead to slower systemic absorption compared to IV injection.[9][11]
Biodistribution and Toxicity
Following administration, LNPs are distributed throughout the body, with the pattern of distribution influenced by the LNP size, surface properties (PEGylation), and route of administration.[2][6][11] The liver is a major site of LNP accumulation, particularly after intravenous injection.[2]
The toxicity of LNPs is a critical consideration. While generally considered to have a good safety profile, concerns exist regarding potential inflammatory responses and accumulation in tissues.[10][12] The ionizable lipid component, in particular, can contribute to toxicity.[10][13] Therefore, careful dose selection and evaluation of potential toxic effects are essential in preclinical studies.
Experimental Protocols
Protocol for LNP Formulation (Microfluidic Mixing)
This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing system.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol (B145695)
-
DSPC in ethanol
-
Cholesterol in ethanol
-
DMG-PEG2000 in ethanol
-
mRNA in 10 mM citrate (B86180) buffer, pH 4.0
-
Microfluidic mixing device and pump system
-
Ethanol (100%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis or ultrafiltration device
Procedure:
-
Prepare the lipid stock solution in ethanol by combining the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 at a desired molar ratio (e.g., 50:10:38.5:1.5).[4][9]
-
Prepare the mRNA solution in 10 mM citrate buffer (pH 4.0).
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid solution into one syringe and the mRNA solution into another.
-
Set the flow rates of the pumps to achieve a desired ratio of the aqueous to organic phase (e.g., 3:1).
-
Initiate the mixing process to form the LNPs. The rapid mixing of the two phases will cause the lipids to precipitate and encapsulate the mRNA.
-
Collect the resulting LNP dispersion.
-
To remove the ethanol and raise the pH, either dialyze the LNP dispersion against PBS (pH 7.4) or use an ultrafiltration system.[5]
-
Characterize the formulated LNPs for size, polydispersity index (PDI), and encapsulation efficiency.
Protocol for In Vivo Administration in Mice
This protocol outlines the general procedure for administering LNPs to mice via different routes. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
LNP formulation in a sterile, physiologically compatible buffer (e.g., PBS)
-
Mice (e.g., C57BL/6 or BALB/c)
-
Sterile syringes and needles (appropriate gauge for the injection route)
-
Anesthetic (if required)
Procedure:
-
Intravenous (IV) Injection:
-
Warm the mouse to dilate the lateral tail veins.
-
Load the LNP solution (typically 100 µL) into a syringe with a 27-30 gauge needle.[9]
-
Inject the LNP solution slowly into one of the lateral tail veins.
-
-
Intramuscular (IM) Injection:
-
Subcutaneous (SC) Injection:
-
Load the LNP solution (typically 100 µL) into a syringe with a 26-28 gauge needle.[9]
-
Lift the skin on the back of the neck or flank and insert the needle into the subcutaneous space.
-
Inject the LNP solution to form a small bleb under the skin.
-
Table 2: Example In Vivo Administration Parameters for Mice
| Parameter | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) |
| Dosage (mRNA) | 0.0003 - 0.3 mg/kg[9] | 0.12 - 120 µg/mL (in 50 µL)[9] | 0.06 - 60 µg/mL (in 100 µL)[9] |
| Injection Volume | 100 µL[9] | 50 µL[9] | 100 µL[9] |
| Typical Site | Tail Vein[9] | Biceps Femoris[9] | Neck/Flank[9] |
Visualizations
LNP Formulation Workflow
Caption: Workflow for mRNA-LNP formulation via microfluidic mixing.
Cellular Uptake and Endosomal Escape Pathway
Caption: Hypothetical pathway of LNP cellular uptake and mRNA release.
References
- 1. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 2. Biodistribution of RNA-LNP, a review - Inside Therapeutics [insidetx.com]
- 3. Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects [mdpi.com]
- 4. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Lipid Nanoparticle Formulation for the Repeated Administration of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 9. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodistribution of lipid nanoparticle, eGFP mRNA and translated protein following subcutaneous administration in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. susupport.com [susupport.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
Application Note: Microfluidic Synthesis of Lipid Nanoparticles (LNPs) using Lnp Lipid II-10
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acids, such as mRNA and siRNA, underscored by their success in COVID-19 vaccines.[1][2][3][4] Microfluidic synthesis offers a robust, scalable, and highly reproducible method for LNP manufacturing.[5][6] This technique provides precise control over particle size, polydispersity, and encapsulation efficiency by enabling rapid and controlled mixing of a lipid-in-organic-solvent phase with an aqueous phase containing the nucleic acid payload.[2][7] This application note provides a detailed protocol for the synthesis of LNPs using Lnp Lipid II-10, a novel ionizable lipid, through a microfluidic approach. While this compound is specified, this protocol serves as a general guideline and can be adapted for other ionizable lipids.
LNP Composition
LNPs are typically composed of four main lipid components, each serving a distinct function in the nanoparticle's structure and efficacy.[1][3][4]
-
Ionizable Cationic Lipid (e.g., this compound): This is a critical component that is positively charged at an acidic pH, which facilitates the encapsulation of negatively charged nucleic acids during formulation.[4][8] In the physiological environment, it becomes neutral, and upon cellular uptake into the acidic environment of the endosome, it regains a positive charge, which is thought to aid in endosomal escape and the release of the payload into the cytoplasm.[3][8]
-
Phospholipid (e.g., DSPC): This helper lipid provides structural integrity to the LNP.[1]
-
Cholesterol: This structural lipid enhances the stability of the LNP and can facilitate membrane fusion.[1][9]
-
PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene (B3416737) glycol (PEG)-lipid conjugate stabilizes the nanoparticle, prevents aggregation, and can prolong circulation time in the body.[1][9]
Table 1: Recommended Lipid Composition for LNP Formulation
| Component | Example | Molar Ratio (%) | Purpose |
| Ionizable Cationic Lipid | This compound | 50 | Encapsulation of nucleic acid and endosomal escape |
| Phospholipid | DSPC | 10 | Structural integrity |
| Cholesterol | Cholesterol | 38.5 | LNP stability and membrane fusion |
| PEGylated Lipid | DMG-PEG2000 | 1.5 | Nanoparticle stabilization and prevention of aggregation |
Experimental Protocols
1. Preparation of Stock Solutions
a. Lipid Stock Solution (in Ethanol):
-
Bring all lipid components (this compound, DSPC, Cholesterol, DMG-PEG2000) to room temperature.
-
Weigh the appropriate amount of each lipid according to the desired molar ratio (Table 1) and total lipid concentration (e.g., 12.5 mM).
-
Dissolve the lipids in 100% molecular grade ethanol (B145695).
-
Vortex or sonicate briefly until all lipids are fully dissolved, resulting in a clear solution.
-
Store the lipid stock solution at -20°C for long-term storage.
b. Aqueous Payload Stock Solution (e.g., mRNA):
-
Thaw the mRNA stock solution on ice.
-
Dilute the mRNA to the desired concentration (e.g., 0.2 mg/mL) in a pre-chilled, RNase-free acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[10]
-
Keep the aqueous solution on ice to maintain mRNA integrity.[10]
2. Microfluidic Synthesis of LNPs
This protocol assumes the use of a microfluidic mixing device (e.g., a staggered herringbone micromixer).[11]
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Prime the system with ethanol and the aqueous buffer to remove any air bubbles and equilibrate the channels.
-
Load the lipid stock solution into one syringe and the aqueous mRNA solution into another.
-
Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps. The FRR is typically set at 3:1 (Aqueous:Ethanol).[10][12]
-
Start the pumps to initiate the mixing process within the microfluidic chip.
-
Discard the initial output volume to ensure the collection of a homogenous LNP solution.[12]
-
Collect the resulting LNP dispersion in a sterile collection tube.
Table 2: Microfluidic Process Parameters and Their Influence on LNP Characteristics
| Parameter | Typical Range | Effect of Increasing the Parameter |
| Total Flow Rate (TFR) | 1 - 20 mL/min | Decreases LNP size, may narrow size distribution[1][5] |
| Flow Rate Ratio (FRR) (Aqueous:Organic) | 3:1 - 5:1 | Decreases LNP size[5][8] |
| Lipid Concentration | 5 - 25 mg/mL | Increases LNP size[1][2] |
| Temperature | Ambient | Can influence LNP formation and stability |
3. Downstream Processing: Purification and Concentration
-
To remove ethanol and non-encapsulated mRNA, purify the LNP dispersion via dialysis or tangential flow filtration (TFF).[10]
-
For dialysis, use a dialysis cassette (e.g., 10k MWCO) and exchange the buffer against a suitable storage buffer (e.g., PBS, pH 7.4) at 4°C for at least 4-6 hours, with several buffer changes.[10][12]
-
The purified LNPs can be concentrated using ultra-centrifugal filters if necessary.[13]
-
Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.[13][14]
4. LNP Characterization
a. Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the LNP solution in the storage buffer (e.g., PBS).
-
Measure the hydrodynamic diameter (size) and PDI using a DLS instrument (e.g., Malvern Zetasizer).[10]
-
Acceptable LNPs typically have a size between 80-150 nm and a PDI < 0.2.[1][12]
b. Zeta Potential:
-
Dilute the LNP sample in a low-salt buffer or deionized water.
-
Measure the zeta potential using the same DLS instrument.
-
The zeta potential should be close to neutral at pH 7.4.
c. mRNA Encapsulation Efficiency (EE) using Quant-iT RiboGreen Assay:
-
Prepare two sets of LNP samples.
-
In the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and measure the total mRNA content.[10]
-
In the second set, measure the amount of free (unencapsulated) mRNA without adding the lysis buffer.[10]
-
Use the Quant-iT RiboGreen reagent according to the manufacturer's protocol to measure the fluorescence, which is proportional to the RNA concentration.
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
Table 3: Typical Quality Attributes of Synthesized LNPs
| Parameter | Target Specification | Method of Analysis |
| Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at pH 7.4) | Near-neutral (~0 mV) | Laser Doppler Electrophoresis |
| Encapsulation Efficiency (EE) | > 90% | Quant-iT RiboGreen Assay |
Visualizations
Caption: Experimental workflow for LNP synthesis and characterization.
Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.
References
- 1. precigenome.com [precigenome.com]
- 2. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]
- 3. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 4. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Automated Lipid Nanoparticle Synthesis Pack - Elveflow [elveflow.com]
- 8. youtube.com [youtube.com]
- 9. precigenome.com [precigenome.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Microfluidic Fabrication of Lipid Nanoparticles for the Delivery of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cphi-online.com [cphi-online.com]
Best Practices for Storing and Handling LNP Lipid II-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the optimal storage and handling of LNP lipid II-10, a critical component in the formulation of lipid nanoparticles (LNPs) for therapeutic applications. Adherence to these best practices is essential to maintain the stability, integrity, and performance of the lipid and the resulting LNP formulations.
Storage and Stability of this compound
Proper storage of this compound and formulated LNPs is crucial to prevent degradation and aggregation, which can compromise their efficacy and safety.[1][2] The stability of LNPs is influenced by several factors including temperature, pH, and the presence of cryoprotectants.[3][4][5]
Recommended Storage Conditions
Quantitative data from studies on similar LNP formulations provide a strong basis for recommended storage conditions.
| Parameter | Condition | Duration | Rationale |
| Temperature (Aqueous Solution) | 2°C to 8°C (Refrigerated) | Up to 160 days | Minimizes chemical degradation and aggregation. Considered optimal for short to medium-term storage of LNPs in a liquid state.[3][6] |
| -20°C to -80°C (Frozen) | Long-term | Slows down chemical degradation processes.[1] Requires the use of cryoprotectants to prevent aggregation during freeze-thaw cycles.[1][4] | |
| pH | Physiological pH (7.4) | Up to 160 days | Convenient for biological applications and maintains stability for extended periods under refrigeration.[3][6] |
| Physical State | Lyophilized (Freeze-dried) | Long-term | Offers the best long-term stability by removing water, which can cause hydrolysis of lipids and encapsulated cargo.[1][2] Allows for storage at higher temperatures.[1] |
| Light Exposure | Protected from light | At all times | Light exposure can lead to the degradation of LNP components and a decrease in therapeutic efficacy.[7] |
Impact of Cryoprotectants
Cryoprotectants are essential for maintaining the integrity of LNPs during freezing and lyophilization.[1] Sugars like sucrose (B13894) and trehalose (B1683222) are commonly used.[4]
| Cryoprotectant | Concentration (w/v) | Effect |
| Sucrose | 10% | Preserves vaccine stability and in vivo potency of LNP-RNA formulations stored at -20°C for 30 days.[4] Prevents aggregation during freeze-thaw cycles.[7] |
| Trehalose | 20% | Prevents nanoparticle aggregation and loss of efficacy upon freezing.[3] |
Handling Procedures
Careful handling is critical to preserve the physicochemical properties of this compound and formulated LNPs.
-
RNase-Free Environment : When working with RNA-loaded LNPs, ensure all supplies, reagents, and the working environment are free of RNases to prevent degradation of the RNA cargo.[8]
-
Thawing : Thaw frozen lipid solutions and LNP formulations on ice to minimize thermal stress.[4][9]
-
Mixing : Avoid vigorous mixing methods like vortexing, which can shear the LNPs and damage their integrity.[9][10] Gentle pipetting or swirling is recommended.[11]
-
Packaging : Store LNPs in sealed vials to protect them from moisture and oxygen, which can accelerate degradation.[1]
-
Transportation : During shipping, maintain recommended storage temperatures and minimize physical stress to prevent destabilization.[1]
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of LNPs using this compound. These are based on established methods for similar ionizable lipids.[9][12][13]
Protocol for LNP Formulation using Microfluidic Mixing
This protocol describes a common method for producing LNPs with consistent size and encapsulation efficiency.[8][13]
Materials:
-
This compound
-
PEG-lipid (e.g., DMG-PEG 2000)[4]
-
Aqueous buffer (e.g., sodium acetate (B1210297) or sodium citrate, pH 4-5)[8][11]
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solution : Dissolve this compound, phospholipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[7][14]
-
Prepare Aqueous Phase : Dissolve the nucleic acid cargo in the acidic aqueous buffer.
-
Microfluidic Mixing : Set up the microfluidic mixing device according to the manufacturer's instructions. A typical flow rate ratio of the ethanolic lipid solution to the aqueous nucleic acid solution is 1:3.[8][11]
-
LNP Formation : Pump the two solutions through the microfluidic device, where they will rapidly mix, leading to the self-assembly of LNPs.
-
Dialysis : Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[8][11] This step is crucial for the stability and biocompatibility of the final formulation.
-
Concentration : If necessary, concentrate the LNP solution using a suitable method like ultrafiltration.[5]
-
Sterilization : Filter-sterilize the final LNP formulation through a 0.2 µm filter if not prepared under sterile conditions.[9]
Protocol for LNP Characterization
Characterization of LNPs is essential to ensure they meet the required quality attributes.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method : Dynamic Light Scattering (DLS).
-
Procedure :
2. Zeta Potential Measurement:
-
Method : Laser Doppler Velocimetry.
-
Procedure :
-
Dilute the LNP sample in a low ionic strength buffer.
-
Measure the electrophoretic mobility to determine the zeta potential.
-
3. Encapsulation Efficiency:
-
Method : RiboGreen Assay (for RNA).
-
Procedure :
-
Measure the fluorescence of the LNP sample with and without the addition of a membrane-disrupting agent (e.g., Triton X-100).
-
The difference in fluorescence corresponds to the amount of encapsulated RNA.
-
Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100.[3]
-
Visualized Workflows and Pathways
LNP Formulation Workflow
Caption: Workflow for the formulation of Lipid Nanoparticles (LNPs).
LNP Cellular Uptake and Endosomal Escape Pathway
Caption: LNP cellular uptake and endosomal escape mechanism.
Safety Precautions
-
Material Safety Data Sheet (MSDS) : Always consult the MSDS for this compound and any other chemicals used in the formulation process for detailed safety information.[15]
-
Personal Protective Equipment (PPE) : Use appropriate PPE, including gloves, lab coat, and eye protection, when handling lipids and chemical solvents.
-
Ventilation : Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents like ethanol.[16]
-
Disposal : Dispose of chemical waste according to institutional and local regulations.[16]
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. agilent.com [agilent.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of storage conditions for lipid nanoparticle-formulated self-replicating RNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining the Impact of Storage Conditions on the Stability of a Liquid Formulation of mRNA-Loaded Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. k2sci.com [k2sci.com]
- 7. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. echelon-inc.com [echelon-inc.com]
- 10. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols: LNP Lipid II-10 for Therapeutic mRNA Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective and safe delivery systems is paramount to harnessing the full potential of messenger RNA (mRNA) therapeutics and vaccines. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, offering protection from degradation and facilitating cellular uptake and endosomal escape. The composition of these LNPs, particularly the choice of the ionizable lipid, is a critical determinant of their efficacy and safety profile.
This document provides detailed application notes and protocols for the use of LNP Lipid II-10 , an ionizable lipid with a pKa of 6.16, in the formulation of therapeutic mRNA vaccines.[1] The provided data and methodologies are intended to guide researchers in the development and characterization of potent mRNA-LNP formulations.
Quantitative Data Summary
The following table summarizes the physicochemical characteristics and in vivo activity of various LNP formulations incorporating Cationic Lipid II-10. The data demonstrates the impact of varying the molar percentages of the lipid components on particle size, polydispersity, mRNA encapsulation efficiency, and biological activity.
| Formulation | Cationic Lipid II-10 (mol %) | DSPC (mol %) | Cholesterol (mol %) | PEG-DMG (mol %) | Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Mean Activity (Relative Luciferase Expression) |
| 1 | 40 | 10 | 48 | 2 | 87 | 0.11 | 96 | 1.0 |
| 2 | 50 | 10 | 38.5 | 1.5 | 78 | 0.12 | 97 | 1.2 |
| 3 | 45 | 10 | 43 | 2 | 82 | 0.11 | 96 | 1.1 |
| 4 | 40 | 15 | 43 | 2 | 91 | 0.13 | 95 | 0.9 |
| 5 | 50 | 10 | 38 | 2 | 79 | 0.12 | 97 | 1.3 |
Data extracted from patent document US20200121809A1. The 'Mean Activity' is a relative measure of in vivo luciferase expression in mice following administration of LNPs encapsulating luciferase mRNA.[2][3][4]
Experimental Protocols
Protocol 1: Formulation of mRNA-LNP using Lipid II-10 via Microfluidic Mixing
This protocol describes the formulation of mRNA-loaded lipid nanoparticles using a microfluidic mixing device.
Materials:
-
This compound (in ethanol)
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)
-
Cholesterol (in ethanol)
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (in ethanol)
-
mRNA encoding the antigen of interest (in a low pH buffer, e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Ethanol (B145695), molecular biology grade
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Dialysis cassettes (e.g., Slide-A-Lyzer™, 10K MWCO) or tangential flow filtration (TFF) system
Procedure:
-
Preparation of Lipid Stock Solution:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-DMG in ethanol at appropriate concentrations (e.g., 10-50 mM).
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:PEG-DMG) to create the final lipid mixture in ethanol.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0). The acidic buffer ensures the ionizable lipid is protonated, facilitating mRNA encapsulation.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid mixture in ethanol into one syringe and the mRNA solution into another syringe.
-
Set the flow rate ratio of the aqueous to alcoholic phase (typically 3:1).
-
Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the mRNA encapsulated.
-
-
Downstream Processing:
-
Immediately dilute the resulting LNP dispersion with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.
-
Perform buffer exchange to remove the ethanol and low pH buffer and replace it with the final formulation buffer (e.g., PBS, pH 7.4). This can be done using dialysis against PBS overnight at 4°C or more rapidly using a TFF system.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP suspension at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and the size distribution of the LNPs.
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in the formulation buffer (e.g., PBS) to an appropriate concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle) and initiate the measurement.
-
Record the Z-average diameter (size) and the PDI.
-
2. mRNA Encapsulation Efficiency Determination:
-
Principle: A fluorescent dye (e.g., RiboGreen®) that specifically binds to single-stranded RNA is used to quantify the amount of unencapsulated mRNA. The total amount of mRNA is measured after lysing the LNPs with a detergent.
-
Procedure:
-
Prepare a standard curve of the fluorescent dye with known concentrations of free mRNA.
-
To determine the amount of unencapsulated mRNA, add the fluorescent dye to a diluted sample of the intact LNP suspension and measure the fluorescence.
-
To determine the total amount of mRNA, add a detergent (e.g., 0.5% Triton X-100) to another diluted sample of the LNP suspension to lyse the particles. Then, add the fluorescent dye and measure the fluorescence.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100
-
Protocol 3: In Vivo Evaluation of mRNA-LNP Efficacy
This protocol provides a general workflow for assessing the in vivo protein expression from an mRNA-LNP formulation in a mouse model.
Materials:
-
mRNA-LNPs encapsulating a reporter protein mRNA (e.g., Firefly Luciferase)
-
6-8 week old BALB/c mice
-
Luciferin (B1168401) substrate
-
In vivo imaging system (IVIS)
Procedure:
-
Administration:
-
Administer the mRNA-LNP formulation to mice via the desired route (e.g., intramuscular or intravenous injection). A typical dose may range from 1 to 10 µg of mRNA per mouse.
-
-
In Vivo Imaging:
-
At various time points post-administration (e.g., 6, 24, 48, and 72 hours), anesthetize the mice.
-
Administer the luciferin substrate via intraperitoneal injection.
-
Place the anesthetized mice in the IVIS imaging chamber.
-
Acquire bioluminescence images to detect the expression of luciferase.
-
-
Data Analysis:
-
Quantify the bioluminescence signal (photon flux) from the region of interest (e.g., injection site or whole body).
-
Compare the signal intensity between different LNP formulations and control groups to determine the relative in vivo activity.
-
Visualizations
Caption: Workflow for mRNA-LNP Formulation and Characterization.
References
- 1. lipid II | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. US20200121809A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
- 3. WO2018081480A1 - Formulations de nanoparticules lipidiques - Google Patents [patents.google.com]
- 4. WO2018081480A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting poor encapsulation efficiency with Lnp lipid II-10
Welcome to the technical support center for Lnp Lipid II-10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and optimize your lipid nanoparticle (LNP) formulations for maximum encapsulation efficiency.
Troubleshooting Guide: Poor Encapsulation Efficiency
Poor encapsulation efficiency is a common hurdle in LNP formulation. This guide provides a systematic approach to identifying and resolving the root cause of this issue when using this compound.
Question: My encapsulation efficiency is below the expected >90%. What are the potential causes and how can I troubleshoot this?
Answer:
Low encapsulation efficiency can stem from several factors, ranging from suboptimal formulation parameters to issues with reagent quality. Follow the troubleshooting workflow below to diagnose the problem.
Step 1: Verify Reagent Quality and Storage
The quality and integrity of your starting materials are paramount.
-
This compound and other Lipids: Ensure all lipids have been stored under the recommended conditions (-20°C, protected from light and moisture) and have not expired. Repeated freeze-thaw cycles can degrade lipids.
-
Nucleic Acid Cargo (mRNA, siRNA, etc.): Confirm the integrity and concentration of your nucleic acid stock. Degradation of the cargo will lead to poor encapsulation. Run a gel or use a bioanalyzer to check for degradation.
-
Solvents and Buffers: Use high-quality, anhydrous ethanol (B145695) for the lipid phase. The aqueous buffer must be RNase-free and correctly prepared to the target pH.
Step 2: Review Formulation Protocol Parameters
Incorrect ratios or pH are the most common sources of poor encapsulation. The formulation of LNPs is a pH-dependent process that relies on the protonation of the ionizable lipid (this compound) to enable electrostatic interaction with the negatively charged nucleic acid backbone.[1][2]
-
Lipid Molar Ratios: The precise ratio of ionizable lipid, helper lipids, cholesterol, and PEG-lipid is critical for LNP formation and stability.[3][4] A typical starting ratio for formulations with this compound is 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-Lipid).
-
N/P Ratio: This is the molar ratio of protonatable nitrogens (N) in the ionizable lipid to the phosphate (B84403) groups (P) in the nucleic acid.[5] An optimal N/P ratio ensures there is sufficient positive charge to interact with the nucleic acid cargo. For this compound, a starting N/P ratio of 6:1 is recommended.
-
Aqueous Buffer pH: To ensure this compound (pKa = 6.4) is positively charged, the aqueous buffer containing the nucleic acid should have a pH of approximately 4.0 .[2][6] Using a buffer with a pH closer to the pKa will result in incomplete protonation and dramatically reduce encapsulation efficiency.
Step 3: Examine Mixing Parameters
The method and speed of mixing the lipid-ethanol phase with the aqueous-nucleic acid phase are critical for creating small, uniform particles with high encapsulation.[5][7]
-
Flow Rate Ratio (FRR): This is the ratio of the aqueous phase flow rate to the organic (ethanol) phase flow rate. A common and effective FRR is 3:1 .[5]
-
Total Flow Rate (TFR): The TFR affects the mixing speed and particle formation time. Slower mixing can lead to larger particles and lower encapsulation.[8] The optimal TFR is system-dependent (e.g., microfluidic pump and mixer specifications), but a typical starting point is 12 mL/min.
The table below illustrates how varying these parameters can impact encapsulation efficiency.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Encapsulation Efficiency (%) | Particle Size (nm) | PDI |
| Aqueous Buffer pH | 5.5 | 4.0 | < 40% | > 200 | > 0.3 |
| N/P Ratio | 2:1 | 6:1 | < 60% | ~150 | > 0.2 |
| FRR (Aq:Org) | 1:1 | 3:1 | < 75% | ~120 | ~0.15 |
| Control (All Optimized) | - | - | > 95% | ~85 | < 0.1 |
| Table 1: Impact of key formulation parameters on LNP characteristics. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended molar ratio for this compound formulations?
A typical and effective molar ratio is 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-lipid .[1] This ratio provides a good balance of nucleic acid encapsulation, particle stability, and delivery efficiency.
Q2: Why is the pH of the aqueous buffer so critical?
The ionizable this compound has a pKa of 6.4. The formulation process requires an acidic environment (pH ~4.0) to ensure the lipid's amine group is protonated (positively charged).[1][2] This positive charge is essential for the electrostatic interaction with the negatively charged phosphate backbone of the nucleic acid, which drives the encapsulation process.[3] After formation, a buffer exchange to a physiological pH of 7.4 neutralizes the surface charge, creating a more stable particle for in vivo applications.[9]
Q3: Can I use a different mixing method, like vortexing, instead of a microfluidic system?
While manual methods like vortexing can form LNPs, they are not recommended for achieving high, reproducible encapsulation efficiency. Microfluidic or turbulent jet mixing systems provide rapid, controlled, and reproducible mixing that is essential for producing uniform nanoparticles with high payload encapsulation.[7][10][11] The rapid mixing ensures that the lipids precipitate and self-assemble around the nucleic acid cargo in a consistent manner.[8]
Q4: My LNP size is correct, but the encapsulation efficiency is still low. What should I check?
If particle size is within the expected range (~80-100 nm) but encapsulation is low, the issue likely lies with the electrostatic interaction driving cargo loading. The primary parameters to investigate are:
-
N/P Ratio: An insufficient N/P ratio is a common cause. Ensure your calculations are correct and consider increasing the ratio to 8:1 to see if efficiency improves.[5]
-
Aqueous Buffer pH: Verify the pH of your buffer stock. A pH above 4.5 will significantly reduce the protonation of this compound and thus reduce encapsulation.[6]
-
Nucleic Acid Integrity: Degraded RNA or DNA will not encapsulate efficiently. Re-verify the integrity of your cargo.
Appendices
Key Experimental Protocols
1. LNP Formulation Protocol via Microfluidic Mixing
This protocol describes the formulation of LNPs using this compound to encapsulate mRNA.
-
Materials:
-
This compound (50 mg/mL in ethanol)
-
DSPC (10 mg/mL in ethanol)
-
Cholesterol (25 mg/mL in ethanol)
-
DMG-PEG 2000 (50 mg/mL in ethanol)
-
mRNA (1 mg/mL in RNase-free water)
-
200-proof, anhydrous ethanol
-
Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free)
-
Phosphate-Buffered Saline (1x PBS, pH 7.4, RNase-free)
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassette (e.g., 10K MWCO)
-
-
Procedure:
-
Prepare Lipid Stock (Organic Phase): In an RNase-free tube, combine the lipids in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-Lipid). The final total lipid concentration should be approximately 12.5 mg/mL.
-
Prepare mRNA Solution (Aqueous Phase): Dilute the mRNA stock to a final concentration of 0.05 mg/mL in 50 mM sodium acetate buffer (pH 4.0).
-
Set up Microfluidic System: Prime the system with ethanol and the aqueous buffer according to the manufacturer's instructions.
-
Formulate LNPs: Load the lipid solution and mRNA solution into their respective syringes. Set the flow rate ratio (FRR) to 3:1 (aqueous:organic) and the total flow rate (TFR) to 12 mL/min. Initiate the mixing process and collect the resulting LNP dispersion.
-
Buffer Exchange: Transfer the collected LNP solution to a dialysis cassette. Dialyze against 1x PBS (pH 7.4) for at least 6 hours at 4°C, with at least two changes of buffer, to remove ethanol and raise the pH.
-
Concentrate and Sterilize: If necessary, concentrate the LNPs using a centrifugal filter device. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
2. Encapsulation Efficiency Measurement Protocol (Quant-iT RiboGreen Assay)
This protocol determines the percentage of mRNA encapsulated within the LNPs.[12][13]
-
Principle: The RiboGreen dye fluoresces when bound to nucleic acids but cannot penetrate an intact LNP. By measuring fluorescence before and after lysing the LNPs with a detergent, the amount of free and total mRNA can be quantified.[14]
-
Procedure:
-
Prepare a Standard Curve: Create a series of known mRNA concentrations in the aqueous buffer to generate a standard curve.
-
Measure Free mRNA: Dilute the LNP sample in buffer. Add the RiboGreen reagent and measure the fluorescence (Sample A). This represents the unencapsulated, or free, mRNA.
-
Measure Total mRNA: To a separate, identical aliquot of the diluted LNP sample, add a surfactant (e.g., 2% Triton X-100) to disrupt the LNPs. Add the RiboGreen reagent and measure the fluorescence (Sample B). This represents the total mRNA.
-
Calculate Encapsulation Efficiency (EE): EE (%) = [(Fluorescence of Sample B) - (Fluorescence of Sample A)] / (Fluorescence of Sample B) * 100
-
References
- 1. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixbiotech.com [helixbiotech.com]
- 3. hzymesbiotech.com [hzymesbiotech.com]
- 4. precigenome.com [precigenome.com]
- 5. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Process Robustness in Lipid Nanoparticle Production: A Comparison of Microfluidic and Turbulent Jet Mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Structuring of lipid nanoparticle mRNA formulations at acidic and neutral pH: X-ray scattering and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Low-Cost Microfluidic Mixers: Are They up to the Task? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 14. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Optimizing LNP Lipid Molar Ratios
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of lipid nanoparticle (LNP) formulations, with a specific focus on the molar ratio of lipid components.
Frequently Asked Questions (FAQs)
Q1: What are the core lipid components of a typical LNP formulation and what are their functions?
A1: A standard LNP formulation is typically composed of four key lipid components, each with a distinct role in the structure and function of the nanoparticle[1][2][]:
-
Ionizable Cationic Lipid: This is a critical component for encapsulating negatively charged nucleic acid payloads like mRNA or siRNA at a low pH during formulation.[2] As the pH increases to physiological levels in the bloodstream, the lipid becomes neutral, which helps in reducing toxicity.[2] Upon cellular uptake into the acidic environment of the endosome, the lipid becomes protonated again, facilitating the disruption of the endosomal membrane and the release of the cargo into the cytoplasm.[2][]
-
Helper Phospholipid (e.g., DSPC, DOPE): This lipid acts as a structural scaffold, contributing to the formation of the lipid bilayer and enhancing the overall stability of the nanoparticle.[2] Phospholipids also play a role in promoting fusion with cellular and endosomal membranes, which aids in cellular uptake and endosomal escape.[1]
-
Cholesterol: As another structural lipid, cholesterol integrates into the lipid bilayer, filling gaps between other lipid molecules.[1][2] This increases the stability and rigidity of the LNP, thereby minimizing the premature leakage of the encapsulated therapeutic cargo.[2]
-
PEGylated Lipid (PEG-lipid): This lipid is incorporated to control the particle size during the formulation process and to create a hydrophilic, protective layer on the LNP surface.[1][2] This "stealth" coating reduces recognition and clearance by the immune system, which in turn increases the circulation half-life of the nanoparticles in the bloodstream.[2]
Q2: Why is the molar ratio of the different lipid components a critical parameter to optimize?
A2: The molar ratio of the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid is a critical quality attribute (CQA) that significantly influences the physicochemical properties and in vivo performance of LNPs.[2][4] Optimizing this ratio is essential for:
-
Encapsulation Efficiency: The proportion of the ionizable lipid directly impacts the amount of nucleic acid that can be effectively encapsulated.[2]
-
Particle Size and Polydispersity (PDI): The molar percentage of the PEG-lipid is a key factor in controlling the final size of the LNPs and preventing aggregation.[5] The ratios of the other lipids also contribute to the overall size and uniformity (PDI).[1][6] A low PDI (<0.2) is generally desirable as it indicates a homogenous population of nanoparticles.[4]
-
Stability: The cholesterol content and the overall lipid composition contribute to the structural integrity and stability of the LNPs, both during storage and in biological environments.[1][7]
-
Transfection Efficiency: The lipid molar ratio affects the surface properties of the LNP, which influences its interaction with cells, cellular uptake, and subsequent endosomal escape of the cargo.[8] Different cell types may require uniquely optimized lipid ratios for maximal transfection efficiency.[6]
-
Toxicity and Biodistribution: The molar ratios of the lipid components can influence the toxicity profile and the biodistribution of the LNPs within the body.[4][9]
Q3: What are some commonly used molar ratios for LNP formulations?
A3: The optimal molar ratio can vary depending on the specific application, the nucleic acid cargo, and the target cell type. However, several established formulations can serve as a starting point for optimization.
| Formulation | Ionizable Lipid | Phospholipid (DSPC) | Cholesterol | PEG-Lipid | Molar Ratio | Cargo Type | Reference(s) |
| Patisiran | DLin-MC3-DMA | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | siRNA | [][10] |
| mRNA-1273 | SM-102 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 | mRNA | [][10] |
| BNT162b2 | ALC-0315 | DSPC | Cholesterol | ALC-0159 | 46.3:9.4:42.7:1.6 | mRNA | [][10] |
| Generic mRNA | DLin-MC3-DMA | DSPC | Cholesterol | DMPE-PEG2000 | 50:10:38.5:1.5 | mRNA | [11] |
| HTO12 (Optimized) | HTO12 | DSPC | Cholesterol | DMG-PEG2000 | 50:10:38.5:1.5 (lipid ratio) | mRNA | [12] |
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of LNP lipid molar ratios.
Issue 1: Large Particle Size (>200 nm) and/or High Polydispersity Index (PDI > 0.2)
-
Possible Cause: Suboptimal lipid ratios, particularly the amount of PEGylated lipid.
-
Troubleshooting Steps:
-
Vary PEG-Lipid Molar Percentage: Systematically increase the molar percentage of the PEG-lipid in your formulation. Studies have shown that LNPs formulated with less PEG-lipid tend to be larger.[5] Even small amounts (<1%) of PEG-lipid can significantly reduce particle size.[10]
-
Optimize Ionizable Lipid to Cholesterol Ratio: The ratio between the ionizable lipid and cholesterol can also influence particle size and PDI.[2] Conduct a design of experiments (DoE) to screen a range of ratios for these two components while keeping the other lipids constant.
-
Check Lipid Stock Solutions: Ensure that the lipid stock solutions are of high quality and have not degraded.[2] Poor lipid quality can lead to improper LNP assembly and aggregation.
-
Review Formulation Process: Inconsistent mixing during formulation can lead to larger and more polydisperse particles. Ensure your mixing method (e.g., microfluidics) is optimized and reproducible.[7]
-
Issue 2: Low Encapsulation Efficiency (<90%)
-
Possible Cause: Insufficient amount of ionizable lipid or interference from other lipid components.
-
Troubleshooting Steps:
-
Increase Ionizable Lipid Molar Ratio: The amount of ionizable lipid is directly proportional to the quantity of nucleic acid that can be encapsulated.[2] Gradually increase the molar percentage of the ionizable lipid in your formulation.
-
Optimize N/P Ratio: The N/P ratio, which is the molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the nucleic acid, is a critical parameter.[4] Typical N/P ratios range from 3:1 to 12:1.[4] You may need to optimize this for your specific cargo and ionizable lipid.
-
Evaluate PEG-Lipid Concentration: A high molar ratio of PEG-lipid (>2.5 mol%) can sometimes hinder encapsulation efficiency.[] If you have a high PEG-lipid content to control size, you may need to find a balance that maintains both size and high encapsulation.
-
Assess Nucleic Acid Integrity: Ensure that your nucleic acid stock is intact and has not been degraded by nucleases.[2] Working in an RNase-free environment is crucial.
-
Issue 3: Low In Vitro Transfection Efficiency
-
Possible Cause: Poor endosomal escape, LNP instability in culture media, or low cellular uptake.
-
Troubleshooting Steps:
-
Optimize Ionizable and Helper Lipid Ratios: The composition of the LNP, especially the properties of the ionizable and helper lipids, is critical for facilitating endosomal escape.[2] Systematically vary the molar ratios of these components. Some studies suggest that certain helper lipids are more effective at promoting endosomal release.[8]
-
Evaluate LNP Stability in Media: LNPs can aggregate or become unstable in the presence of serum proteins in cell culture media.[2] You can monitor LNP stability over time using Dynamic Light Scattering (DLS). Consider optimizing the PEG-lipid content to improve stability.
-
Consider Cell Line Specificity: Transfection efficiency can be highly dependent on the cell type being used.[2] An LNP formulation that works well for one cell line may not be optimal for another. You may need to re-optimize the lipid molar ratios for your specific cell line of interest.
-
Adjust Dosing: The concentration of the nucleic acid delivered to the cells might be too low.[2] Once you have a stable formulation with high encapsulation, you can perform a dose-response experiment.
-
Experimental Protocols
Protocol 1: LNP Formulation using Microfluidic Mixing
This protocol describes a general method for preparing LNPs using a microfluidic device.
-
Preparation of Lipid Stock Solution:
-
Dissolve the ionizable lipid, helper phospholipid, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio.
-
The total lipid concentration in the ethanolic solution can influence the final LNP size.
-
-
Preparation of Aqueous Nucleic Acid Solution:
-
Dissolve the mRNA or siRNA in an acidic aqueous buffer (e.g., 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4-5).[7] This low pH ensures that the ionizable lipid is protonated and positively charged.[7]
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the ethanolic lipid mixture and the aqueous nucleic acid solution into separate syringes.
-
Pump the two solutions through the microfluidic chip at a specific flow rate ratio (a 3:1 aqueous to organic flow rate ratio is common).[7] The rapid mixing within the microfluidic channels facilitates the self-assembly of the LNPs.
-
-
Downstream Processing:
-
The resulting LNP solution is typically diluted or dialyzed against a neutral pH buffer (e.g., PBS) to raise the pH and remove the ethanol. This step neutralizes the surface charge of the LNPs.
-
The LNPs can be concentrated using techniques like tangential flow filtration if necessary.
-
Protocol 2: Characterization of LNP Formulations
-
Size and Polydispersity (PDI) Measurement:
-
Encapsulation Efficiency Quantification:
-
A common method involves using a fluorescent dye that binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).
-
The difference in fluorescence corresponds to the amount of encapsulated nucleic acid. The encapsulation efficiency is calculated as: EE (%) = [(Total RNA) - (Free RNA)] / (Total RNA) * 100
-
-
Lipid Molar Ratio Confirmation:
Visualizations
Caption: Workflow for LNP formulation and characterization.
Caption: Troubleshooting logic for LNP molar ratio optimization.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. benchchem.com [benchchem.com]
- 4. A guide to RNA-LNP formulation screening - Inside Therapeutics [insidetx.com]
- 5. Optimization of lipid nanoparticles for the delivery of nebulized therapeutic mRNA to the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precigenome.com [precigenome.com]
- 7. biomol.com [biomol.com]
- 8. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Nanoparticles: Formulation Concepts + Guidance - Echelon Biosciences [echelon-inc.com]
- 10. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 11. Lipid Nanoparticle (LNP) Formulations [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. blog.curapath.com [blog.curapath.com]
- 14. Size-Selective Separation and Process Analytical Technology fo... [publikationen.bibliothek.kit.edu]
Technical Support Center: Enhancing the Stability of LNP Formulations
Welcome to the technical support center for Lipid Nanoparticle (LNP) stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of their LNP formulations, including those based on novel ionizable lipids such as Lnp lipid II-10.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of LNP instability?
A1: Common indicators of LNP instability include:
-
Physical Instability: An increase in particle size and polydispersity index (PDI), which suggests aggregation or fusion of nanoparticles. Visible precipitation or cloudiness in the LNP solution is also a sign of physical instability.[1] Leakage of the encapsulated cargo (e.g., mRNA, siRNA) is another critical aspect of physical instability.[1]
-
Chemical Instability: Degradation of the lipid components or the nucleic acid cargo through processes like hydrolysis and oxidation.[1] This can lead to a loss of therapeutic efficacy.
-
Biological Instability: Reduced efficacy in vitro or in vivo, which can result from premature degradation of the LNPs or altered interactions with biological components.[2]
Q2: My LNP formulation with this compound is aggregating upon storage. What are the likely causes and how can I fix it?
A2: Aggregation is a common issue and can be caused by several factors:
-
Improper Storage Temperature: Both freezing without cryoprotectants and storage at room temperature can lead to aggregation.[3][4] For short-term storage (up to a week), refrigeration at 4°C is often suitable.[1] For longer-term storage, lyophilization or freezing at -80°C with appropriate cryoprotectants is recommended.[1]
-
Suboptimal Lipid Composition: The ratio of lipids is crucial. Insufficient PEGylated lipid can expose the LNP core, leading to aggregation.[5][6] The inclusion of cholesterol is also known to enhance particle stability.[1][7]
-
pH of the Storage Buffer: While some studies suggest that the pH of the storage buffer may not significantly influence stability, it is generally recommended to store LNPs in a physiologically appropriate buffer like PBS at pH 7.4.[1][3][4]
Q3: How can I improve the stability of my LNPs during freeze-thaw cycles?
A3: Freeze-thaw cycles can be detrimental to LNP stability, often causing aggregation and loss of efficacy.[3][4] To mitigate this, the use of cryoprotectants is highly recommended. Sugars like sucrose (B13894) and trehalose (B1683222), at concentrations of 5-20% (w/v), have been shown to protect LNPs during freezing and thawing by preventing particle fusion.[3][4]
Q4: Is lyophilization a good option for long-term storage of this compound based LNPs?
A4: Yes, lyophilization (freeze-drying) is an excellent strategy for enhancing the long-term stability of LNPs.[3][6][8] It removes water, which can be a medium for degradative chemical reactions like hydrolysis.[9] For successful lyophilization, it is crucial to use lyoprotectants like sucrose or trehalose to maintain the structural integrity of the LNPs upon reconstitution.[3] Reconstitution of lyophilized LNPs should be done carefully to avoid aggregation.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your LNP stability studies.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Increased Particle Size and PDI | LNP aggregation or fusion. | - Optimize storage temperature (refrigeration at 2-8°C for short-term, frozen at -20°C to -80°C for long-term). - Add cryoprotectants (e.g., sucrose, trehalose) if freezing. - Optimize the percentage of PEG-lipid in the formulation.[5][6] - Ensure the storage buffer is appropriate (e.g., PBS pH 7.4).[1][3] |
| Loss of Encapsulated Cargo (e.g., mRNA) | LNP structural integrity compromised. | - Increase the proportion of cholesterol in the formulation to enhance membrane rigidity.[7][10] - Evaluate the N/P ratio (molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the nucleic acid) to ensure optimal nucleic acid complexation.[2][10] |
| Reduced In Vitro / In Vivo Efficacy | Degradation of nucleic acid cargo or lipid components. | - Use RNase-free reagents and supplies during formulation.[1] - Consider nucleic acid cargo with backbone modifications for increased stability.[1] - Include antioxidants in the formulation to prevent lipid oxidation.[7] - Store LNPs at low temperatures (-20°C to -80°C) to slow down chemical degradation.[7] |
| Inconsistent Results Between Batches | Variability in the formulation process. | - Use a consistent and controlled mixing method, such as microfluidics, for LNP preparation.[2] - Precisely control process parameters like flow rates and temperature during formulation.[11] |
Experimental Protocols
Protocol 1: Assessment of LNP Physical Stability by Dynamic Light Scattering (DLS)
This protocol outlines the measurement of particle size and polydispersity index (PDI) to monitor physical stability.
Objective: To determine the average particle size and size distribution of LNP formulations over time under different storage conditions.
Materials:
-
LNP formulation in an appropriate buffer (e.g., PBS).
-
Dynamic Light Scattering (DLS) instrument.
-
Low-volume disposable cuvettes.
Procedure:
-
Prepare LNP samples under different storage conditions (e.g., 4°C, -20°C, -80°C, with and without cryoprotectants).
-
At specified time points (e.g., day 0, 7, 14, 30, etc.), retrieve the samples.
-
If frozen, thaw the samples at room temperature.
-
Gently mix the sample by inverting the tube. Do not vortex.
-
Dilute a small aliquot of the LNP suspension in the storage buffer to an appropriate concentration for DLS measurement (as per instrument guidelines).
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement to obtain the z-average diameter and PDI.
-
Record and analyze the data, comparing changes in size and PDI over time for different storage conditions.
Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay
This protocol determines the percentage of mRNA encapsulated within the LNPs.
Objective: To measure the amount of mRNA protected within the LNPs.
Materials:
-
LNP-mRNA formulation.
-
Quant-iT RiboGreen RNA Assay Kit.
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).
-
Triton X-100 (2% solution).
-
Fluorescence microplate reader.
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of the free mRNA in TE buffer according to the RiboGreen assay kit instructions.
-
Sample Preparation:
-
Total mRNA (outside + inside): Dilute the LNP-mRNA formulation in TE buffer containing 2% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.
-
Free mRNA (outside): Dilute the LNP-mRNA formulation in TE buffer without Triton X-100.
-
-
Assay:
-
Add the RiboGreen reagent to the diluted samples and standards.
-
Incubate for the recommended time in the dark.
-
Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
-
Calculation:
-
Determine the concentration of total mRNA and free mRNA from the standard curve.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Visualizations
Caption: Workflow for assessing LNP stability.
Caption: Troubleshooting logic for LNP instability.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biomol.com [biomol.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Lipid nanoparticles: a complete guide to understanding LNP -Inside Therapeutics [insidetx.com]
- 6. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixbiotech.com [helixbiotech.com]
- 8. Research on mRNA Lipid Nanoparticle Thermal Stability [eureka.patsnap.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. precigenome.com [precigenome.com]
- 11. k2sci.com [k2sci.com]
Navigating the LNP Scale-Up Maze: A Technical Support Guide for Formulations Featuring Lipid II-10
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to address common challenges encountered during the scale-up of Lipid Nanoparticle (LNP) formulations, including those incorporating Lipid II-10. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to offer direct, actionable solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges observed when scaling up LNP production?
A1: Scaling up LNP production from small, laboratory-scale batches to larger, industrially relevant volumes presents several significant hurdles. The primary challenges include maintaining consistent particle size and a narrow size distribution (polydispersity index or PDI), ensuring high and reproducible encapsulation efficiency of the nucleic acid payload, and guaranteeing the long-term stability of the final LNP formulation.[1][2][3] Deviations in these critical quality attributes (CQAs) can significantly impact the safety and efficacy of the therapeutic product.[1] Furthermore, ensuring batch-to-batch consistency and managing potential contamination are crucial aspects of a successful scale-up strategy.[1][3]
Q2: How do process parameters influence LNP characteristics during scale-up?
A2: Process parameters play a pivotal role in determining the final characteristics of LNPs. Key parameters that require careful control during scale-up include the total flow rate (TFR) of the lipid and aqueous phases, the flow rate ratio (FRR) between these phases, and the concentration of the lipid solution.[4] Generally, increasing the TFR and the FRR (aqueous to organic) tends to decrease particle size.[4] The mixing technology employed, such as T-junction or microfluidic mixers, also significantly impacts LNP formation and its reproducibility at larger scales.[5][6]
Q3: What are the critical quality attributes (CQAs) for LNP formulations that need to be monitored during scale-up?
A3: A set of critical quality attributes (CQAs) must be closely monitored to ensure the consistency and quality of the LNP product throughout the scale-up process. These include:
-
Particle Size: Directly influences the biodistribution and cellular uptake of the LNPs.[3][7]
-
Polydispersity Index (PDI): A measure of the uniformity of the particle size distribution. A low PDI is desirable for consistent performance.[7]
-
Encapsulation Efficiency: The percentage of the therapeutic payload (e.g., mRNA) successfully encapsulated within the LNPs.[2]
-
Zeta Potential: The surface charge of the LNPs, which can affect their stability and interaction with biological systems.[2][7]
-
Lipid Purity and Ratios: Ensuring the correct composition and purity of all lipid components, including Lipid II-10, is essential for formulation integrity.[8]
Troubleshooting Guides
Issue 1: Increase in Particle Size and/or Polydispersity Index (PDI) Upon Scale-Up
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing Energy | At larger scales, the mixing dynamics can change. Increase the total flow rate (TFR) to enhance mixing energy. Ensure the chosen mixing technology (e.g., microfluidic mixer) is scalable and provides consistent mixing across different volumes.[4][5] |
| Changes in Flow Rate Ratio (FRR) | Verify that the FRR between the aqueous and organic phases is maintained precisely as in the small-scale process. An increase in the organic phase ratio can lead to larger particles.[6] |
| Lipid Concentration Effects | Higher lipid concentrations, often used in large-scale production, can lead to larger particles. It may be necessary to re-optimize the lipid concentration for the scaled-up process. |
| Sub-optimal Lipid Composition | The ratio of lipids, including the PEGylated lipid, can influence particle size. Minor adjustments to the molar ratio of the lipids might be necessary to maintain the desired size at scale.[7] |
Issue 2: Decreased Encapsulation Efficiency at Larger Scales
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Mixing and Formulation | Inefficient mixing can lead to incomplete encapsulation. Optimize the TFR and FRR to ensure rapid and homogeneous mixing of the lipid and nucleic acid solutions.[4][9] |
| pH of the Aqueous Buffer | The pH of the aqueous buffer containing the nucleic acid is critical for the protonation of ionizable lipids like Lipid II-10, which drives encapsulation. Ensure the pH is maintained at the optimal level (typically acidic) throughout the process. |
| Degradation of Nucleic Acid | Ensure the nucleic acid is stable and free from degradation before and during the encapsulation process. Use RNase-free solutions and equipment.[1][10] |
| Incorrect Lipid-to-Payload Ratio | The ratio of the ionizable lipid to the nucleic acid payload is crucial for efficient encapsulation. This ratio may need to be re-evaluated and optimized for the larger scale.[2] |
Experimental Protocols
Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute the LNP formulation in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS analysis. The dilution factor should be optimized to obtain a stable and reproducible signal.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Transfer the diluted sample to a clean cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's software instructions.
-
Data Analysis: The software will provide the average particle size (Z-average diameter) and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.[7][8]
Protocol 2: Encapsulation Efficiency Determination using a Ribose-based Fluorescent Dye Assay
-
Total RNA Measurement: Lyse a known volume of the LNP formulation using a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated RNA.
-
Free RNA Measurement: In a separate sample of the same volume, measure the fluorescence of the unencapsulated RNA without adding the lysing agent.
-
Fluorescence Measurement: Add a ribose-specific fluorescent dye (e.g., RiboGreen) to both the lysed and unlysed samples. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Calculation: Generate a standard curve using known concentrations of the RNA. Calculate the concentration of total RNA and free RNA from the standard curve. The encapsulation efficiency is calculated as: Encapsulation Efficiency (%) = [(Total RNA - Free RNA) / Total RNA] x 100
Visualizations
Caption: A logical workflow for LNP scale-up, from small-scale development to large-scale manufacturing and quality control.
Caption: A troubleshooting decision tree for addressing issues with increased particle size and PDI during LNP scale-up.
Caption: A simplified diagram illustrating the key molecular components and their interactions within a lipid nanoparticle.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. susupport.com [susupport.com]
- 3. Beyond Lipids: The Science of LNP Manufacturing and Fill Finish [sharpservices.com]
- 4. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Tailoring lipid nanoparticle dimensions through manufacturing processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 8. blog.curapath.com [blog.curapath.com]
- 9. m.youtube.com [m.youtube.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Mitigating Cytotoxicity of LNP Formulations
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address cytotoxicity issues encountered during experiments with lipid nanoparticle (LNP) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of cytotoxicity in LNP formulations?
A1: The primary contributor to LNP cytotoxicity is often the ionizable cationic lipid component.[1][2][3] These lipids are essential for encapsulating nucleic acids and facilitating endosomal escape, but their positive charge can interact with negatively charged cell membranes, leading to membrane disruption, inflammatory responses, and apoptosis.[2][4][5] Other factors include the overall lipid composition, particle size, surface charge, and the concentration of the LNP formulation.[2][5] High concentrations of certain lipids can lead to accumulation in the body, causing unwanted biological interactions.[2]
Q2: How does the chemical structure of the ionizable lipid affect cytotoxicity?
A2: The chemical structure of the ionizable lipid is a critical determinant of both delivery efficiency and toxicity. Lipids with biodegradable linkages, such as ester bonds, are often preferred as they can be broken down into less toxic components within the cell.[6][7] The pH-sensitivity of the ionizable lipid is also crucial; lipids that remain neutral at physiological pH and only become positively charged in the acidic environment of the endosome can reduce off-target interactions and lower systemic toxicity.[6][8][9]
Q3: Can the helper lipids (phospholipid and cholesterol) contribute to cytotoxicity?
A3: While the ionizable lipid is the main concern, helper lipids can also influence the safety profile of LNPs. The choice and ratio of phospholipids (B1166683) and cholesterol affect the structural integrity, stability, and membrane fusion properties of the nanoparticles.[6][10][11][12] An imbalance in these components can lead to less stable particles, potentially increasing their cytotoxic effects. Additionally, the nature of the helper lipid's headgroup (e.g., cationic, anionic, zwitterionic) can influence LNP biodistribution, potentially leading to accumulation in non-target organs and associated toxicity.[13]
Q4: What is the role of PEGylated lipids in LNP cytotoxicity?
A4: PEGylated lipids (PEG-lipids) are included in LNP formulations to provide stability, prevent aggregation, and prolong circulation time.[6][12][14] However, the concentration of PEG-lipids can be a double-edged sword. While they reduce nonspecific interactions, high concentrations can inhibit cellular uptake and endosomal escape, potentially reducing efficacy.[11][15] Conversely, too low a concentration might lead to particle aggregation and faster clearance.[16] The length of the lipid tail on the PEG-lipid can also affect biodistribution and immunogenicity.[17][18][19]
Q5: What are the standard in vitro assays to evaluate LNP cytotoxicity?
A5: Several cell-based assays are commonly used to assess the cytotoxic effects of LNP formulations. These include:
-
MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.
-
XTT Assay: Similar to the MTT assay, it measures mitochondrial dehydrogenase activity in living cells.[20]
-
CellTiter-Glo® Luminescence Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.[21]
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: A fluorescence microscopy-based method to visualize apoptotic and necrotic cells.[4]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in vitro at low LNP concentrations. | The ionizable lipid may be inherently toxic. | 1. Synthesize or obtain ionizable lipids with biodegradable linkers (e.g., esters).[7] 2. Select an ionizable lipid with a pKa that ensures neutrality at physiological pH.[8][9] 3. Substitute a portion of the ionizable lipid with a less toxic, biodegradable component like trehalose (B1683222) glycolipids.[6] |
| Cell viability decreases significantly with increasing LNP dose. | The overall lipid concentration is too high. | 1. Optimize the LNP formulation to achieve efficacy at a lower dose. 2. Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) and use concentrations well below this for functional assays. |
| Inconsistent cytotoxicity results between batches. | Variability in LNP physicochemical properties (size, PDI, zeta potential). | 1. Strictly control the manufacturing process (e.g., microfluidic mixing parameters) to ensure batch-to-batch consistency.[22] 2. Characterize each batch for particle size, polydispersity index (PDI), and zeta potential before use. |
| High transfection efficiency but also high cytotoxicity. | The LNP formulation is potent but not well-tolerated by cells. | 1. Fine-tune the molar ratio of the four lipid components. A slight decrease in the ionizable lipid or an adjustment in the helper lipid ratio may reduce toxicity without significantly compromising efficacy.[6][23] 2. Optimize the N:P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the nucleic acid).[22] |
| Evidence of an inflammatory response in vitro (e.g., cytokine release). | Cationic lipids can trigger innate immune responses. | 1. Ensure the use of ionizable lipids that are neutral at physiological pH to minimize interactions with immune cells.[6][8] 2. Consider incorporating biomimetic coatings or creating hybrid nanoparticles with extracellular vesicles (EVs) to enhance stealth properties.[20][24][25] |
| Reduced cell viability observed over longer incubation times (e.g., 48-72 hours). | Accumulation of non-degradable lipid components. | 1. Prioritize the use of biodegradable ionizable lipids.[6][24] 2. Assess the degradation profile of the LNP components. |
Data on LNP Formulation and Cytotoxicity
Table 1: Effect of PEG-Lipid (DMG-PEG) Content on LNP Properties and In Vitro Transfection
| DMG-PEG (mol%) | Particle Size (nm) | Encapsulation Efficiency (%) | Zeta Potential (mV) | In Vitro Transfection Efficiency (Relative Fluorescence) | Cell Viability (%) |
| 0.5 | ~160 | >90% | ~ -5 | Moderate | >95% |
| 1.5 | ~170 | >95% | ~ -7 | High | >95% |
| 5.0 | ~180 | >95% | ~ -10 | Moderate-High | >95% |
| 10.0 | ~190 | ~85% | ~ -15 | Low | >95% |
Note: This table is a representative summary based on trends described in the literature.[16] Actual values will vary depending on the specific lipids and nucleic acid used. A bell-shaped relationship is often observed between PEG content and in vitro transfection efficiency, with moderate amounts (e.g., 1.5 mol%) yielding optimal results.[16]
Table 2: Comparison of Different Cytotoxicity Assays for LNP Formulations
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT | Measures metabolic activity via mitochondrial dehydrogenase. | Well-established, cost-effective, high-throughput. | Can be affected by nanoparticles interfering with absorbance readings. |
| CellTiter-Glo® | Quantifies ATP to determine the number of viable cells. | High sensitivity, rapid, suitable for high-throughput screening. | More expensive than colorimetric assays. |
| LDH Release | Measures membrane integrity by quantifying lactate dehydrogenase leakage. | Directly measures cell death. | Less sensitive for early-stage apoptosis. |
| AO/EB Staining | Differentiates between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology. | Provides qualitative and quantitative data on the mode of cell death. | Requires fluorescence microscopy, lower throughput. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment using a Cell Viability Assay (e.g., XTT)
-
Cell Seeding: Seed cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and culture for 24 hours.[26]
-
LNP Treatment: Prepare serial dilutions of your LNP formulations in cell culture medium. Remove the old medium from the cells and add 100 µL of the LNP dilutions to the respective wells. Include untreated cells as a negative control and cells treated with a lysis agent (e.g., Triton X-100) as a positive control for cytotoxicity.
-
Incubation: Incubate the cells with the LNP formulations for 24 to 48 hours at 37°C and 5% CO₂.[26]
-
Assay: Prepare the XTT reagent according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well and incubate for 2-4 hours, or until the color change is sufficient.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[26]
-
Calculation: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Visualizations
Caption: Key formulation factors contributing to LNP-induced cytotoxicity.
Caption: A logical workflow for troubleshooting LNP cytotoxicity.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. susupport.com [susupport.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Ionizable lipids - Nucleosyn [nucleosyn.com]
- 10. RSC - Page load error [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Helper Lipids in Lipid Nanoparticles - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 13. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 14. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resource.aminer.org [resource.aminer.org]
- 16. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of PEGylated lipid in lipid nanoparticle formulation for in vitro and in vivo delivery of mRNA vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 23. researchgate.net [researchgate.net]
- 24. gencefebio.com [gencefebio.com]
- 25. Reduction of cellular toxicity with hybrid nanoparticles for mRNA delivery | Sciety [sciety.org]
- 26. Novel Lipid Nanoparticles Stable and Efficient for mRNA Transfection to Antigen-Presenting Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Endosomal Escape of LNP Formulations
Welcome to the technical support center for optimizing your Lipid Nanoparticle (LNP) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the endosomal escape of LNP formulations, with a focus on systems utilizing ionizable lipids like Lipid II-10.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ionizable lipids like Lipid II-10 facilitate endosomal escape?
A1: The primary mechanism involves the pH-dependent protonation of the ionizable lipid within the acidic environment of the endosome (pH 5.5-6.5).[][2] At physiological pH (around 7.4), ionizable lipids are typically neutral, which contributes to LNP stability in circulation.[3] Upon endocytosis, the LNP is trafficked into an endosome, where the internal pH is lower.[][4] In this acidic environment, the amine groups of the ionizable lipid become protonated, leading to a net positive charge.[5][6] This positive charge facilitates electrostatic interactions with negatively charged lipids on the inner leaflet of the endosomal membrane.[4][5][6] This interaction is believed to trigger a structural change in the lipid arrangement, specifically a transition from a bilayer to a non-bilayer hexagonal (HII) phase, which destabilizes the endosomal membrane, leading to fusion and the release of the LNP's cargo into the cytoplasm.[4][7][8]
Q2: What are the key components of an LNP formulation and how do they influence endosomal escape?
A2: A typical LNP formulation consists of four main components, each playing a critical role in stability, delivery, and endosomal escape:[][5][9]
-
Ionizable Cationic Lipid (e.g., Lipid II-10): This is the most critical component for endosomal escape. Its primary function is to encapsulate the nucleic acid payload and facilitate its release from the endosome through pH-dependent membrane disruption.[][4][5][7]
-
Helper Lipids (Phospholipids): These lipids, such as DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), contribute to the structural integrity of the LNP.[5][8] The choice of helper lipid can significantly impact endosomal escape; for instance, phospholipids (B1166683) with phosphoethanolamine (PE) head groups are known to have fusogenic properties that can enhance membrane fusion and escape.[5][10][11]
-
Cholesterol: Cholesterol is incorporated to stabilize the LNP structure, modulate the fluidity of the lipid bilayer, and potentially facilitate fusion with the endosomal membrane.[2][8][9][12]
-
PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) forms a hydrophilic layer on the LNP surface. This "stealth" coating prevents aggregation, reduces opsonization by plasma proteins, and prolongs circulation time.[][5][9] However, the amount of PEG-lipid must be optimized, as excessive PEGylation can hinder cellular uptake and endosomal escape.[5][6]
Q3: How can I measure or quantify the endosomal escape of my LNP Lipid II-10 formulation?
A3: Quantifying endosomal escape is challenging but several direct and indirect methods are available:
-
Galectin-Based Reporter Assays: This is a common indirect method. Galectin proteins (like Gal8 or Gal9) bind to glycans exposed on the inner endosomal membrane upon rupture.[4] Using a cell line that expresses a fluorescently tagged galectin (e.g., Gal8-GFP), endosomal escape events can be visualized as fluorescent puncta, which can be quantified using high-content imaging.[4][12][13][14]
-
Direct Imaging: This involves tracking the LNP and its cargo. The payload (e.g., mRNA, siRNA) can be fluorescently labeled (e.g., with Cy5) to monitor its localization within the cell using confocal microscopy.[4] Co-localization with endosomal markers (like EEA1 for early endosomes, LAMP1 for late endosomes/lysosomes) can indicate entrapment, while diffuse cytoplasmic fluorescence suggests successful escape.[15] For higher resolution, transmission electron microscopy (TEM) can be used with gold-labeled payloads.[4][7]
-
Functional Assays: The most straightforward method is to measure the biological effect of the delivered cargo. For mRNA LNPs, this would be the expression level of the encoded protein (e.g., luciferase, GFP).[12] For siRNA LNPs, it would be the knockdown efficiency of the target gene. While indirect, low functional activity despite efficient cellular uptake often points to poor endosomal escape.[12]
-
Membrane Fusion (FRET) Assays: Fluorescence Resonance Energy Transfer (FRET) can be used to measure the fusion of LNPs with model endosomal membranes (liposomes).[7][16] An increase in fluorescence upon lipid mixing indicates fusion potential, which is a proxy for endosomal escape capability.[10][16]
Troubleshooting Guide
Problem 1: Low protein expression or gene silencing is observed with my this compound formulation, even though cellular uptake appears efficient.
This common issue often points to inefficient endosomal escape, where the LNP and its cargo are trapped in endosomes and eventually degraded in lysosomes.[][12][17]
| Potential Cause | Troubleshooting Strategy | Rationale |
| Suboptimal Ionizable Lipid pKa | Synthesize or select Lipid II-10 analogs with varying pKa values. | The optimal pKa for ionizable lipids is typically between 6.2 and 6.5 to ensure they become sufficiently protonated in the endosome to trigger membrane disruption.[4][5][6] |
| Ineffective Helper Lipid | Replace the current helper lipid (e.g., DSPC) with a more fusogenic lipid like DOPE or other lipids with phosphoethanolamine (PE) head groups. | PE lipids can adopt a cone shape that promotes the formation of non-bilayer hexagonal phases, which destabilizes membranes and enhances fusion, thereby aiding endosomal escape.[5][10][11] |
| Inappropriate Cholesterol Analog | Substitute cholesterol with sterol analogs like β-sitosterol. | Studies have shown that replacing cholesterol with certain phytosterols (B1254722) can significantly increase endosomal perturbation events and subsequent mRNA transfection, potentially by creating defects in the LNP structure that facilitate membrane fusion.[6][12][14] |
| Excessive PEG-Lipid Content | Titrate the molar percentage of the PEG-lipid in the formulation (e.g., test 0.5%, 1.5%, 3%). | While necessary for stability, a high density of PEG on the LNP surface can sterically hinder interactions with the endosomal membrane, thus inhibiting escape. A concentration of 1.5 mol% is often found to be optimal.[5][6] |
| Incorrect LNP Nanostructure | Modulate the lipid composition to favor fusogenic nanostructures (e.g., inverse hexagonal or bicontinuous cubic phases). | The internal structure of the LNP, not just its components, can dictate its ability to fuse with the endosomal membrane. Structures with high curvature can lower the energy barrier for fusion.[18][19] |
Problem 2: How do I confirm that endosomal entrapment is the rate-limiting step in my experiment?
| Experimental Approach | Methodology | Expected Outcome if Entrapment is the Issue |
| Co-localization Study | Transfect cells with LNPs carrying a fluorescently labeled payload (e.g., Cy5-mRNA). At various time points, fix the cells and stain for endosomal/lysosomal markers (e.g., anti-EEA1, anti-LAMP1). Analyze using confocal microscopy. | High degree of co-localization between the payload's fluorescence and the endo/lysosomal markers, with little to no diffuse signal in the cytoplasm. |
| Use of Endosome-disrupting Agents | Co-administer your LNP formulation with a known endosomolytic agent like chloroquine. | A significant increase in protein expression or gene silencing compared to the LNP-only control group. Chloroquine disrupts endosomal acidification and can cause osmotic swelling, facilitating cargo release.[14] |
| Galectin-8/9 Recruitment Assay | Use a Gal8-GFP or Gal9-GFP reporter cell line. Treat cells with your LNP formulation and image over time. | A low number of GFP puncta will be observed, indicating minimal endosomal membrane damage compared to a positive control LNP known to have high escape efficiency.[4][12][13] |
Visualizations
Endosomal Escape Pathway and LNP Fate
Troubleshooting Workflow for Low LNP Efficacy
Quantitative Data Summary
Table 1: Effect of Sterol Analog Substitution on LNP-mediated mRNA Transfection
This table summarizes data on how replacing cholesterol (Chol) with other sterol analogs affects endosomal escape (measured by Gal8-GFP puncta) and subsequent protein expression. The data suggests that β-Sitosterol (Sito) significantly enhances endosomal perturbation and transfection efficiency.
| LNP Formulation (Sterol Component) | Relative Gal8 Puncta Count (vs. LNP-Chol) | Relative Luciferase Expression (vs. LNP-Chol) | Key Finding |
| LNP-Chol (Cholesterol) | 1.0 (Baseline) | 1.0 (Baseline) | Standard formulation. |
| LNP-Sito (β-Sitosterol) | ~10-fold increase[12][13][14] | ~5-fold increase[13] | Superior endosomal escape and transfection.[12][14] |
| LNP-Fuco (Fucosterol) | Increased | Increased | Enhanced performance over cholesterol.[12][13] |
| LNP-Camp (Campesterol) | Increased | Increased | Enhanced performance over cholesterol.[12] |
| LNP-Stig (Stigmastanol) | Similar to Baseline | Decreased | Poor transfection despite some endosomal interaction.[12] |
Data is synthesized from studies using the DLin-MC3-DMA ionizable lipid and should be considered as a guide for optimizing Lipid II-10 formulations.
Table 2: Impact of Helper Lipid and PEG-Lipid Content on LNP Efficacy
| Formulation Variable | Variation | Effect on Endosomal Escape/Delivery | Reference |
| Helper Lipid | DSPC (PC head group) vs. DOPE (PE head group) | LNPs with DOPE show enhanced membrane fusion and endosomal escape due to the fusogenic nature of PE lipids.[10][11] | [10][11] |
| PEG-Lipid Content | 0.5 mol% vs. 1.5 mol% vs. 5 mol% | 1.5 mol% showed optimal transfection. Lower content compromised stability, while higher content hindered mRNA release and reduced endosomal escape efficiency.[5][6] | [5][6] |
Key Experimental Protocols
Protocol 1: Galectin-8 Endosomal Escape Assay
This protocol allows for the visualization and quantification of endosomal membrane damage, serving as a surrogate for endosomal escape.
1. Materials:
-
HEK293T/17 cells stably expressing Galectin-8-GFP (Gal8-GFP reporter cell line).
-
96-well, black, clear-bottom imaging plates, pre-coated with poly-D-lysine.
-
This compound formulations encapsulating your payload.
-
Positive control: A well-characterized LNP known for high escape efficiency or Chloroquine (100 µM).[14]
-
Negative control: Untreated cells or cells treated with a non-fusogenic nanoparticle.
-
High-content imaging system with environmental control (37°C, 5% CO₂).
2. Procedure:
-
Seed 15,000 Gal8-GFP cells per well in a 96-well plate and incubate overnight.[14]
-
Prepare serial dilutions of your this compound formulations. A typical dose range for mRNA might be 50-200 ng per well.[13]
-
Carefully remove the old media from the cells and add the media containing the LNP formulations, positive, and negative controls.
-
Place the plate in the high-content imager and begin live-cell imaging. Acquire images (e.g., every 30 minutes) for a desired time course (e.g., 3 to 24 hours).[13] Use channels for GFP (to visualize Gal8 puncta) and a nuclear stain like Hoechst (for cell counting).
-
Analyze the images using appropriate software. Identify and count the number of green fluorescent puncta per cell. A punctum represents a Gal8-GFP cluster on a damaged endosome.
-
Normalize the puncta count to the number of cells in each well. Compare the results from your test LNPs to the positive and negative controls. An increase in puncta formation indicates enhanced endosomal escape.[13]
Protocol 2: FRET-Based Membrane Fusion Assay
This assay measures the ability of LNPs to fuse with a lipid bilayer mimicking the endosomal membrane.
1. Materials:
-
LUVs (Large Unilamellar Vesicles): Prepare liposomes mimicking the endosomal membrane composition (e.g., containing anionic lipids). These LUVs should contain a FRET pair of fluorescent lipids, such as NBD-PE (donor) and Lissamine Rhodamine B-PE (acceptor/quencher), at a concentration that causes quenching.
-
Your unlabeled this compound formulation.
-
Assay buffer at physiological pH (7.4) and endosomal pH (e.g., 5.5).
-
Fluorometer capable of time-course measurements.
2. Procedure:
-
Dispense the FRET-labeled LUVs into the wells of a microplate.
-
Set the fluorometer to excite the donor fluorophore (NBD) and measure the emission at its characteristic wavelength (e.g., 520-530 nm).
-
Initiate the reaction by adding your this compound formulation to the LUVs.
-
Measure the fluorescence intensity over time.
-
As the LNPs fuse with the LUVs, the lipids mix, and the distance between the FRET pair increases. This de-quenching results in an increase in the donor's fluorescence emission.
-
The rate and extent of the fluorescence increase are proportional to the fusogenic activity of the LNPs. Compare the fusion activity at pH 5.5 versus pH 7.4 to confirm pH-dependent fusogenicity.[16]
References
- 2. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The replacement of helper lipids with charged alternatives in lipid nanoparticles facilities targeted mRNA delivery to the spleen and lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]
- 8. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Optimization of phospholipid chemistry for improved lipid nanoparticle (LNP) delivery of messenger RNA (mRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. phospholipid-research-center.com [phospholipid-research-center.com]
- 18. pnas.org [pnas.org]
- 19. Lipid nanoparticle topology regulates endosomal escape and delivery of RNA to the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Lnp lipid II-10 formulation aggregation issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lipid Nanoparticle (LNP) formulations containing the ionizable lipid II-10. The following sections address common issues, particularly aggregation, and offer solutions based on established principles for cationic and ionizable lipid nanoparticles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My LNP lipid II-10 nanoparticles are aggregating immediately after synthesis. What are the likely causes?
A1: Immediate aggregation of this compound nanoparticles is often due to suboptimal formulation or process parameters. Key factors to investigate include:
-
pH of the Aqueous Phase: Lipid II-10 is an ionizable lipid with a pKa of 6.16.[1] During formulation, the pH of the aqueous phase (containing the nucleic acid cargo) must be acidic enough to protonate the lipid's amine head group, facilitating encapsulation of the negatively charged cargo. However, an excessively low pH can lead to a very high positive surface charge, which can cause instability and aggregation.
-
Ionic Strength of the Buffer: High salt concentrations in the aqueous phase can compress the electrical double layer surrounding the nanoparticles. This reduces the electrostatic repulsion between particles, making them more prone to aggregation.[1]
-
Lipid Concentration: A high concentration of lipids during the formulation process increases the frequency of particle collisions, which can promote aggregation.[2][3]
-
Solvent Mixing Rate: In methods like microfluidics, the rate of mixing the lipid-ethanol phase with the aqueous phase is critical. Inconsistent or slow mixing can lead to larger, more polydisperse particles that are more susceptible to aggregation.[4][5]
Q2: I'm observing an increase in particle size and polydispersity index (PDI) during storage. What could be the cause and how can I improve stability?
A2: Aggregation during storage is a common challenge. Several factors can contribute to this instability:
-
Storage Temperature: LNP formulations are sensitive to temperature. Storing at 4°C is often preferable to freezing.[2] Freeze-thaw cycles can be particularly damaging, leading to significant aggregation.[1] If freezing is necessary, it should be done rapidly and with the inclusion of cryoprotectants.
-
Inappropriate Buffer: The choice of buffer for dialysis and final formulation is crucial. Phosphate-buffered saline (PBS) can sometimes cause issues, especially during freeze-thaw cycles, due to significant pH shifts.[1] Buffers like Tris or HEPES may offer better stability and cryoprotection.
-
Suboptimal PEG-Lipid Concentration: Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a steric barrier that prevents aggregation. An insufficient concentration of PEG-lipid can lead to instability over time. Conversely, too much PEG-lipid can also present challenges, sometimes referred to as the "PEG dilemma," where it can hinder cellular uptake and endosomal escape.
-
Lipid Hydrolysis or Oxidation: Over time, the lipid components of the LNPs can degrade through hydrolysis or oxidation, especially if not stored under optimal conditions (e.g., protected from light and oxygen). This can alter the surface properties of the LNPs and lead to aggregation.
Q3: Can I freeze my this compound formulations for long-term storage?
A3: While refrigeration at 2-8°C is generally recommended for short to medium-term storage, freezing can be an option for longer-term stability, provided proper precautions are taken. Subjecting LNPs to uncontrolled freeze-thaw cycles can cause aggregation and loss of efficacy.[1] To mitigate this, the use of cryoprotectants such as sucrose (B13894) or trehalose (B1683222) is highly recommended.[1] These sugars help to protect the nanoparticles during the freezing and thawing process, maintaining their size and potency. Lyophilization (freeze-drying) with lyoprotectants is another effective strategy for long-term storage.
Q4: What are the key analytical techniques to monitor LNP aggregation?
A4: Several techniques are essential for characterizing LNP size, polydispersity, and aggregation:
-
Dynamic Light Scattering (DLS): This is the most common method for measuring the average particle size (Z-average), size distribution, and polydispersity index (PDI).[4] An increase in the Z-average and PDI over time is a clear indicator of aggregation.
-
Nanoparticle Tracking Analysis (NTA): NTA provides particle-by-particle size and concentration measurements, offering a higher resolution view of the size distribution than DLS.[4]
-
Cryogenic Transmission Electron Microscopy (Cryo-TEM): This technique allows for the direct visualization of the nanoparticles in their near-native state, providing information on morphology, lamellarity, and the presence of aggregates.
-
Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from monomeric LNPs, allowing for their quantification.
Data Presentation
Table 1: Representative Formulation Parameters for LNPs Containing Cationic Lipid II-10
The following data is adapted from patent literature and illustrates typical physical characteristics of LNP formulations containing lipid II-10 at different molar percentages.
| Formulation (Lipid II-10 / DSPC / Cholesterol / PEG-Lipid) | Size (Z-average, nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 42.5 / 10 / 46 / 1.5 | 77 | 0.033 | 93 |
| 45 / 10 / 43.5 / 1.5 | 84 | 0.007 | 91 |
| 47.5 / 10 / 41 / 1.5 | 90 | 0.015 | 90 |
| 50 / 10 / 38.5 / 1.5 | 102 | 0.013 | 85 |
Source: Adapted from patent US 2020/0121809 A1. Note that the specific PEG-lipid used in these formulations was not detailed in the public document.
Table 2: Effect of Cryoprotectants on LNP Stability After a Freeze-Thaw Cycle
This table presents generalized data demonstrating the effectiveness of cryoprotectants in preventing aggregation after a freeze-thaw (-80°C overnight) cycle. While not specific to lipid II-10, these results are highly relevant.
| Cryoprotectant | Concentration (w/v) | Z-average Diameter (nm) | Polydispersity Index (PDI) |
| None | 0% | > 300 | > 0.4 |
| Sucrose | 10% | ~120 | ~0.15 |
| Sucrose | 20% | ~100 | ~0.1 |
| Trehalose | 10% | ~125 | ~0.16 |
| Trehalose | 20% | ~105 | ~0.11 |
Source: Generalized data from studies on LNP cryopreservation.
Experimental Protocols
Protocol 1: this compound Formulation using Microfluidics
This protocol describes a standard method for producing LNPs using a microfluidic mixing device.
Materials:
-
Lipid II-10
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
PEG-Lipid (e.g., DMG-PEG 2000)
-
Ethanol (B145695) (200 proof, anhydrous)
-
Nucleic acid cargo (e.g., mRNA, siRNA)
-
Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Microfluidic mixing device and syringe pumps
Procedure:
-
Lipid Stock Preparation:
-
Dissolve Lipid II-10, DSPC, Cholesterol, and the PEG-Lipid in ethanol to prepare individual stock solutions.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of Lipid II-10:DSPC:Cholesterol:PEG-Lipid) to create the final lipid-ethanol mixture. Gently warm if necessary to ensure complete dissolution of all components.
-
-
Aqueous Phase Preparation:
-
Dissolve the nucleic acid cargo in the acidic aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's instructions.
-
Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol phase). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) for at least 6 hours, with at least two buffer changes, to remove the ethanol and acidic buffer. This step is critical and should be initiated promptly to prevent aggregation.
-
-
Characterization:
-
After dialysis, measure the particle size (Z-average) and PDI using DLS.
-
Determine the encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay).
-
Protocol 2: Characterization of LNP Aggregation by DLS
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., the final formulation buffer like PBS) to a suitable concentration for DLS analysis.
-
-
Instrument Setup:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Enter the parameters of the dispersant (viscosity and refractive index of the buffer) into the software.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Perform the measurement, acquiring multiple readings for statistical accuracy.
-
-
Data Analysis:
-
Record the Z-average diameter, PDI, and size distribution graph.
-
For a stability study, repeat the measurement at defined time points (e.g., Day 0, Day 7, Day 30) under specific storage conditions. An increase in the Z-average and PDI over time indicates aggregation. The appearance of a second, larger peak in the size distribution is a strong indicator of aggregate formation.
-
Visualizations
References
- 1. lipid II | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. US20200121809A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2018081480A1 - Lipid nanoparticle formulations - Google Patents [patents.google.com]
Technical Support Center: Enhancing In Vivo Transfection Efficiency of LNP Lipid II-10 LNPs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo transfection efficiency of LNP lipid II-10 lipid nanoparticles (LNPs).
Troubleshooting Guide
This section addresses common problems encountered during in vivo experiments with this compound, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low in vivo transfection efficiency | Suboptimal LNP formulation (lipid ratios, N/P ratio). | Optimize the molar ratios of ionizable lipid, helper lipid, cholesterol, and PEG-lipid. A definitive screening design can identify optimal compositions. For instance, an optimal formulation was found to contain 35% C12-200, 10% DOPE, 1.5% PEG, and 53.5% cholesterol.[1] Adjust the N/P ratio (ratio of positively charged nitrogen in lipids to negatively charged phosphate (B84403) in nucleic acid); this has a significant effect on transfection levels.[2][3] |
| Poor physicochemical properties (size, polydispersity, zeta potential). | Aim for a particle size of less than 100 nm for enhanced cellular uptake and prolonged circulation.[4] Ensure a low polydispersity index (PDI) (<0.2) for a homogenous formulation, as high PDI can lead to inconsistent results.[1] Zeta potential influences stability and circulation; it can be modified by adjusting lipid ratios.[1] | |
| LNP instability and aggregation. | Store LNPs at appropriate temperatures; refrigeration at 2°C has been shown to maintain stability for over 150 days.[5] Avoid repeated freeze-thaw cycles, which can cause aggregation. If freezing is necessary, use cryoprotectants like sucrose (B13894) or trehalose.[5][6] Lyophilization can also enhance long-term stability.[5][7][8] | |
| Inefficient endosomal escape. | Incorporate fusogenic helper lipids like DOPE to promote membrane destabilization and endosomal escape.[9][10] Co-encapsulating small molecules that promote endosomal escape can also significantly enhance transfection.[9] | |
| Discrepancy between in vitro and in vivo results | Different optimal requirements for PEGylated lipids. | The optimal PEG-lipid content can differ for in vitro and in vivo applications. Lower PEG levels (e.g., 1.5%) may be optimal in vitro, while higher levels (e.g., 5%) might be better in vivo to improve stability and circulation.[11][12] |
| Immune system clearance in vivo. | The use of ionizable lipids instead of permanently charged cationic lipids reduces interactions with serum proteins and decreases clearance.[9] Appropriate PEGylation is crucial for shielding LNPs from the immune system and prolonging circulation time.[1] | |
| High toxicity or immunogenicity | Use of permanently cationic lipids. | Utilize ionizable lipids that are neutral at physiological pH to reduce toxicity.[9][13] |
| Suboptimal formulation leading to off-target effects. | Modify the LNP composition to tune biodistribution. For example, varying the PEG-lipid content can partially modulate organ distribution.[11][12] |
Frequently Asked Questions (FAQs)
Formulation and Composition
Q1: What are the key components of this compound formulations and their functions?
LNP formulations typically consist of four main components:
-
Ionizable Cationic Lipids: These are crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm after endocytosis. Their pH-dependent charge is key to reducing toxicity and improving circulation time.[4][9]
-
Helper Lipids (e.g., DOPE, DSPC): These phospholipids (B1166683) contribute to the structural integrity of the LNP and can promote the fusion of the LNP with the endosomal membrane, aiding in endosomal escape.[4][9]
-
Cholesterol: This molecule enhances the stability and fluidity of the LNP membrane.[4]
-
PEGylated Lipids (PEG-lipids): These lipids are incorporated to create a hydrophilic shield on the LNP surface, which increases stability, prevents aggregation, and prolongs circulation time in the body.[1][4]
Q2: How does the molar ratio of lipid components affect transfection efficiency?
The molar ratio of the lipid components is a critical parameter that significantly influences LNP stability, encapsulation efficiency, and transfection potency.[1][14] For example, a study optimizing LNP formulations for mRNA delivery found that a composition of 35% ionizable lipid (C12-200), 10% helper lipid (DOPE), 53.5% cholesterol, and 1.5% PEG-lipid resulted in a seven-fold increase in potency compared to formulations previously used for siRNA.[1][10]
Q3: What is the optimal N/P ratio and why is it important?
The N/P ratio, which is the molar ratio of positively charged nitrogen atoms in the ionizable lipids to the negatively charged phosphate groups in the nucleic acid, is critical for efficient encapsulation and subsequent transfection. The optimal N/P ratio needs to be determined empirically for each specific formulation and application, as it can significantly impact particle charge and gene expression.[2]
Physicochemical Properties
Q4: What is the ideal size and polydispersity index (PDI) for in vivo applications?
For effective in vivo delivery, LNPs should ideally have a hydrodynamic diameter of less than 100 nm.[4] This smaller size facilitates cellular uptake and can prolong circulation time. The Polydispersity Index (PDI) should be low (typically < 0.2) to ensure a uniform and monodisperse population of nanoparticles, which leads to more consistent and reproducible results.[1]
Q5: How does zeta potential influence LNP performance?
Zeta potential is a measure of the surface charge of the LNPs. It plays a significant role in the stability of the LNP suspension and its interaction with biological components.[9] A near-neutral surface charge at physiological pH is generally desirable to prevent rapid clearance by the immune system and reduce non-specific interactions with proteins.[9]
Experimental Protocols & Workflows
Experimental Workflow for LNP Formulation and Evaluation
Caption: A generalized workflow for the formulation, characterization, and in vivo evaluation of LNPs.
Protocol: LNP Formulation using Microfluidics
-
Preparation of Solutions:
-
Dissolve the this compound components (ionizable lipid, helper lipid, cholesterol, PEG-lipid) in ethanol (B145695) to create the lipid-ethanol solution.[15]
-
Dissolve the nucleic acid (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).[16]
-
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.
-
Set the flow rate ratio on the microfluidic device, typically at 3:1 (aqueous:ethanol).[16]
-
Initiate rapid mixing to induce the self-assembly of LNPs.
-
-
Purification and Buffer Exchange:
-
Immediately after formation, dialyze the LNP solution against a physiological buffer (e.g., PBS, pH 7.4) for at least 18 hours to remove ethanol and unencapsulated nucleic acid.[15]
-
-
Characterization:
-
Sterilization and Storage:
Logical Pathway for Improving In Vivo Transfection
Caption: A decision-making pathway for troubleshooting and optimizing LNP in vivo transfection efficiency.
Quantitative Data Summary
Table 1: Influence of PEG-Lipid Content on Transfection Efficiency
| PEG-Lipid Content (DMG-PEG2000) | In Vitro Transfection Efficiency (HeLa cells, Relative Fluorescence) | In Vivo Transgene Expression (Relative to 10% PEG) |
| 1.5% | 3.1-fold higher than 10% | - |
| 5% | 2.3-fold higher than 10% | Highest expression observed |
| 10% | Baseline | Baseline |
| Data synthesized from studies showing a bell-shaped relationship between PEG content and transfection efficiency, with different optima for in vitro and in vivo settings.[11][12] |
Table 2: Physicochemical Properties of an Optimized LNP Formulation
| Parameter | Value |
| Ionizable Lipid | C12-200 (35%) |
| Helper Lipid | DOPE (10%) |
| Cholesterol | 53.5% |
| PEG-Lipid | 1.5% |
| Hydrodynamic Diameter | 130.2 nm |
| Polydispersity Index (PDI) | 0.064 |
| mRNA Encapsulation Efficiency | 56.5% |
| Apparent pKa | 6.6 |
| This table presents the characteristics of an optimized LNP formulation developed through a definitive screening design.[1] |
References
- 1. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Transfection Potency of Lipid Nanoparticles Containing mRNA Depends on Relative Loading Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tebubio.com [tebubio.com]
- 5. dovepress.com [dovepress.com]
- 6. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. academic.oup.com [academic.oup.com]
- 9. precigenome.com [precigenome.com]
- 10. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]
- 11. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo [mdpi.com]
- 12. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Optimization of lipid nanoparticle formulation - Inside Therapeutics [insidetx.com]
- 15. benchchem.com [benchchem.com]
- 16. leon-nanodrugs.com [leon-nanodrugs.com]
- 17. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
Lnp lipid II-10 degradation pathways and prevention
Disclaimer: The specific designation "Lnp lipid II-10" does not correspond to a publicly documented ionizable lipid. The following technical guidance is based on established principles and data from widely studied, structurally similar ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315. Researchers working with proprietary lipids like "II-10" can apply these general principles to understand and mitigate potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for ionizable lipids in LNP formulations?
A1: The most significant chemical degradation pathways for ionizable lipids involve the tertiary amine headgroup, which is crucial for mRNA encapsulation and endosomal escape.[1][2] The two primary mechanisms are:
-
Oxidation: The tertiary amine can be oxidized, often forming an N-oxide impurity.[3][4] This can be influenced by factors like exposure to air and trace metal ions.
-
Hydrolysis: The ester linkages present in many common ionizable lipids (like SM-102 and ALC-0315) can be hydrolyzed.[1][5] This process is often pH-dependent and can be accelerated at non-optimal pH levels.
These initial degradation events can lead to the formation of secondary degradation products, most notably reactive aldehyde species.[1][6]
Q2: How do these degradation products affect my mRNA-LNP product?
A2: The degradation of ionizable lipids can severely impact the critical quality attributes (CQAs) of an mRNA-LNP product in several ways:
-
Loss of Potency: Aldehyde impurities generated from lipid degradation can covalently bind to the mRNA payload, forming stable adducts.[1][6] This modification can render the mRNA untranslatable, leading to a significant loss of protein expression and therapeutic efficacy.
-
Altered Physicochemical Properties: Changes in lipid composition can lead to physical instability, such as particle aggregation, increased polydispersity (PDI), and a decrease in mRNA encapsulation efficiency.[7][8]
-
Potential Safety Concerns: While many ionizable lipids are designed to be biodegradable, the accumulation of certain degradation products could have toxicological implications.[9][10]
Q3: What are the best practices for preventing the degradation of my ionizable lipid and ensuring LNP stability?
A3: Preventing degradation requires a multi-faceted approach focusing on formulation, storage, and handling:
-
Temperature Control: This is one of the most critical factors. For aqueous formulations, storage at refrigeration temperatures (2°C to 8°C) has been shown to maintain stability more effectively over several months compared to storage at room temperature (25°C) or in a standard freezer (-20°C).[7][11] Freezing at -20°C can lead to particle aggregation due to ice crystal formation.[7] For long-term storage, ultra-low temperatures (-80°C) are often recommended.[12]
-
Lyophilization (Freeze-Drying): For long-term stability at more convenient temperatures (like refrigeration or even room temperature), lyophilization is a highly effective strategy.[7] It is crucial to include cryoprotectants, such as sucrose (B13894) or trehalose (B1683222), in the formulation before freeze-drying to prevent aggregation upon reconstitution.[7]
-
pH Control: Maintaining an optimal pH (typically slightly acidic for formulation and neutral for storage, around pH 7) is important.[11] Deviations can accelerate the hydrolysis of ester-containing lipids.
-
Excipient Selection: The inclusion of helper lipids like DSPC and cholesterol is vital for the structural integrity and stability of the LNP.[13] PEGylated lipids also contribute to stability by preventing aggregation.[14]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of LNP solutions can cause significant physical stress, leading to particle fusion and aggregation.[7] If freezing is necessary, aliquot samples to avoid multiple cycles.
Troubleshooting Guides
| Problem/Observation | Potential Cause | Recommended Action |
| Increased particle size and/or polydispersity index (PDI) upon storage. | 1. Particle Aggregation: May be caused by improper storage temperature (e.g., -20°C), multiple freeze-thaw cycles, or suboptimal formulation (e.g., insufficient PEG-lipid).[7] 2. Lipid Degradation: Changes in lipid composition altering particle morphology. | 1. Review Storage Conditions: For aqueous solutions, store at 2-8°C. For frozen storage, use -80°C and aliquot to avoid freeze-thaw cycles.[7] 2. Incorporate Cryoprotectants: If freezing is required, add sucrose or trehalose to the formulation.[7] 3. Optimize Formulation: Ensure the molar ratio of PEG-lipid is sufficient to provide a steric barrier. |
| Decreased mRNA encapsulation efficiency over time. | 1. LNP Destabilization: Physical or chemical degradation of the LNP structure may be causing the mRNA payload to leak out.[15] 2. Assay Interference: Degradation products might interfere with the fluorescent dye used in the assay. | 1. Verify LNP Integrity: Use Dynamic Light Scattering (DLS) to check for changes in particle size and PDI.[8] 2. Confirm Storage Conditions: Ensure storage at recommended temperatures (2-8°C for liquid, -80°C for frozen). 3. Cross-validate Assay: If possible, use an orthogonal method like Capillary Gel Electrophoresis (CGE) to confirm encapsulation efficiency. |
| Loss of in vitro/in vivo potency (protein expression) despite stable particle size and high encapsulation. | 1. Chemical Degradation of Ionizable Lipid: The primary suspect is the formation of aldehyde impurities from the ionizable lipid, which then form adducts with the mRNA, inhibiting translation.[1][6] 2. mRNA Integrity Issues: The mRNA itself could be degrading due to hydrolysis, independent of the lipid. | 1. Analyze Lipid Purity: Use a stability-indicating method like LC-MS/MS to analyze the ionizable lipid and detect degradation products (e.g., N-oxides, aldehydes).[3][4] 2. Assess mRNA Integrity: Extract the mRNA from the LNPs and analyze its integrity using a method like CGE or gel electrophoresis. 3. Control Raw Material Quality: Screen different vendors or lots of ionizable lipid for initial purity, as impurities can accelerate degradation.[3] |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on LNP Stability (Aqueous Formulation)
| Parameter | Storage at 2°C[7] | Storage at 25°C[7] | Storage at -20°C[7] |
|---|---|---|---|
| Gene Silencing Efficacy | Maintained for >150 days | Lost after ~156 days | Significant loss observed |
| Particle Size (Z-average) | Remained stable | Remained stable | Increased significantly |
| Polydispersity Index (PDI) | Remained stable | Remained stable | Increased significantly |
| mRNA Entrapment | Minor fluctuations | Minor fluctuations | Minor fluctuations |
Data synthesized from a long-term stability study on siRNA-LNPs, which demonstrates general principles applicable to mRNA-LNPs.
Table 2: Impact of Cryoprotectants on LNP Stability After Freeze-Thaw Cycle
| Cryoprotectant Conc. (w/v) | Gene Silencing Efficacy (% of control)[7] | Particle Size (nm)[7] | Polydispersity Index (PDI)[7] |
|---|---|---|---|
| 0% (No Cryoprotectant) | ~20% | >400 | >0.4 |
| 5% Sucrose | ~80% | ~200 | ~0.25 |
| 10% Sucrose | >90% | ~150 | ~0.2 |
| 20% Sucrose | >95% | <150 | <0.2 |
| 10% Trehalose | >90% | ~150 | ~0.2 |
| 20% Trehalose | >95% | <150 | <0.2 |
Experimental Protocols
Protocol 1: Assessment of LNP Size and Polydispersity by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the LNP stock solution to equilibrate to room temperature.
-
Gently mix the stock solution by inverting the tube 5-10 times. Do not vortex, as this can shear the nanoparticles.
-
Dilute the LNP stock solution in an appropriate buffer (e.g., 1x PBS, pH 7.4) to a final concentration suitable for the DLS instrument (typically in the range of 0.1-1.0 mg/mL total lipid). The final solution must be free of visible aggregates.
-
-
Instrument Setup:
-
Ensure the DLS instrument is powered on and has warmed up according to the manufacturer's instructions.
-
Select an appropriate measurement cuvette (e.g., a disposable low-volume cuvette) and ensure it is clean and dust-free.
-
-
Measurement:
-
Transfer the diluted LNP sample to the cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Set the measurement parameters in the software, including temperature (e.g., 25°C), solvent viscosity and refractive index (for PBS), and measurement duration.
-
Perform the measurement. Most instruments will perform multiple runs and average the results.
-
-
Data Analysis:
-
Analyze the correlation function to ensure data quality.
-
Report the intensity-weighted Z-average diameter (in nm) and the Polydispersity Index (PDI). A PDI value < 0.2 is generally considered indicative of a monodisperse population.
-
Protocol 2: Determination of mRNA Encapsulation Efficiency (EE%) using Quant-iT RiboGreen Assay
This protocol determines the amount of mRNA protected inside the LNPs versus the total amount of mRNA.[7][16]
-
Reagent Preparation:
-
Prepare a 1x TE buffer (10 mM Tris, 1 mM EDTA, pH ~7.5).
-
Prepare a 2% Triton X-100 solution in 1x TE buffer.
-
Prepare the RiboGreen working solution by diluting the concentrated stock dye in 1x TE buffer according to the manufacturer's protocol (e.g., 1:200 dilution). Protect this solution from light.
-
Prepare a standard curve of the free mRNA used in your formulation, with concentrations ranging from approximately 10 ng/mL to 1000 ng/mL in 1x TE buffer.
-
-
Sample Preparation (in a 96-well black plate):
-
For Free mRNA: Dilute your LNP sample in 1x TE buffer to a concentration that falls within the range of your standard curve. This measures the mRNA outside the LNPs.
-
For Total mRNA: Dilute the same LNP sample to the same dilution factor in the 2% Triton X-100 solution. The detergent will lyse the LNPs, releasing all the mRNA. Incubate for 10 minutes at room temperature.
-
-
Measurement:
-
Add the RiboGreen working solution to all standard curve wells and sample wells.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence using a plate reader with excitation at ~480 nm and emission at ~520 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of mRNA in the "Free mRNA" and "Total mRNA" samples.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = ( [Total mRNA] - [Free mRNA] ) / [Total mRNA] * 100
-
Protocol 3: General Workflow for Ionizable Lipid Degradation Analysis by LC-MS/MS
This protocol provides a general workflow for identifying and quantifying lipid degradation products.[3][4][17]
-
Sample Preparation (LNP Disruption):
-
To analyze the lipid components, the LNP structure must be disrupted.
-
Dilute the LNP formulation at least 1:25 in an organic solvent like ethanol (B145695) or a methanol/acetonitrile mixture.[4] This will dissolve the lipid components.
-
-
Chromatographic Separation (LC):
-
Use a reverse-phase HPLC system. A C18 column is often suitable for lipid analysis.
-
The mobile phase typically consists of an organic solvent gradient (e.g., acetonitrile, methanol) with an aqueous component, often containing a modifier like ammonium (B1175870) acetate (B1210297) to improve ionization.[3]
-
Develop a gradient method that effectively separates the parent ionizable lipid from potential impurities and other lipid components (cholesterol, DSPC, PEG-lipid).
-
-
Mass Spectrometry Detection (MS/MS):
-
Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Operate the MS in positive electrospray ionization (ESI+) mode.
-
Perform a full MS scan to identify the m/z of the parent lipid and potential degradation products (e.g., parent +16 for N-oxide).
-
Use a data-dependent acquisition (DDA) mode to trigger MS/MS fragmentation on detected ions.[3] The fragmentation pattern can confirm the structure of the parent lipid and help elucidate the structure of unknown impurities.
-
-
Data Analysis:
-
Identify the parent ionizable lipid based on its accurate mass and retention time.
-
Search for expected degradation products, such as the N-oxide (M+16 Da).
-
Use specialized software to analyze fragmentation patterns and propose structures for unknown impurities.[3]
-
For quantitative analysis, create calibration curves using standards if available. For relative quantitation, compare the peak area of the impurity to the peak area of the parent lipid.
-
Mandatory Visualizations
Caption: Primary chemical degradation pathways for tertiary amine-containing ionizable lipids.
Caption: General experimental workflow for conducting a comprehensive LNP stability study.
References
- 1. Overcoming thermostability challenges in mRNA–lipid nanoparticle systems with piperidine-based ionizable lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sciex.com [sciex.com]
- 4. lcms.cz [lcms.cz]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. susupport.com [susupport.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. k2sci.com [k2sci.com]
- 12. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. SM-102 - Wikipedia [en.wikipedia.org]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. unchainedlabs.com [unchainedlabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refining Purification Methods for Lipid Nanoparticles (LNPs)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of lipid nanoparticles (LNPs). While the principles discussed are broadly applicable, they are particularly relevant for formulations utilizing various lipid compositions. Note that for specific proprietary lipids, such as Lnp lipid II-10, optimization of these methods may be required.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying LNPs?
A1: The most common methods for LNP purification aim to remove impurities like residual solvents (e.g., ethanol), free nucleic acids, and excess lipids.[1][2] Key techniques include:
-
Tangential Flow Filtration (TFF): A scalable method that uses a semi-permeable membrane to separate components based on size. It is efficient for buffer exchange and concentrating the LNP solution.[1][3][4]
-
Dialysis: A lab-scale technique involving the diffusion of small molecules across a semi-permeable membrane, while retaining the larger LNPs.[1][5]
-
Size Exclusion Chromatography (SEC): A chromatographic method that separates molecules based on their size as they pass through a column packed with porous beads.[6]
-
Centrifugation/Ultrafiltration: These methods use centrifugal force to separate LNPs from smaller impurities.[1][2]
Q2: What are the critical quality attributes (CQAs) to monitor during LNP purification?
A2: Monitoring CQAs is essential to ensure the quality, safety, and efficacy of the final LNP product.[7] Key CQAs for LNPs include:
-
Particle Size and Polydispersity Index (PDI): These affect the biodistribution and cellular uptake of the LNPs.[2][3][4]
-
Zeta Potential: This indicates the surface charge of the LNPs and influences their stability and interaction with biological membranes.[4]
-
Encapsulation Efficiency (%EE): This measures the percentage of the therapeutic payload (e.g., mRNA) that is successfully encapsulated within the LNPs.[6]
-
Lipid Composition and Purity: The ratio and integrity of the lipid components are crucial for the structure and function of the LNPs.[3][7]
Q3: How can I quantify the amount of encapsulated payload in my LNP sample?
A3: Quantifying the encapsulated payload, such as mRNA, is crucial for determining the correct dosage. A common method involves using a fluorescent dye like RiboGreen™, which selectively binds to nucleic acids. The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). The difference in fluorescence intensity allows for the calculation of the encapsulated amount.[8] Size exclusion chromatography coupled with UV and refractive index detectors can also be used for payload quantification.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low LNP Recovery After Purification | 1. Membrane Fouling (TFF/Dialysis): LNPs may be adhering to the membrane surface. 2. Shear Stress: High processing pressures or aggressive mixing can disrupt LNP integrity.[9] 3. Inappropriate Membrane Pore Size: The membrane pores may be too large, leading to LNP loss. | 1. Optimize process parameters: Adjust transmembrane pressure and crossflow rate. Consider using a membrane with a different material or surface chemistry. 2. Gentle handling: Minimize shear forces during processing. 3. Select appropriate MWCO: Ensure the membrane's molecular weight cut-off (MWCO) is significantly smaller than the LNP diameter. |
| High Polydispersity Index (PDI) After Purification | 1. LNP Aggregation: Instability of the LNP formulation can lead to clumping. 2. Inefficient Purification: Residual impurities may contribute to a broad size distribution. 3. Suboptimal Formulation: The initial LNP formulation may not be optimized. | 1. Optimize buffer conditions: Adjust pH and ionic strength to enhance LNP stability. 2. Refine purification process: Increase the number of diavolumes in TFF or extend the dialysis time. 3. Re-evaluate formulation parameters: Adjust lipid ratios or mixing conditions during LNP formation. |
| Low Encapsulation Efficiency (%EE) | 1. Inefficient Encapsulation During Formulation: The initial mixing process was not optimal. 2. Payload Leakage During Purification: Harsh purification conditions can cause the payload to leak from the LNPs. 3. Inaccurate Measurement: Issues with the quantification assay. | 1. Optimize formulation process: Adjust the flow rate ratio of lipid and payload solutions during microfluidic mixing.[10] 2. Gentle purification: Use lower pressures in TFF and ensure gentle handling. 3. Validate the assay: Run appropriate controls and ensure proper instrument calibration. |
| Presence of Residual Ethanol (B145695) | 1. Insufficient Buffer Exchange: The volume of buffer used for exchange was not adequate. 2. Inefficient Mass Transfer: Poor mixing or flow distribution in the purification system. | 1. Increase diafiltration volumes: Perform additional buffer exchanges during TFF. 2. Optimize TFF parameters: Adjust crossflow rate and transmembrane pressure to improve solvent removal. |
Quantitative Data Summary
Table 1: Typical Critical Quality Attributes of LNPs
| Parameter | Typical Range | Analytical Method(s) |
| Particle Size (Z-average) | 80 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to +10 mV (at physiological pH) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%EE) | > 90% | RiboGreen™ Assay, HPLC |
Note: These are general ranges and the optimal values may vary depending on the specific application and formulation.
Experimental Protocols
Protocol 1: LNP Purification using Tangential Flow Filtration (TFF)
-
System Preparation: Sanitize and equilibrate the TFF system with the desired final buffer.
-
Loading: Load the crude LNP solution into the system reservoir.
-
Concentration (Optional): Concentrate the LNP solution to a desired volume by removing permeate.
-
Diafiltration (Buffer Exchange): Add the final buffer to the reservoir at the same rate as the permeate is being removed. This process is typically repeated for 5-10 diavolumes to ensure complete removal of ethanol and other small molecule impurities.
-
Final Concentration: Concentrate the purified LNPs to the desired final concentration.
-
Recovery: Collect the purified and concentrated LNP solution from the system.
-
Characterization: Analyze the purified LNPs for critical quality attributes (size, PDI, zeta potential, and %EE).
Protocol 2: LNP Characterization using Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the LNP solution in the final buffer to an appropriate concentration for DLS analysis.
-
Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Measurement: Load the diluted sample into a cuvette and place it in the instrument. Perform multiple measurements to ensure reproducibility.
-
Data Analysis: Analyze the correlation function to determine the Z-average particle size and the polydispersity index (PDI).
Visualizations
Caption: General workflow for LNP purification and characterization.
Caption: Schematic of a Tangential Flow Filtration (TFF) process for LNP purification.
References
- 1. Nanoparticle purification for stability - Inside Tx [insidetx.com]
- 2. susupport.com [susupport.com]
- 3. blog.curapath.com [blog.curapath.com]
- 4. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page non trouvée | Malvern Panalytical [malvernpanalytical.com]
- 7. Understand Lipid Nanoparticle Composition with a Universal Detector [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. youtube.com [youtube.com]
- 10. precigenome.com [precigenome.com]
Validation & Comparative
A Comparative Guide to Ionizable Lipids for Gene Delivery: Benchmarking SM-102 and DLin-MC3-DMA
For Researchers, Scientists, and Drug Development Professionals
The landscape of gene therapy is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of clinical translation for delivering nucleic acid payloads. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these delivery systems. While numerous proprietary and novel ionizable lipids are emerging, a thorough understanding of the performance of established lipids provides an essential benchmark for evaluation. This guide offers a detailed comparison of two widely used and well-characterized ionizable lipids: SM-102 and DLin-MC3-DMA, with a note on the emerging lipid, LNP Lipid II-10.
Executive Summary
This guide provides a head-to-head comparison of SM-102 and DLin-MC3-DMA, focusing on their application in mRNA and siRNA delivery, respectively. We present quantitative data on their in vivo and in vitro performance, detailed experimental protocols for LNP formulation, and a discussion of the underlying mechanisms of LNP-mediated gene delivery. Due to the limited publicly available data for this compound, it is included as a point of reference for a commercially available, yet less characterized, alternative.
Introduction to Ionizable Lipids
Ionizable lipids are cationic lipids with a pKa in the range of 6-7. This property allows them to be positively charged at the acidic pH of LNP formulation, facilitating the encapsulation of negatively charged nucleic acids. In the physiological pH of the bloodstream, they become nearly neutral, reducing toxicity and nonspecific interactions. Upon cellular uptake and entry into the acidic environment of the endosome, these lipids regain their positive charge, which is crucial for endosomal escape and the release of the genetic payload into the cytoplasm.[1]
This compound: An Emerging Player
This compound (CAS: 2036272-60-1) is a commercially available ionizable lipid. While its chemical structure is known, there is a notable absence of peer-reviewed performance data in the public domain. As such, a direct, data-driven comparison with established lipids like SM-102 and DLin-MC3-DMA is not currently feasible. Researchers considering this compound are encouraged to perform their own head-to-head studies using the protocols and benchmarks outlined in this guide. One supplier lists "Ionizable lipid-1 (compound II-10)" with a pKa of 6.16.
Performance Data: SM-102 vs. DLin-MC3-DMA
The following tables summarize key quantitative data for LNPs formulated with SM-102 and DLin-MC3-DMA. It is important to note that performance can be highly dependent on the specific formulation, nucleic acid cargo, and animal model used.
Table 1: In Vivo Efficacy of Ionizable Lipids in Gene Delivery
| Ionizable Lipid | Application | Animal Model | Target Organ | Efficacy (ED₅₀) | Reference |
| SM-102 | mRNA (Luciferase) | Mouse (C57BL/6) | Spleen | Not explicitly defined, but showed high expression | [2] |
| DLin-MC3-DMA | siRNA (Factor VII) | Mouse | Liver | ~0.005 mg/kg | [1] |
| DLin-MC3-DMA | siRNA (TTR) | Non-human Primate | Liver | ~0.03 mg/kg | [1] |
Table 2: Comparative In Vitro Transfection Efficiency
| Ionizable Lipid | Cell Line | Cargo | Outcome | Reference |
| SM-102 | HeLa | mRNA (Luciferase) | Higher expression compared to ALC-0315 and MC3 | [3] |
| DLin-MC3-DMA | HeLa | pDNA (Luciferase) | Lower expression compared to DLin-KC2-DMA | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for formulating LNPs with SM-102 and DLin-MC3-DMA.
Protocol 1: mRNA-LNP Formulation with SM-102
This protocol is adapted from established methods for formulating mRNA-LNPs for in vivo studies.[5][6]
Materials:
-
Lipids: SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA: Your mRNA of interest (e.g., encoding a reporter protein like luciferase)
-
Buffers: 100 mM Sodium Acetate (B1210297) buffer (pH 5.0), Phosphate Buffered Saline (PBS, pH 7.4)
-
Solvent: Absolute ethanol (B145695)
-
Equipment: Microfluidic mixing device, dialysis cassettes (10k MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Dissolve SM-102, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol to create individual stock solutions (e.g., 10 mg/mL).
-
-
Lipid Mixture Preparation:
-
Combine the lipid stock solutions in an ethanol solution to achieve a molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[5]
-
-
mRNA Solution Preparation:
-
Dilute the mRNA in the sodium acetate buffer to the desired concentration.
-
-
LNP Formulation (Microfluidic Mixing):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture (in ethanol) and the mRNA solution (in aqueous buffer) into separate syringes.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
-
Purification and Buffer Exchange:
-
Collect the resulting LNP suspension.
-
Perform dialysis against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and raise the pH.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Protocol 2: siRNA-LNP Formulation with DLin-MC3-DMA
This protocol is based on methods used for siRNA delivery to the liver.[7][8]
Materials:
-
Lipids: DLin-MC3-DMA, DSPC, Cholesterol, DMG-PEG 2000
-
siRNA: Your siRNA of interest
-
Buffers: 50 mM Citrate (B86180) buffer (pH 4.0), PBS (pH 7.4)
-
Solvent: Absolute ethanol
-
Equipment: Pipettes for manual mixing or a microfluidic device, dialysis cassettes (3.5k MWCO)
Procedure:
-
Lipid Stock Preparation:
-
Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 in absolute ethanol.
-
-
Lipid Mixture Preparation:
-
Combine the lipid stocks to achieve a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000).[8]
-
-
siRNA Solution Preparation:
-
Dissolve the siRNA in the citrate buffer.
-
-
LNP Formulation (Pipette Mixing Method):
-
In a tube, add the lipid mixture in ethanol.
-
Rapidly add the siRNA solution to the lipid mixture while vortexing or rapidly pipetting up and down for 20-30 seconds.
-
Incubate the mixture at room temperature for up to 15 minutes.
-
-
Purification and Buffer Exchange:
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 1 hour to remove ethanol and neutralize the pH.
-
-
Characterization:
-
Perform characterization of size, PDI, zeta potential, and encapsulation efficiency as described in Protocol 1.
-
Mechanisms of LNP-Mediated Gene Delivery
The successful delivery of a nucleic acid payload by an LNP is a multi-step process. Understanding these steps is crucial for designing more effective delivery vehicles.
Caption: A typical workflow for the development and evaluation of lipid nanoparticles.
This workflow starts with the formulation and basic characterization of the LNPs. Promising candidates are then evaluated in vitro for their ability to transfect cells and for any associated cytotoxicity. The most effective and least toxic formulations are then advanced to in vivo studies in animal models to assess their biodistribution, gene delivery efficacy, and potential toxicity. The data from these studies then informs the next round of formulation optimization.
Conclusion
SM-102 and DLin-MC3-DMA represent two of the most successful ionizable lipids to date, with extensive data supporting their use in mRNA and siRNA delivery, respectively. They serve as crucial benchmarks for the development and evaluation of new ionizable lipids. While novel lipids like this compound are becoming available, the lack of public data underscores the importance of rigorous, comparative studies. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to conduct such evaluations and to advance the field of gene therapy.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combinatorial design of ionizable lipid nanoparticles for muscle-selective mRNA delivery with minimized off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. liposomes.ca [liposomes.ca]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. resources.tocris.com [resources.tocris.com]
A Comparative Analysis of Ionizable Lipids: The Gold-Standard DLin-MC3-DMA and the Elusive Lnp lipid II-10
In the rapidly evolving field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensure the safe and effective transport of genetic material to target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for this purpose, with the ionizable cationic lipid being a critical component governing their efficacy and safety. This guide provides a detailed analysis of the well-established ionizable lipid, DLin-MC3-DMA, a key component of the first FDA-approved siRNA therapeutic, Onpattro®. An attempt was made to compare DLin-MC3-DMA with Lnp lipid II-10; however, a comprehensive search of publicly available scientific literature and databases did not yield any performance data or structural information for this compound, precluding a direct comparative analysis. Therefore, this guide will focus on the extensive data available for DLin-MC3-DMA, presenting it as a benchmark for researchers in the field.
DLin-MC3-DMA: A Profile of the "Gold Standard"
DLin-MC3-DMA is a potent, ionizable cationic lipid that has been instrumental in the clinical translation of siRNA therapeutics.[1] Its design is a testament to the extensive structure-activity relationship studies aimed at optimizing in vivo gene silencing.
Mechanism of Action: The efficacy of DLin-MC3-DMA hinges on its pH-responsive nature.[2] At a low pH (around 4.0), characteristic of the LNP formulation environment, the tertiary amine headgroup of DLin-MC3-DMA becomes protonated, acquiring a positive charge. This positive charge facilitates the encapsulation of negatively charged nucleic acids like siRNA and mRNA.[3] Upon administration and circulation in the bloodstream at physiological pH (7.4), the lipid remains largely neutral, which is crucial for minimizing non-specific interactions with serum proteins and reducing toxicity.[4] Once the LNP is taken up by target cells into endosomes, the acidic environment of the endosome (pH 5.5-6.5) again protonates DLin-MC3-DMA. This charge reversal is thought to disrupt the endosomal membrane, enabling the release of the nucleic acid cargo into the cytoplasm where it can exert its therapeutic effect.[3]
Applications: DLin-MC3-DMA is widely recognized for its exceptional performance in delivering siRNA to the liver.[1] Its success is highlighted by its incorporation into Onpattro®, a treatment for hereditary transthyretin-mediated amyloidosis.[5] Beyond siRNA, DLin-MC3-DMA has also been extensively investigated for the delivery of mRNA and plasmid DNA.[5][6]
Performance Data of DLin-MC3-DMA
The performance of DLin-MC3-DMA has been rigorously evaluated in numerous preclinical studies. The following tables summarize key quantitative data on its efficiency and safety profile.
Table 1: In Vivo Gene Silencing Efficiency of DLin-MC3-DMA-based LNPs
| Target Gene | Animal Model | siRNA Dose (mg/kg) | Gene Knockdown (%) | Reference |
| Factor VII | Mice | 0.005 | ~50 (ED50) | [1] |
| Factor VII | Mice | 1 | ~45 | [7] |
| ADAMTS13 | Mice | 1 | ~5 | [7] |
| Transthyretin (TTR) | Non-human primates | 0.03 | ~50 (ED50) | [1] |
Table 2: Toxicity Profile of DLin-MC3-DMA-based LNPs in Mice
| siRNA Dose (mg/kg) | Serum Alanine Aminotransferase (ALT) Levels | Serum Aspartate Aminotransferase (AST) Levels | Serum Bile Acid Levels | Observations | Reference |
| 5 | No significant increase | No significant increase | No significant increase | Well-tolerated at a high dose. | [5][7] |
This compound: An Unknown Contender
Despite efforts to gather information on this compound (CAS No. 2036272-60-1), no public data regarding its chemical structure, mechanism of action, transfection efficiency, or toxicity could be found. It is listed by chemical suppliers for use in the development of lipid nanoparticles, but its performance characteristics remain unpublished in the scientific literature.[8][9] Consequently, a direct and meaningful comparison with DLin-MC3-DMA is not possible at this time. Researchers interested in this lipid are encouraged to seek direct communication with its suppliers for further information.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the formulation of LNPs using DLin-MC3-DMA and the subsequent encapsulation of siRNA.
Protocol 1: Formulation of DLin-MC3-DMA LNPs
Materials:
-
DLin-MC3-DMA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Sodium acetate (B1210297) buffer (25 mM, pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
Procedure:
-
Prepare a lipid stock solution in ethanol containing DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.[10][11]
-
Dissolve the nucleic acid (siRNA or mRNA) in the sodium acetate buffer.
-
Set up the microfluidic mixing device. The aqueous and ethanolic solutions are typically mixed at a 3:1 volumetric ratio.[12]
-
Pump the lipid-ethanol solution and the nucleic acid-buffer solution through the microfluidic device at a controlled flow rate to induce the self-assembly of LNPs.
-
The resulting LNP suspension is then dialyzed against PBS (pH 7.4) to remove ethanol and raise the pH.[12]
Protocol 2: siRNA Encapsulation Efficiency Assay
Materials:
-
Quant-iT RiboGreen RNA Assay Kit
-
TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v in TE buffer)
-
Fluorescence microplate reader
Procedure:
-
Dilute the LNP sample in TE buffer.
-
To measure total siRNA, lyse a separate aliquot of the diluted LNP sample by adding Triton X-100 to disrupt the lipid bilayer and release the encapsulated siRNA.
-
Prepare a standard curve of the siRNA using the RiboGreen reagent.
-
Add the RiboGreen reagent to the diluted LNP samples (with and without Triton X-100) and the standards.
-
Measure the fluorescence intensity using a microplate reader.
-
The amount of encapsulated siRNA is the difference between the total siRNA (with Triton X-100) and the free siRNA (without Triton X-100).
-
Encapsulation efficiency (%) = (Encapsulated siRNA / Total siRNA) x 100.
Visualizing the LNP Workflow and Mechanism
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Workflow for the formulation of lipid nanoparticles using microfluidic mixing.
Caption: Mechanism of endosomal escape for DLin-MC3-DMA-containing LNPs.
References
- 1. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sartorius.com [sartorius.com]
- 3. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]
- 5. caymanchem.com [caymanchem.com]
- 6. In vivo delivery of plasmid DNA by lipid nanoparticles: the influence of ionizable cationic lipids on organ-selective gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. simposio.afiscientifica.it [simposio.afiscientifica.it]
- 12. LNP preparation [bio-protocol.org]
Validating the Purity and Identity of Novel Ionizable Lipids: A Comparative Guide Featuring Lnp Lipid II-10
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of mRNA-based therapeutics and vaccines heavily relies on the efficacy and safety of lipid nanoparticle (LNP) delivery systems. At the heart of these LNPs are ionizable lipids, which are critical for encapsulating the mRNA payload and facilitating its release into the cytoplasm. Ensuring the purity and identity of these ionizable lipids is a crucial step in the development and quality control of LNP-based medicines.
This guide provides a comprehensive framework for validating the purity and identity of a novel ionizable lipid, using "Lnp lipid II-10" (also known as Ionizable lipid-1, compound II-10) as a case study. Due to the limited publicly available data for this compound, this guide leverages established analytical techniques and presents representative data from well-characterized, industry-standard ionizable lipids such as DLin-MC3-DMA, SM-102, and ALC-0315 as comparative examples.
Physicochemical Properties of this compound and Comparators
A fundamental step in lipid validation is the confirmation of its basic physicochemical properties. This data serves as the initial benchmark for identity.
| Property | This compound | DLin-MC3-DMA | SM-102 | ALC-0315 |
| CAS Number | 2036272-60-1 | 1224606-06-7[1][2] | 2089251-47-6[][4] | 2164003-91-3 |
| Molecular Formula | C60H118N2O | C43H79NO2 | C44H87NO5[][4] | C48H93NO5 |
| Molecular Weight ( g/mol ) | 947.59 | 642.1[2] | 710.18[4] | 768.29 |
| pKa | 6.16 | ~6.44[2] | ~6.7 | ~6.0 |
Analytical Techniques for Purity and Identity Validation
A multi-pronged analytical approach is essential for the comprehensive characterization of ionizable lipids. The following techniques provide orthogonal data to confirm the identity and quantify the purity of the lipid.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a cornerstone technique for assessing the purity of lipids, which often lack a UV chromophore[5][6][7].
Experimental Protocol: HPLC-CAD for Ionizable Lipid Purity
-
Instrumentation: UHPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: A reversed-phase column suitable for lipid analysis, such as a C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (B130326) (e.g., 90:10 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from ~70% to 100% Mobile Phase B over a runtime of 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40-50 °C.
-
CAD Settings: Nitrogen gas pressure at 35 psi, evaporator temperature at 35 °C.
-
Sample Preparation: Dissolve the lipid standard and test samples in a suitable organic solvent like ethanol (B145695) or isopropanol to a concentration of ~1 mg/mL.
Data Presentation: Purity Assessment of a Representative Ionizable Lipid
| Analytical Method | Main Peak Purity (%) | Major Impurity (%) | Total Impurities (%) |
| HPLC-CAD | > 99.0 | < 0.5 | < 1.0 |
Note: This table represents typical purity specifications for a high-quality ionizable lipid.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the identity of the lipid by providing accurate mass-to-charge ratio (m/z) information, which can be used to confirm the elemental composition. It is also highly sensitive for detecting and identifying impurities[8][9][10].
Experimental Protocol: LC-MS for Ionizable Lipid Identification
-
Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column and Mobile Phases: Similar to the HPLC-CAD method.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detection: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for structural fragmentation and impurity identification.
-
Data Analysis: The measured m/z of the main peak is compared to the theoretical exact mass of the protonated lipid molecule [M+H]+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of the lipid's chemical identity. The chemical shifts and coupling patterns provide a detailed fingerprint of the molecule's structure[11][12][13][14][15].
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of the lipid in ~0.6 mL of the deuterated solvent.
-
Data Acquisition: Standard ¹H NMR pulse sequence.
-
Data Analysis: Integration of the proton signals should be consistent with the number of protons in different chemical environments of the molecule's structure. The chemical shifts should align with expected values for the functional groups present.
Characterization of this compound Formulated Nanoparticles
Beyond the characterization of the lipid itself, it is crucial to evaluate its performance when formulated into LNPs. Dynamic Light Scattering (DLS) is a standard technique for measuring the size and polydispersity of the resulting nanoparticles[16][17][18][19][20].
Experimental Protocol: DLS for LNP Size and Polydispersity
-
Instrumentation: A DLS instrument equipped with a laser and a correlator.
-
Sample Preparation: Formulate LNPs using a microfluidic mixing device, combining an ethanolic lipid mixture (containing this compound, a helper lipid like DSPC, cholesterol, and a PEG-lipid) with an aqueous solution of the mRNA payload at a low pH (e.g., pH 4). The resulting LNP solution is then dialyzed against a suitable buffer (e.g., PBS pH 7.4).
-
Measurement: Dilute the LNP formulation in the dialysis buffer to an appropriate concentration for DLS analysis. Perform the measurement at a controlled temperature (e.g., 25 °C).
-
Data Analysis: The instrument software calculates the Z-average particle size and the Polydispersity Index (PDI).
Data Presentation: LNP Formulation Comparison
| LNP Formulation | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| This compound based LNP | 80 - 120 | < 0.2 |
| DLin-MC3-DMA based LNP | 70 - 100 | < 0.15 |
| SM-102 based LNP | 80 - 110 | < 0.18 |
Note: This table presents typical and desirable size and PDI values for LNP formulations intended for in vivo delivery.
Workflow and Pathway Visualizations
To further clarify the experimental and logical processes involved in validating this compound, the following diagrams are provided.
Caption: Workflow for the validation of this compound.
Caption: LNP formation and proposed cellular delivery pathway.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 4. SM-102 - Wikipedia [en.wikipedia.org]
- 5. hplc.eu [hplc.eu]
- 6. RP-HPLC-CAD method for the rapid analysis of lipids used in lipid nanoparticles derived from dual centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Nanoparticle Compositional Analysis By UHPLC-CAD [cellandgene.com]
- 8. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid Profiling Using H NMR Spectroscopy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 13. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. 3 tools for better lipid nanoparticle size measurements | Malvern Panalytical [malvernpanalytical.com]
- 17. lsinstruments.ch [lsinstruments.ch]
- 18. Lipid nanoparticle characterization with multi-angle dynamic light scattering | Malvern Panalytical [malvernpanalytical.com]
- 19. Dynamic Light Scattering for Pharmaceutical Nanoparticles - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 20. researchgate.net [researchgate.net]
A Comparative Analysis of Lnp Lipid II-10 for mRNA Delivery
In the rapidly evolving landscape of mRNA therapeutics and vaccines, the choice of a delivery vehicle is paramount to ensuring efficacy and safety. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component playing a pivotal role in encapsulation, cellular uptake, and endosomal escape. This guide provides a comparative analysis of Lnp Lipid II-10 (also referred to in scientific literature as Lipid 10), an ionizable lipid utilized in the formulation of LNPs for mRNA delivery. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its performance against other common ionizable lipids, supported by experimental data.
Performance Comparison of Ionizable Lipids
The in vivo efficacy of this compound has been benchmarked against several other ionizable lipids in studies involving the delivery of enhanced Green Fluorescent Protein (EGFP) mRNA to mice. The following tables summarize the key performance indicators from these comparative analyses.
Table 1: In Vivo EGFP mRNA Delivery in Mice (Liver Expression) [1][2]
| Ionizable Lipid | Dose (mg/kg) | Mean Liver EGFP (ng/g tissue) |
| Lipid 10 | 0.3 | ~10,000 |
| 1 | ~50,000 | |
| 3 | ~100,000 | |
| MC3 | 0.3 | ~1,000 |
| 1 | ~10,000 | |
| 3 | ~30,000 | |
| KC2 | 0.3 | <1,000 |
| 1 | <5,000 | |
| 3 | ~10,000 | |
| Moderna Lipid 5 | 0.3 | ~500 |
| 1 | ~2,000 | |
| 3 | ~5,000 |
Table 2: In Vivo EGFP mRNA Delivery in Mice (Spleen Expression) [1][2]
| Ionizable Lipid | Dose (mg/kg) | Mean Spleen EGFP (ng/g tissue) |
| Lipid 10 | 0.3 | ~100 |
| 1 | ~500 | |
| 3 | ~1,000 | |
| MC3 | 0.3 | ~50 |
| 1 | ~200 | |
| 3 | ~500 | |
| KC2 | 0.3 | <50 |
| 1 | <100 | |
| 3 | ~200 | |
| Moderna Lipid 5 | 0.3 | ~100 |
| 1 | ~800 | |
| 3 | ~2,000 |
Table 3: Tolerability Profile in Mice (24h post-dose) [1][2]
| Ionizable Lipid | Dose (mg/kg) | Serum ALT (U/L) | Serum AST (U/L) | Plasma MCP-1 (pg/mL) |
| Lipid 10 | 3 | ~100 | ~200 | ~500 |
| MC3 | 3 | ~150 | ~300 | ~800 |
| KC2 | 3 | ~200 | ~400 | ~1000 |
| Moderna Lipid 5 | 3 | ~120 | ~250 | ~600 |
| PBS (Control) | - | ~50 | ~100 | <100 |
Experimental Workflow and Methodologies
The following sections detail the experimental protocols for the formulation, characterization, and in vivo evaluation of lipid nanoparticles containing different ionizable lipids.
References
Evaluating LNP Lipid II-10 Performance: A Comparative Guide for Researchers
For researchers and professionals in drug development, the selection of an optimal lipid nanoparticle (LNP) formulation is critical for the successful delivery of nucleic acid therapeutics. This guide provides a comparative framework for evaluating the performance of LNP Lipid II-10 against other commonly used ionizable lipids across various cell types. The data presented here is based on established alternatives to provide a benchmark for assessing novel lipids.
While specific data for "this compound" is not publicly available, this guide outlines the essential experiments and performance metrics required for its evaluation. We will draw comparisons with well-characterized ionizable lipids: SM-102, DLin-MC3-DMA (MC3), and ALC-0315.
Performance Comparison in Key Cell Types
The efficacy of LNP-mediated delivery is highly dependent on the cell type. Below is a summary of expected performance metrics for benchmark lipids in hepatocytes (Huh7), lung epithelial cells (A549), and macrophages. This tabular data serves as a template for situating the performance of this compound.
| Ionizable Lipid | Cell Type | Transfection Efficiency (Reporter Gene Expression) | Cytotoxicity | Notes |
| SM-102 | Huh7 (Hepatocyte) | High | Low to Moderate | Efficient uptake, leading to robust protein expression.[1] |
| A549 (Lung Epithelial) | High | Low | Shows widespread gene expression with minimal cell detachment.[1] | |
| Macrophages (THP-1 derived) | Moderate to High | Moderate | Induces significant GFP expression, but can lead to toxicity at higher concentrations.[1] | |
| Human Monocyte-Derived Macrophages (HMDM) | High | Moderate | Strong GFP expression is visible within 4 hours of treatment.[2] | |
| DLin-MC3-DMA (MC3) | Huh7 (Hepatocyte) | Moderate to High | Low to Moderate | Effective, though expression levels may plateau earlier than with SM-102.[1] |
| A549 (Lung Epithelial) | Moderate | Moderate to High | Initial GFP expression is good but may be followed by cell detachment.[1] | |
| Macrophages (THP-1 derived) | Moderate | High | Induces GFP expression but can result in significant toxicity.[1] | |
| ALC-0315 | Huh7 (Hepatocyte) | Low to Moderate | Low | Shows delayed onset of gene expression compared to SM-102 and MC3.[1] |
| A549 (Lung Epithelial) | Low | Low | Induces late and low-level GFP expression.[1] | |
| Macrophages (THP-1 derived) | Very Low | Low | GFP expression is barely detectable.[1] | |
| Human Monocyte-Derived Macrophages (HMDM) | Low | Low | Transfection is only observed at the highest concentrations.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for key experiments in LNP performance evaluation.
LNP Formulation via Microfluidic Mixing
Microfluidic mixing is a reproducible method for producing LNPs with uniform size and high encapsulation efficiency.[3][4][5][6]
Materials:
-
Ionizable lipid (e.g., this compound, SM-102), helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695).[6][7]
-
mRNA cargo in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 3.0).[6][8]
-
Microfluidic mixing device and pump system.
Protocol:
-
Prepare the lipid solution by combining the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.[8][9] A common ratio is 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid.[10]
-
Prepare the mRNA solution by diluting the mRNA in the aqueous buffer.[8][9]
-
Set up the microfluidic device, ensuring the system is primed and free of air bubbles.[8]
-
Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.
-
Pump the two solutions through the microfluidic mixer at a specific flow rate ratio (e.g., 3:1 aqueous to organic).[8]
-
The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[3]
-
Collect the resulting LNP solution.
-
Purify and concentrate the LNPs through dialysis or tangential flow filtration to remove ethanol and non-encapsulated mRNA.[7][8]
LNP Characterization
1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering - DLS):
-
Dilute a small aliquot of the LNP formulation in 1x PBS.[9]
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Acceptable LNPs for in vitro studies typically have a diameter of 80-150 nm and a PDI below 0.2.[11]
2. mRNA Encapsulation Efficiency (RiboGreen Assay):
-
Prepare a standard curve of known mRNA concentrations.[12]
-
In a 96-well plate, measure the fluorescence of the LNP sample with the RiboGreen dye to determine the amount of unencapsulated (free) mRNA.[12][13]
-
Add a detergent (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.[12][13]
-
Measure the total fluorescence to determine the total amount of mRNA.
-
Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.[13]
In Vitro Transfection Efficiency Assay
This assay quantifies the ability of LNPs to deliver their mRNA cargo into cells, leading to protein expression.
Materials:
-
Target cells (e.g., Huh7, A549, or macrophages) cultured in 96-well plates.[9]
-
LNPs encapsulating a reporter mRNA (e.g., Luciferase or Green Fluorescent Protein - GFP).
-
Cell culture medium.
-
Luciferase assay reagent or a flow cytometer/fluorescence microscope for GFP.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.[12]
-
Dilute the LNP-mRNA formulations to the desired concentrations in complete cell culture medium.[9]
-
Remove the old medium from the cells and add the LNP-containing medium.
-
Incubate the cells for a specified period (e.g., 24-48 hours).[9]
-
For Luciferase:
-
For GFP:
-
Analyze GFP expression using a fluorescence microscope or quantify the percentage of GFP-positive cells and mean fluorescence intensity by flow cytometry.
-
Cytotoxicity Assay (LDH Assay)
The Lactate (B86563) Dehydrogenase (LDH) assay is a common method to assess cell membrane integrity and, therefore, cytotoxicity.
Materials:
-
Cells treated with LNPs in a 96-well plate.
-
LDH assay kit.
Protocol:
-
After the desired incubation time with the LNPs, carefully collect the cell culture supernatant.[14]
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]
-
Transfer the supernatant to a new 96-well plate.[16]
-
Add the LDH reaction mixture to each well according to the manufacturer's protocol.[16]
-
Incubate the plate in the dark at room temperature.[16]
-
Measure the absorbance at the appropriate wavelength (typically 490 nm) using a plate reader.[16]
-
Calculate the percentage of cytotoxicity relative to the controls.
Visualizing Workflows and Pathways
To better understand the experimental processes and underlying biological mechanisms, the following diagrams are provided.
Caption: LNP Formulation and Characterization Workflow.
Caption: In Vitro LNP Performance Evaluation Workflow.
Caption: LNP Cellular Uptake and mRNA Delivery Pathway.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Fundamentals of microfluidic mixing for LNP synthesis - Inside Therapeutics [insidetx.com]
- 5. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A careful look at lipid nanoparticle characterization: analysis of benchmark formulations for encapsulation of RNA cargo size gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of an LDH Assay for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipid Nanoparticle-Based Transfection and Traditional Methods
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of innovation. This guide provides a comparative overview of lipid nanoparticle (LNP) technology, with a conceptual focus on advanced ionizable lipids like Lnp lipid II-10, and traditional transfection agents. By examining key performance metrics, experimental protocols, and mechanisms of action, this document aims to equip researchers with the knowledge to select the optimal delivery system for their experimental needs.
While specific performance data for the novel ionizable lipid "this compound" is not yet widely available in peer-reviewed literature, this guide will draw upon extensive data for well-characterized lipid nanoparticle (LNP) systems. These systems utilize similar structural components and are expected to share a comparable mechanism of action, providing a relevant benchmark for comparison against established transfection methods such as lipofection, electroporation, and viral vectors.
Performance Comparison: LNPs vs. Traditional Transfection Agents
The selection of a transfection agent is a critical decision that balances efficiency, cytotoxicity, and cell-type compatibility. The following tables summarize quantitative data from various studies to facilitate a direct comparison between LNPs and traditional methods.
Table 1: Transfection Efficiency
| Transfection Agent | Cell Type | Transfection Efficiency (%) | Reference |
| Lipid Nanoparticles (LNPs) | HEK-293 | 60-80% | [1] |
| Jurkat | 58-65% | [1] | |
| Primary T-cells | >90% (mRNA) | [2] | |
| Lipofectamine 3000 | HEK-293 | ~42% (GFP+) | [1] |
| CHO-K1, HEK-293 (pEGFP-N1) | More efficient than Turbofect | [3] | |
| Electroporation | Human T-cells | >90% | [1] |
| Viral Vectors (Lentivirus) | Various | High, enables stable expression | [1][4] |
Table 2: Cytotoxicity
| Transfection Agent | Cell Type | Cell Viability (%) | Reference |
| Lipid Nanoparticles (LNPs) | Adherent cells (e.g., HEK-293, HeLa, CHO) | ≥80% | [1] |
| Suspension cells (e.g., Jurkat) | >85% | [1] | |
| A549, HT1080 | Not significantly reduced compared to Lipofectamine 2000 | [5] | |
| Lipofectamine 3000 | HEK-293 | ~62% | [1] |
| H9T-cells (pCDH) | Can be cytotoxic | [3] | |
| Electroporation | Human T-cells | >80% (optimized) | [1] |
Mechanism of Action: A Visual Guide
The underlying mechanisms by which transfection agents deliver their cargo into cells are fundamentally different. Understanding these pathways is crucial for optimizing experimental outcomes and troubleshooting.
Lipid Nanoparticle (LNP) Cellular Uptake and Endosomal Escape
LNPs are typically composed of an ionizable lipid (such as the conceptual this compound), a phospholipid, cholesterol, and a PEGylated lipid.[6] Their mechanism relies on cellular endocytosis and subsequent escape from the endosome to release the nucleic acid payload into the cytoplasm.[4]
Caption: LNP uptake and payload release pathway.
Traditional Transfection Mechanisms
Traditional agents employ diverse strategies for nucleic acid delivery. Cationic lipids, like those in Lipofectamine, form complexes with negatively charged nucleic acids, which then fuse with the cell membrane.[7] Electroporation uses an electrical pulse to create temporary pores in the cell membrane.[4]
Caption: Mechanisms of traditional transfection agents.
Experimental Protocols
Detailed and reproducible protocols are essential for successful transfection experiments. Below are standardized methodologies for LNP formulation and in vitro transfection.
LNP Formulation via Microfluidic Mixing
This protocol describes a common method for formulating LNPs with encapsulated mRNA.
Caption: Microfluidic-based LNP formulation protocol.
Protocol Details:
-
Preparation of Solutions :
-
Dissolve the lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in ethanol to a final concentration of 10 mM.[8]
-
Dilute the mRNA payload in a low pH aqueous buffer (e.g., 25 mM sodium acetate (B1210297) at pH 4).[8]
-
-
Microfluidic Mixing :
-
Load the lipid-ethanol mixture and the mRNA-aqueous buffer into separate syringes.
-
Use a microfluidic mixing device (e.g., with a T-junction) to rapidly mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).[8]
-
-
Dialysis and Concentration :
-
Characterization :
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).[10]
-
In Vitro Transfection with LNPs
This protocol outlines the steps for transfecting cultured cells with formulated LNPs.
Caption: Standard workflow for in vitro LNP transfection.
Protocol Details:
-
Cell Seeding :
-
Transfection :
-
Dilute the mRNA-LNP formulation to the desired concentration in complete cell culture medium.
-
Remove the old medium from the cells and add the LNP-containing medium.[11]
-
-
Incubation :
-
Incubate the treated cells for 24 hours to allow for cellular uptake and protein expression.[11]
-
-
Analysis :
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the expression of the reporter protein (e.g., luciferase) using a luminometer.[11]
-
Conclusion
Lipid nanoparticle technology represents a significant advancement in nucleic acid delivery, offering high transfection efficiency coupled with low cytotoxicity, particularly in sensitive and hard-to-transfect cell types.[1] While traditional methods like lipofection and electroporation remain valuable tools, LNPs provide a compelling alternative, especially for in vivo applications and the development of RNA-based therapeutics. The continued development of novel ionizable lipids, such as this compound, is expected to further enhance the performance and applicability of this powerful delivery platform. The choice of transfection agent should be guided by the specific requirements of the experiment, including the cell type, the nature of the nucleic acid payload, and the desired balance between efficiency and cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid-based nanoparticle - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. liposomes.ca [liposomes.ca]
- 9. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of LNP Lipid II-10
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized laboratory materials like LNP Lipid II-10 are paramount for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, a material used in the development of lipid nanoparticles (LNPs).[1][2] While a specific Safety Data Sheet (SDS) for this compound is available upon request from suppliers like MedChemExpress, this document synthesizes general best practices for the disposal of lipid-based nanoparticles and their components.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the material's specific Safety Data Sheet (SDS). In the absence of a readily available SDS, the following general precautions for handling lipid nanoparticles should be strictly followed. Nanoparticle waste is not automatically classified as hazardous by the EPA, but a formal hazardous waste determination should be performed by your institution's Environmental Health & Safety (EH&S) department.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE when handling this compound and associated waste.
| Protective Gear | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. Double-gloving may be required. | Prevents dermal contact with the lipid and any associated solvents. |
| Eye Protection | Safety glasses with side shields or tight-fitting goggles. | Protects eyes from splashes of liquid waste or airborne particles. |
| Lab Coat | Standard laboratory coat or a disposable gown. | Provides a barrier to protect skin and street clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosolization is possible. | Avoids inhalation of any vapors, mists, or dust. |
Step-by-Step Disposal Protocol
The disposal of this compound waste should be approached systematically to ensure safety and regulatory compliance. This involves waste identification, segregation, collection, and final disposal through appropriate channels.
1. Waste Identification and Classification:
-
Characterize the Waste Stream: Determine if the this compound waste is in a solid or liquid form. Identify if it is mixed with other chemicals, such as flammable solvents (e.g., ethanol), which are often used in LNP formulation.[3]
-
Hazard Determination: Consult with your institution's EH&S department to classify the waste. If the lipid is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.
2. Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed. The container should be leak-proof.
-
Solid Waste: All contaminated labware, such as gloves, wipes, and pipette tips, should be collected in a sealed plastic bag or a designated solid waste container. This container must also be clearly labeled to indicate it contains nanoparticle waste.
-
Sharps: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated, puncture-resistant sharps container.
3. Storage and Labeling:
-
Labeling: All waste containers must be clearly labeled with "Nanoparticle Waste," the name of the substance (this compound), and any other hazardous components. The date of accumulation should also be included.
-
Storage: Store waste containers in a secure, designated area away from general laboratory traffic. Ensure that incompatible waste types are not stored together.
4. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed hazardous waste management contractor.
-
Incineration: If the nanoparticle waste is not deemed EPA hazardous waste, it should be incinerated.
-
Do Not Pour Down the Drain: Under no circumstances should liquid waste containing nanoparticles be disposed of down the drain.
Experimental Protocol: Surface Decontamination
After handling this compound, it is essential to decontaminate all work surfaces to prevent unintended exposure.
Materials:
-
70% Ethanol or another suitable laboratory disinfectant
-
Absorbent wipes
-
Personal Protective Equipment (PPE) as outlined above
Procedure:
-
Ensure all required PPE is worn correctly.
-
After completing work with this compound, spray the work surface generously with 70% ethanol.
-
Wipe the surface with absorbent wipes, moving from the cleanest area to the most contaminated area to avoid spreading any residue.
-
Dispose of the used wipes in the designated solid nanoparticle waste container.
-
Allow the surface to air dry completely.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound waste in a laboratory setting.
References
Personal protective equipment for handling Lnp lipid II-10
Essential Safety and Handling Guide for Lnp Lipid II-10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety guidelines for nanomaterials and lipid nanoparticles (LNPs) to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be handled as a potentially hazardous material.[1] Nanoparticles, in general, can pose health risks through inhalation, dermal contact, and ingestion.[2][3] Animal studies suggest that some nanoparticles can be absorbed into the bloodstream and translocate to other organs.[2] this compound is used in the development of lipid nanoparticles, which are designed to interact with biological systems.[4][5] Therefore, a precautionary approach to handling is essential.[6][7]
Key Potential Hazards:
-
Inhalation: Airborne particles may be inhaled, leading to deposition in the respiratory tract.[2]
-
Dermal Contact: The ability of nanoparticles to penetrate the skin is not fully known, but it is a potential route of exposure.[8]
-
Ocular Exposure: Accidental splashing or contact with contaminated hands can cause eye irritation or absorption.[3]
-
Ingestion: Can occur through poor hygiene practices.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the last line of defense against exposure.[6][7] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable nitrile or neoprene gloves.[6][7][9] Consider double-gloving for higher-risk activities.[6][7] | To prevent dermal contact. Glove choice should be resistant to any solvents used.[8] |
| Eye Protection | Close-fitting safety glasses with side shields for low-risk activities.[6] Tight-fitting, non-vented safety goggles for higher-risk scenarios.[6][7] | To prevent exposure to the eyes from splashes or aerosols. |
| Body Protection | Laboratory coat (cotton/polyester for low risk).[6][7] For higher risk, use nonwoven, low dust-retention fabric coveralls.[6][7] | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required if work is performed within appropriate engineering controls. If aerosols may be generated outside of a ventilated enclosure, a respirator with a HEPA filter may be necessary.[2][9] | To prevent inhalation of airborne nanoparticles. |
Engineering and Administrative Controls
Engineering controls are the primary method for minimizing exposure.
-
Ventilation: All work with this compound, especially when in powder form or when aerosolization is possible (e.g., sonication, vortexing), should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure.[2][8]
-
Work Surfaces: Use disposable bench protectors to cover work surfaces and change them regularly.[2]
-
Access Control: Limit access to areas where this compound is handled to trained and authorized personnel.[6][7]
-
Hygiene: Do not allow eating or drinking in the laboratory.[3] Wash hands thoroughly after handling the material.[8]
Operational Plan: Step-by-Step Handling Protocol
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area within a designated ventilated enclosure by laying down a disposable bench cover.[2]
-
Confirm that all required equipment (e.g., vials, pipettes, solvents) is within the enclosure.
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully handle the container of this compound to avoid generating dust if it is in solid form. If it is in a solvent, be mindful of potential splashes.
-
Perform all manipulations, such as weighing and dissolving, within the ventilated enclosure.
-
If working with a solution, avoid activities that could generate aerosols.[2] If such activities are necessary, ensure they are performed deep within the fume hood.
Post-Handling:
-
Securely close the primary container of this compound.
-
Decontaminate any non-disposable equipment that has come into contact with the material.
-
Wipe down the work surface within the enclosure with an appropriate cleaning solution.[2]
-
Carefully remove and dispose of the bench cover and any other solid waste into a designated hazardous waste container.[10]
-
Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.[10]
-
Wash hands and forearms thoroughly.[8]
Disposal Plan
All waste that has come into contact with this compound should be treated as hazardous waste.[10]
-
Solid Waste:
-
Containment: Place all contaminated solid waste, including gloves, wipes, bench covers, and other disposable PPE, into a designated, sealable plastic bag (at least 2 mil thick) or a rigid, leak-proof container.[10] Double-bagging is recommended for added safety.[10]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents, including "this compound".[10]
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department.[8]
-
-
Liquid Waste:
-
Containment: Collect all liquid waste containing this compound in a rigid, leak-proof, and clearly labeled container.[10]
-
Sealing: Securely cap the container to prevent leaks and evaporation.[10]
-
Storage and Disposal: Manage the liquid hazardous waste according to your institution's specific protocols.
-
-
Sharps Waste:
-
Containment: Dispose of any needles or other sharps used in the handling of this compound in a standard, sealable sharps container.[10]
-
Emergency Procedures
-
Spills:
-
Minor Spill (within a fume hood): Decontaminate the area with an appropriate cleaning solution and absorbent pads. Dispose of all cleaning materials as hazardous waste.
-
Major Spill (or any spill outside of a fume hood): Evacuate the immediate area. Alert others and contact your institution's environmental health and safety department for cleanup.[2] Do not attempt to clean up large spills of dry nanoparticles, as this should be done with a HEPA-filtered vacuum by trained personnel.[2]
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek medical attention and report the incident to your supervisor.
-
Visual Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. SOP: Nanoparticles, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 3. dst.gov.in [dst.gov.in]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. aiha-assets.sfo2.digitaloceanspaces.com [aiha-assets.sfo2.digitaloceanspaces.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Protecting Against Engineered Nanomaterial Exposures [publications.aiha.org]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
